Osivelotor
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2417955-18-9 |
|---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C20H22N2O6/c23-9-6-17-15(3-2-7-21-17)20(26)22-8-10-27-12-14(22)13-28-19-5-1-4-18(25)16(19)11-24/h1-5,7,11,14,23,25H,6,8-10,12-13H2/t14-/m0/s1 |
InChI Key |
NIWBSQAKKNNWBT-AWEZNQCLSA-N |
Isomeric SMILES |
C1COC[C@H](N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Osivelotor's Mechanism of Action in Sickle Cell Disease: A Technical Guide
Introduction
Osivelotor (formerly GBT021601) is an investigational, orally administered small molecule in development for the treatment of sickle cell disease (SCD).[1][2] Developed as a next-generation sickle hemoglobin (HbS) polymerization inhibitor, it aims to address the root cause of SCD by preventing the sickling of red blood cells.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, and details the experimental methodologies used to characterize its effects.
Core Mechanism of Action: Allosteric Modulation of Hemoglobin Oxygen Affinity
The central driver of sickle cell disease pathophysiology is the polymerization of deoxygenated sickle hemoglobin (HbS).[1] this compound is designed to directly inhibit this process. Its mechanism of action is centered on its ability to bind to the alpha-chain of the hemoglobin molecule, which in turn increases hemoglobin's affinity for oxygen. This stabilizes the hemoglobin in its oxygenated state, a conformation that is resistant to polymerization. By preventing the formation of rigid HbS polymers, this compound is expected to reduce red blood cell sickling, improve red blood cell deformability, and decrease hemolysis, thereby mitigating the downstream clinical manifestations of SCD.
Signaling Pathway and Downstream Effects
While not a classical signaling pathway involving enzymatic cascades, the action of this compound initiates a cascade of positive downstream effects on red blood cell health and the overall pathophysiology of sickle cell disease. The following diagram illustrates this pathway.
Caption: Downstream effects of this compound's mechanism of action.
Quantitative Data from Clinical and Preclinical Studies
This compound has demonstrated promising results in both preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: Preclinical Pharmacokinetic Comparison of this compound (GBT021601) and Voxelotor in Rats
| Parameter | This compound (GBT021601) | Voxelotor | Fold Improvement |
| Exposure (AUC) | ~4.8-fold greater | Baseline | ~4.8x |
| Half-life | ~3.5-fold longer | Baseline | ~3.5x |
Data from a study in rats.
Table 2: Preliminary Efficacy Data from Phase 2/3 Study (NCT05431088) in Adults with SCD (12 weeks)
| Parameter | 100 mg this compound (n=13) | 150 mg this compound (n=12) |
| Mean Increase in Hemoglobin (g/dL) | 2.63 (SD 1.42) | 3.27 (SD 1.70) |
| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |
| Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |
| Median Hemoglobin Occupancy (%) | ~34.6% | ~54.3% |
Data from Part A of the Phase 2/3 study presented at EHA 2024.
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Population | Half-life |
| Healthy Volunteers | 19.9 to 30.7 days |
| SCD Patients | ~10 days |
Data from a Phase 1 study.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism and effects of this compound.
Ektacytometry for Red Blood Cell Deformability
Ektacytometry is a laser-diffraction technique used to measure red blood cell deformability. The "Oxygenscan" is a specific application of ektacytometry that assesses deformability under varying oxygen concentrations.
Experimental Workflow:
Caption: Workflow for ektacytometry (Oxygenscan) analysis.
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing EDTA as an anticoagulant. A dilute suspension of red blood cells is prepared in a viscous medium, typically a polyvinylpyrrolidone (PVP) solution, to enhance the shear stress applied to the cells.
-
Instrumentation: The red blood cell suspension is loaded into an ektacytometer, such as the Laser-assisted Optical Rotational Cell Analyzer (LORRCA).
-
Deoxygenation/Reoxygenation Cycle: The instrument subjects the cells to a controlled cycle of deoxygenation, by introducing nitrogen gas, followed by reoxygenation with ambient air.
-
Data Acquisition: A laser beam is passed through the cell suspension, creating a diffraction pattern. The shape of this pattern changes as the red blood cells deform in response to the applied shear stress.
-
Data Analysis: The diffraction pattern is analyzed to calculate the Elongation Index (EI), a measure of red blood cell deformability. The Point of Sickling (PoS) is the oxygen partial pressure at which the EI begins to decrease, indicating the onset of sickling.
Hemoglobin Occupancy Assay
Determining the percentage of hemoglobin bound by this compound (hemoglobin occupancy) is crucial for understanding its pharmacodynamic effects.
Logical Relationship for Assay Development:
Caption: Logical workflow for determining hemoglobin occupancy.
Methodology:
-
Sample Collection: Whole blood samples are collected from subjects at various time points after this compound administration.
-
Red Blood Cell Lysis and Hemoglobin Extraction: Red blood cells are isolated and lysed to release the hemoglobin.
-
Quantification of this compound: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used to quantify the concentration of this compound in the hemoglobin extract.
-
Quantification of Total Hemoglobin: The total hemoglobin concentration in the extract is measured using a standard laboratory method.
-
Calculation of Hemoglobin Occupancy: The percentage of hemoglobin occupancy is calculated based on the molar ratio of this compound to hemoglobin.
Conclusion
This compound's mechanism of action as a potent inhibitor of sickle hemoglobin polymerization by increasing oxygen affinity holds significant promise for the treatment of sickle cell disease. Preclinical and emerging clinical data support its potential to improve red blood cell health and key hematological parameters. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel therapies for sickle cell disease.
References
Preclinical Profile of Osivelotor (GBT021601): A Novel Sickle Hemoglobin Polymerization Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule that acts as a potent inhibitor of sickle hemoglobin (HbS) polymerization.[1] Developed to address the underlying pathophysiology of sickle cell disease (SCD), this compound works by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of HbS and preventing the conformational changes that lead to sickling, hemolysis, and vaso-occlusion.[2][3] Preclinical studies have demonstrated its potential for greater efficacy and an improved pharmacokinetic profile compared to the first-generation HbS polymerization inhibitor, voxelotor.[1][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, with detailed experimental protocols and data presented for the scientific community.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modification of hemoglobin. It binds to the alpha chain of the hemoglobin molecule, which in turn increases the oxygen affinity of both normal hemoglobin and HbS. By stabilizing hemoglobin in its oxygenated form, this compound directly inhibits the polymerization of deoxygenated HbS, which is the seminal event in the pathophysiology of SCD. This inhibition of polymerization is expected to reduce red blood cell (RBC) sickling, decrease hemolysis, and improve blood flow, thereby mitigating the clinical manifestations of the disease.
References
- 1. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
The Discovery and Development of Osivelotor for Sickle Cell Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle Cell Disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises (VOCs). Osivelotor (formerly known as GBT021601, GBT601, and PF-07940367) is a next-generation, orally bioavailable small molecule that acts as a potent HbS polymerization inhibitor.[1] Developed by Global Blood Therapeutics and now under the stewardship of Pfizer, this compound represents a significant advancement in the therapeutic landscape for SCD.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, complete with detailed experimental protocols and quantitative data summaries to support further research and development in this critical area.
Introduction to Sickle Cell Disease and the Therapeutic Rationale for this compound
SCD arises from a single point mutation in the β-globin gene, resulting in the substitution of glutamic acid with valine at the sixth position. This seemingly minor alteration has profound pathological consequences. Deoxygenated HbS molecules aggregate into rigid polymers, distorting the biconcave disc shape of RBCs into a characteristic sickle or crescent form. These deformed cells are less flexible, leading to microvascular obstruction, chronic hemolytic anemia, and recurrent, painful VOCs.
The therapeutic strategy underpinning this compound is to allosterically modulate the oxygen affinity of hemoglobin. By increasing hemoglobin's affinity for oxygen, this compound stabilizes the oxygenated state of HbS, a conformation that is resistant to polymerization.[2] This approach directly targets the root cause of RBC sickling, offering the potential to ameliorate the downstream clinical manifestations of SCD. This compound is a successor to voxelotor, the first-in-class HbS polymerization inhibitor, and has demonstrated improved pharmacokinetic properties, potentially allowing for higher hemoglobin occupancy at lower doses.[3]
Mechanism of Action
This compound is an allosteric modulator that binds to the N-terminal valine of the alpha-chain of hemoglobin through a reversible covalent Schiff-base linkage.[4] This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, thereby shifting the oxygen-hemoglobin dissociation curve to the left. The increased oxygen affinity reduces the concentration of deoxygenated HbS, the substrate for polymerization. By inhibiting the initial and critical step of HbS aggregation, this compound prevents the cascade of events that leads to RBC sickling and its associated pathologies.
Preclinical Development
In Vitro Studies
Initial preclinical evaluation of this compound involved a series of in vitro assays to characterize its effect on hemoglobin oxygen affinity and red blood cell sickling.
Table 1: Summary of Preclinical In Vitro Data
| Parameter | Assay | Key Findings | Reference |
| Hemoglobin Oxygen Affinity | Oxygen Dissociation Assay | Dose-dependent increase in hemoglobin oxygen affinity. | |
| RBC Sickling | Hypoxic Sickling Assay | Significant reduction in the percentage of sickled RBCs under hypoxic conditions. | |
| RBC Deformability | Ektacytometry (Oxygenscan) | Improved RBC deformability and a decrease in the point of sickling (PoS). |
In Vivo Studies
Preclinical in vivo studies were conducted in murine models of SCD to assess the pharmacokinetic and pharmacodynamic properties of this compound.
Table 2: Summary of Preclinical In Vivo Data (Murine Model)
| Parameter | Key Findings | Reference |
| Pharmacokinetics | This compound demonstrated a longer half-life and greater exposure compared to voxelotor. | |
| Hemoglobin Levels | Treatment resulted in increased hemoglobin levels. | |
| RBC Half-life | Increased red blood cell half-life was observed. | |
| Reticulocyte Count | A reduction in reticulocyte counts was noted, indicative of decreased hemolysis. |
Clinical Development
This compound is currently being evaluated in a multi-part Phase 2/3 clinical trial (NCT05431088) in adult and pediatric patients with SCD. Preliminary results from the dose-finding part of this study have been promising.
Phase 1 Studies
A Phase 1 trial (NCT04983264) in healthy volunteers and a small cohort of adults with SCD established the safety, tolerability, and pharmacokinetic profile of this compound. The study demonstrated that this compound was well-tolerated and effectively increased hemoglobin's affinity for oxygen.
Table 3: Summary of Phase 1 Clinical Trial Data (SCD Cohort)
| Parameter | Dosing | Key Findings | Reference |
| Safety and Tolerability | Single and multiple ascending doses | Generally well-tolerated with no major safety concerns. | |
| Pharmacokinetics | Oral administration | Dose-dependent increase in exposure. Terminal elimination half-life of approximately 10 days in SCD patients. | |
| Pharmacodynamics | Oral administration | Increased hemoglobin-oxygen affinity, improved RBC deformability, and reduced number of circulating sickled cells. |
Phase 2/3 Study (NCT05431088)
Preliminary data from Part A of the ongoing Phase 2/3 study, a 12-week open-label, dose-finding study in adults with SCD, have shown clinically meaningful improvements in hematological parameters.
Table 4: Preliminary Efficacy Results from Phase 2/3 Study (Part A) at Week 12
| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Reference |
| Mean Change in Hemoglobin (g/dL) | +2.63 (SD 1.42) | +3.27 (SD 1.70) | |
| Mean Change in Hematocrit (%) | +7.83 (SD 4.06) | +9.73 (SD 4.26) | |
| Change in Indirect Bilirubin | Reduction from baseline | Reduction from baseline | |
| Change in Reticulocytes | Reduction from baseline | Reduction from baseline | |
| Ektacytometry (Elongation Index) | Increased | Increased | |
| Ektacytometry (Point of Sickling) | Decreased | Decreased |
Table 5: Preliminary Safety Results from Phase 2/3 Study (Part A)
| Adverse Event Profile | Findings | Reference |
| Treatment-Emergent AEs (TEAEs) | Reported in 57.1% of patients. | |
| Most Common TEAEs | Headache, diarrhea, abdominal discomfort, nausea, urticaria. | |
| Treatment-Related TEAEs | Reported in 17.1% of patients. | |
| Serious Adverse Events (SAEs) | One death deemed unrelated to this compound. |
Experimental Protocols
Hemoglobin Oxygen Affinity Assay
This protocol describes a method for determining the oxygen equilibrium curve (OEC) of hemoglobin in the presence of a test compound.
-
Preparation of Hemoglobin Solution: Purified human hemoglobin is diluted to a final concentration of 25 µM in a suitable buffer (e.g., TES buffer).
-
Compound Incubation: The hemoglobin solution is incubated with varying concentrations of this compound or control vehicle for 45 minutes at 37°C.
-
Oxygenation: The samples are transferred to a Hemox Analyzer and oxygenated with compressed air for 10 minutes.
-
Deoxygenation and Data Acquisition: The oxygenated samples are then deoxygenated with compressed nitrogen. The Hemox Analyzer records the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation during deoxygenation, generating an OEC.
-
Data Analysis: The p50 value (the pO2 at which hemoglobin is 50% saturated with oxygen) is calculated from the OEC using the Hemox Analysis Software. A leftward shift in the OEC and a lower p50 value indicate increased oxygen affinity.
In Vitro Red Blood Cell Sickling Assay
This protocol outlines a method to quantify the antisickling activity of a compound under hypoxic conditions.
-
Blood Sample Preparation: Whole blood from SCD patients (homozygous HbSS) is collected in EDTA tubes. The blood is diluted 1:1000 in a modified HEMOX buffer (pH 7.4).
-
Compound Treatment: The diluted blood is aliquoted into 384-well plates. This compound or control vehicle (e.g., DMSO) is added to the wells.
-
Induction of Hypoxia: The plates are incubated in a hypoxic chamber with 4% oxygen and 96% nitrogen at 37°C for 1 hour to induce sickling.
-
Cell Fixation: After incubation, the RBCs are fixed by adding a 2% glutaraldehyde solution.
-
Imaging and Analysis: The morphology of the fixed RBCs is assessed using an automated high-content imaging system. The percentage of sickled cells is quantified. A reduction in the percentage of sickled cells in the presence of the compound compared to the control indicates antisickling activity.
Red Blood Cell Deformability Measurement (Ektacytometry)
This protocol describes the use of an oxygen gradient ektacytometer (e.g., LORRCA) to measure RBC deformability and the point of sickling.
-
Sample Preparation: A small volume of whole blood (e.g., 25 µL) is suspended in an iso-osmolar polyvinylpyrrolidone (PVP) solution.
-
Ektacytometry Analysis: The cell suspension is subjected to a constant shear stress in the ektacytometer. A laser beam is passed through the suspension, and the diffraction pattern is captured by a camera. The elongation index (EI), a measure of RBC deformability, is calculated from the diffraction pattern.
-
Oxygen Gradient: The analysis is performed under a controlled oxygen gradient, starting from normoxia and gradually decreasing to hypoxia, followed by reoxygenation.
-
Data Acquisition: The EI is measured continuously as a function of the partial pressure of oxygen (pO2).
-
Parameter Determination: Key parameters are determined from the resulting curve:
-
EImax: Maximum elongation index at normoxia.
-
EImin: Minimum elongation index at maximal deoxygenation.
-
Point of Sickling (PoS): The pO2 at which the EI decreases by 5% from EImax, indicating the onset of sickling.
-
Quantification of this compound in Blood Samples
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for the accurate quantification of this compound in whole blood and plasma samples.
-
Sample Preparation: Blood samples are centrifuged to separate plasma and red blood cells. Proteins are precipitated from the samples, and the supernatant is extracted with an organic solvent.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate this compound from other blood components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of this compound based on its specific mass-to-charge ratio.
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.
Future Directions
The promising preliminary data from the ongoing Phase 2/3 trial support the continued development of this compound as a potential disease-modifying therapy for SCD. Future research will focus on completing the pivotal clinical trials to establish the long-term efficacy and safety of this compound in a larger and more diverse patient population, including pediatric patients. Further studies may also explore the potential of this compound in combination with other SCD therapies to achieve synergistic effects. The development of robust biomarkers to predict and monitor treatment response will also be a critical area of investigation.
Conclusion
This compound represents a targeted and mechanistically driven approach to the treatment of Sickle Cell Disease. By directly inhibiting the polymerization of HbS, this compound has demonstrated the potential to improve hematological parameters and red blood cell health in patients with SCD. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for its continued development. This technical guide offers a detailed overview of the scientific journey of this compound, providing valuable information for researchers and clinicians working to advance the care of individuals living with this challenging disease.
References
- 1. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]
- 4. researchgate.net [researchgate.net]
Osivelotor: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD).[1][2] Developed by Global Blood Therapeutics, now part of Pfizer, this compound is a potent inhibitor of sickle hemoglobin (HbS) polymerization, the primary pathological event in SCD.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of hematology and drug discovery.
Mechanism of Action
This compound's therapeutic effect stems from its ability to increase the oxygen affinity of hemoglobin.[4] It achieves this by binding covalently and reversibly to the N-terminal valine of the alpha-chain of the hemoglobin molecule. This allosteric modification stabilizes hemoglobin in its oxygenated state, thereby reducing the concentration of deoxygenated HbS, which is prone to polymerization and subsequent red blood cell (RBC) sickling. By inhibiting HbS polymerization, this compound aims to prevent the cascade of events that lead to the clinical manifestations of SCD, including hemolytic anemia, vaso-occlusive crises (VOCs), and end-organ damage.
Pharmacokinetics
This compound has demonstrated improved pharmacokinetic properties compared to the first-in-class HbS polymerization inhibitor, voxelotor, potentially allowing for higher hemoglobin occupancy at lower doses.
Healthy Volunteers
In a Phase 1 study involving 129 healthy participants, this compound was administered in single ascending doses (50–3,000 mg) and multiple ascending doses (15–100 mg once-daily maintenance doses for 14 days). The drug was generally well-tolerated and exhibited a dose-dependent increase in exposure. A key finding was its long terminal elimination half-life, ranging from 19.9 to 30.7 days, and high partitioning into the red blood cell compartment.
| Parameter | Value | Population | Study |
| Dose Range (Single Ascending) | 50 - 3,000 mg | Healthy Volunteers | Phase 1 |
| Dose Range (Multiple Ascending) | 15 - 100 mg (once daily) | Healthy Volunteers | Phase 1 |
| Terminal Elimination Half-life | 19.9 - 30.7 days | Healthy Volunteers | Phase 1 |
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
Sickle Cell Disease Patients
Pharmacokinetic data in patients with SCD reveal some differences compared to healthy individuals. In a study with six SCD patients, the terminal elimination half-life of this compound was shorter, approximately 10 days. This disease-dependent pharmacokinetic profile is an important consideration for dosing strategies in this patient population.
| Parameter | Value | Population | Study |
| Terminal Elimination Half-life | ~10 days | SCD Patients | Phase 1 |
Table 2: Pharmacokinetic Parameters of this compound in Sickle Cell Disease Patients
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action and have been evaluated through various biomarkers in clinical trials.
Hemoglobin Occupancy and Levels
A dose-dependent increase in the percentage of hemoglobin bound by this compound (%Hb occupancy) has been observed. This increased occupancy is correlated with improvements in hemoglobin concentration. In a Phase 2/3 study (NCT05431088), patients receiving 100 mg and 150 mg of this compound daily for 12 weeks showed significant mean increases in hemoglobin levels.
| Dose | Mean Increase in Hemoglobin (g/dL) | Duration | Study |
| 100 mg | 2.63 | 12 weeks | Phase 2/3 (NCT05431088) |
| 150 mg | 3.27 | 12 weeks | Phase 2/3 (NCT05431088) |
Table 3: Effect of this compound on Hemoglobin Levels in SCD Patients
| Dose | Median %Hb Occupancy (Range) | Duration | Study |
| 100 mg | ~34.6% (19.1–54.6%) | 12 weeks | Phase 2/3 (NCT05431088) |
| 150 mg | 54.3% (39.9–73.1%) | 12 weeks | Phase 2/3 (NCT05431088) |
Table 4: Hemoglobin Occupancy with this compound in SCD Patients
Markers of Hemolysis
Consistent with its mechanism of inhibiting RBC sickling and subsequent destruction, this compound treatment has led to reductions in key markers of hemolysis, including indirect bilirubin and reticulocyte counts.
| Marker | Observation | Study |
| Indirect Bilirubin | Reductions from baseline | Phase 2/3 (NCT05431088) |
| Reticulocytes | Reductions from baseline | Phase 2/3 (NCT05431088) |
Table 5: Effect of this compound on Markers of Hemolysis
Red Blood Cell Deformability
Ektacytometry, a technique to measure RBC deformability, has been a crucial tool in assessing the pharmacodynamic effects of this compound. The "Oxygenscan" method, in particular, evaluates RBC deformability as a function of oxygen partial pressure. Treatment with this compound has shown to improve RBC deformability, as indicated by an increase in the maximum elongation index (EImax) and a decrease in the point of sickling (PoS), which is the oxygen pressure at which sickling begins.
| Dose | Baseline EImax | EImax at Week 12 | Baseline PoS (mmHg) | PoS at Week 12 (mmHg) | Study |
| 100 mg | 0.37 | 0.53 | 37.8 | 20.8 | Phase 2/3 (NCT05431088) |
| 150 mg | 0.42 | 0.50 | 32.5 | 15.3 | Phase 2/3 (NCT05431088) |
Table 6: Ektacytometry (Oxygenscan) Results with this compound in SCD Patients
Experimental Protocols
Ektacytometry (Oxygenscan)
The Oxygenscan is performed using a Laser Optical Rotational Red Cell Analyzer (LORRCA). This technique measures the change in RBC deformability under a controlled oxygen gradient.
Protocol:
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. The red blood cell count is standardized.
-
Suspension: The standardized blood sample is mixed with a polyvinylpyrrolidone (PVP) solution.
-
Analysis: The mixture is introduced into the LORRCA instrument. The sample is subjected to a constant shear stress while the partial pressure of oxygen (pO2) is gradually decreased (deoxygenation) and then increased (reoxygenation).
-
Measurement: The elongation index (EI), a measure of RBC deformability, is continuously measured as a function of pO2.
-
Data Interpretation: Key parameters are determined from the resulting curve, including the maximum elongation index (EImax) under normoxic conditions and the point of sickling (PoS), which is the pO2 at which the EI begins to decrease.
Indirect Bilirubin Measurement
Indirect (unconjugated) bilirubin is a marker of hemolysis. Its measurement is a standard clinical laboratory procedure.
Principle: Total bilirubin and direct (conjugated) bilirubin are measured spectrophotometrically. Indirect bilirubin is then calculated as the difference between total and direct bilirubin.
Procedure:
-
Sample Collection: A blood sample is collected, and serum or plasma is separated.
-
Diazo Reaction: The sample is reacted with a diazo reagent. Direct bilirubin reacts directly to form a colored compound.
-
Accelerator Addition: An accelerator (e.g., caffeine) is added to facilitate the reaction of indirect bilirubin with the diazo reagent.
-
Spectrophotometry: The absorbance of the resulting colored solutions is measured at a specific wavelength (e.g., 546 nm for direct bilirubin and 578 nm for total bilirubin) to determine the concentrations.
-
Calculation: Indirect Bilirubin = Total Bilirubin - Direct Bilirubin.
Reticulocyte Count
Reticulocyte count reflects the rate of red blood cell production by the bone marrow and is elevated in response to hemolysis.
Principle: Reticulocytes contain residual ribosomal RNA, which can be stained with a supravital stain like new methylene blue. Automated methods using flow cytometry are now standard.
Procedure (Automated):
-
Sample Preparation: A whole blood sample collected in an EDTA tube is used.
-
Staining: The blood sample is incubated with a fluorescent dye that specifically stains the RNA in reticulocytes.
-
Flow Cytometry: The stained sample is passed through a flow cytometer.
-
Detection: A laser illuminates the cells, and detectors measure the forward scatter (cell size), side scatter (cell complexity), and fluorescence intensity.
-
Quantification: Reticulocytes are identified and counted based on their specific fluorescence signal, and the count is reported as a percentage of total red blood cells or as an absolute number.
Conclusion
This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile as a potential treatment for sickle cell disease. Its improved pharmacokinetic properties, including a long half-life and high RBC partitioning, may translate to a more favorable dosing regimen. The pharmacodynamic data from clinical trials consistently show that this compound effectively increases hemoglobin levels, reduces hemolysis, and improves red blood cell deformability. The methodologies for assessing these key pharmacodynamic endpoints are well-established and provide robust measures of the drug's biological activity. Further clinical investigation is ongoing to fully elucidate the long-term safety and efficacy of this compound in a broader patient population. This in-depth guide provides a solid foundation for understanding the scientific rationale and the data supporting the continued development of this novel therapeutic agent.
References
Osivelotor's Impact on Red Blood Cell Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule designed to combat sickle cell disease (SCD) by directly targeting the underlying pathophysiology of red blood cell (RBC) sickling. Unlike therapies that work through enzymatic signaling pathways, this compound functions as a potent sickle hemoglobin (HbS) polymerization inhibitor. It allosterically modifies hemoglobin, increasing its affinity for oxygen and stabilizing the oxygenated state. This direct intervention prevents the polymerization of deoxygenated HbS, the primary driver of RBC deformation, hemolysis, and the myriad of complications associated with SCD. Clinical investigations have demonstrated this compound's promise in improving key hematological and rheological parameters, offering a potential new therapeutic avenue for individuals with SCD.
This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from clinical trials, and an overview of the experimental protocols used to evaluate its efficacy. It also clarifies the distinction between this compound's direct hemoglobin modification and the mechanism of pyruvate kinase (PK) activators, another class of drugs under investigation for SCD that function through a metabolic signaling pathway.
Core Mechanism of Action: Direct Inhibition of HbS Polymerization
This compound's therapeutic effect is achieved through a direct, non-enzymatic mechanism. It is an allosteric modulator of hemoglobin.[1]
Mechanism:
-
Binding to Hemoglobin: this compound is an orally bioavailable small molecule that binds to the alpha chain of the hemoglobin molecule.[1] It forms a reversible covalent bond with the N-terminal valine.[1]
-
Increased Oxygen Affinity: This binding induces a conformational change in the hemoglobin molecule, increasing its affinity for oxygen.[1][2]
-
Stabilization of Oxygenated State: By increasing oxygen affinity, this compound stabilizes hemoglobin in its oxygenated (R-state) conformation.
-
Inhibition of Polymerization: The polymerization of HbS, which causes red blood cells to sickle, primarily occurs when hemoglobin is in its deoxygenated (T-state). By stabilizing the oxygenated state, this compound reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization.
-
Improved Red Blood Cell Health: The inhibition of HbS polymerization leads to a cascade of beneficial effects on red blood cell health, including reduced sickling, decreased hemolysis, and improved cell deformability.
Distinction from Pyruvate Kinase (PK) Activators
It is crucial to differentiate this compound's mechanism from that of pyruvate kinase (PK) activators, another class of investigational drugs for SCD. PK activators, such as mitapivat and AG-946, work by targeting red blood cell metabolism through a signaling pathway.
Pyruvate Kinase Activator Mechanism:
-
PK Activation: These drugs allosterically activate the pyruvate kinase enzyme, a key regulator of glycolysis in red blood cells.
-
Metabolic Shift: PK activation leads to a decrease in the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine triphosphate (ATP).
-
Increased Oxygen Affinity: Lower levels of 2,3-DPG result in an increased affinity of hemoglobin for oxygen.
-
Improved RBC Function: Increased ATP levels improve red blood cell membrane integrity and overall function.
While both this compound and PK activators ultimately lead to increased hemoglobin-oxygen affinity, their primary targets and mechanisms are distinct. This compound directly binds to hemoglobin, whereas PK activators modulate a key enzyme in the glycolytic pathway.
Quantitative Data from Clinical Trials
Preliminary data from Part A of the Phase 2/3 study (NCT05431088) of this compound in adults with SCD have demonstrated significant improvements in key hematological and rheological parameters.
Table 1: Hematological Outcomes at Week 12
| Parameter | This compound 100 mg (n=12-13) | This compound 150 mg (n=11-12) |
| Mean Change in Hemoglobin (g/dL) | +2.63 (SD 1.42) to +2.67 (SD 1.52) | +3.17 (SD 1.82) to +3.27 (SD 1.70) |
| Mean Change in Hematocrit (%) | +7.83 (SD 4.06) to +7.87 (SD 4.25) | +9.61 (SD 4.60) to +9.73 (SD 4.26) |
| Mean Change in Erythropoietin (IU/L or mU/mL) | -121.7 (SD 346.3) to -140.4 | -89.9 (SD 243.4) |
Note: Ranges in values reflect data reported in different sources for the same study.
Table 2: Markers of Hemolysis and Red Blood Cell Deformability at Week 12
| Parameter | This compound 100 mg | This compound 150 mg |
| Indirect Bilirubin | Reduction from baseline | Reduction from baseline |
| Reticulocytes | Reduction from baseline | Reduction from baseline |
| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |
| Median Point of Sickling (PoS, mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |
Experimental Protocols
The evaluation of this compound's impact on red blood cell health relies on a suite of specialized laboratory assays.
Assessment of Red Blood Cell Deformability and Sickling: Ektacytometry
Ektacytometry is a laser-diffraction viscometry technique used to measure RBC deformability. Oxygen gradient ektacytometry (oxygenscan) is a specialized application of this technique that assesses RBC deformability as a function of oxygen tension, providing a dynamic measure of sickling propensity.
Methodology Overview:
-
Sample Preparation: A whole blood sample is diluted in a viscous polyvinylpyrrolidone (PVP) solution.
-
Shear Stress Application: The RBC suspension is subjected to a constant shear stress in a transparent concentric cylinder system (e.g., LORRCA MaxSis).
-
Oxygen Gradient: The oxygen partial pressure (pO₂) within the sample chamber is gradually decreased to induce deoxygenation and then increased for reoxygenation.
-
Laser Diffraction: A laser beam is passed through the RBC suspension. The deformed, elongated RBCs diffract the light, creating an elliptical pattern.
-
Data Acquisition: A camera captures the diffraction pattern, and a computer calculates the Elongation Index (EI) from the geometry of the ellipse. The EI is a measure of RBC deformability.
Key Parameters Measured:
-
EImax: The maximum elongation index at normal oxygen levels, reflecting baseline RBC deformability.
-
EImin: The minimum elongation index at low oxygen levels, indicating the deformability of sickled cells.
-
Point of Sickling (PoS): The pO₂ at which the EImax decreases by a defined percentage (typically 5%), indicating the oxygen tension at which significant sickling begins.
Measurement of Hemoglobin-Oxygen Affinity
The effect of this compound on hemoglobin's affinity for oxygen is a critical pharmacodynamic endpoint. This is typically assessed by measuring the oxygen-hemoglobin dissociation curve.
Methodology Overview:
-
Hemox Analyzer: A common instrument for this measurement is the Hemox Analyzer. It subjects a blood sample to controlled deoxygenation and reoxygenation while continuously measuring the partial pressure of oxygen (pO₂) and the oxygen saturation of hemoglobin (%SO₂).
-
Oxygen Dissociation Curve (ODC): The resulting data are plotted as an ODC, which illustrates the relationship between pO₂ and the percentage of hemoglobin saturated with oxygen.
-
P50 Value: A key parameter derived from the ODC is the P50 value, which is the pO₂ at which hemoglobin is 50% saturated with oxygen. A lower P50 value indicates a higher affinity of hemoglobin for oxygen.
Conclusion
This compound represents a targeted therapeutic strategy for sickle cell disease, directly addressing the fundamental molecular defect of HbS polymerization. Its mechanism of action, centered on the allosteric modulation of hemoglobin to increase oxygen affinity, is distinct from other therapeutic approaches such as pyruvate kinase activation. The quantitative data from ongoing clinical trials are promising, demonstrating statistically significant improvements in hemoglobin levels, reductions in hemolysis, and enhanced red blood cell deformability. The experimental protocols outlined in this guide, particularly oxygen gradient ektacytometry, are essential tools for elucidating the pharmacodynamic effects of this compound and other novel anti-sickling agents. Continued research and clinical development will further define the role of this compound in the management of sickle cell disease.
References
An In-Depth Technical Guide to the Molecular Interactions of Osivelotor
Introduction
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule in development for the treatment of sickle cell disease (SCD).[1][2] Developed by Global Blood Therapeutics and now owned by Pfizer, it is an inhibitor of sickle hemoglobin (HbS) polymerization, the fundamental pathophysiological event in SCD.[1][3] this compound shares a mechanism of action with the first-in-class drug voxelotor but demonstrates improved pharmacokinetic properties, potentially allowing for higher hemoglobin occupancy at lower doses.[4] This guide provides a detailed examination of the molecular interactions of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its mechanism and effects.
Core Molecular Interaction
The primary molecular mechanism of this compound involves its direct, allosteric modification of the hemoglobin molecule to increase its affinity for oxygen. This intervention is designed to counteract the core problem in SCD: the polymerization of deoxygenated HbS.
1. Binding to Hemoglobin: this compound binds specifically to the alpha-chain of the hemoglobin tetramer. It forms a reversible, covalent bond with the N-terminal valine residue. This reaction creates a Schiff base, a common biochemical linkage.
2. Allosteric Stabilization of the R-state: This binding event induces an allosteric change in the hemoglobin molecule, stabilizing it in the high-oxygen-affinity "R" (relaxed) state. In this conformation, hemoglobin binds oxygen more tightly.
3. Inhibition of HbS Polymerization: The polymerization of HbS, which causes red blood cells (RBCs) to deform into the characteristic sickle shape, occurs only when hemoglobin is in the low-oxygen-affinity "T" (tense) or deoxygenated state. By increasing the proportion of hemoglobin maintained in the oxygenated R-state, this compound reduces the concentration of deoxygenated HbS available to form polymers. This directly inhibits the primary pathological event in SCD, preventing RBC sickling, improving hemolysis, and ameliorating the downstream clinical consequences of the disease.
Quantitative Data from Clinical Investigations
Data from the Phase 2/3 clinical trial (NCT05431088) provide quantitative insights into the molecular and cellular effects of this compound. The following tables summarize key findings from Part A of this study, which was a 12-week dose-finding analysis in adults with SCD.
Table 1: Hematological and Hemolysis Marker Response at Week 12
| Parameter | 100 mg Dose Group | 150 mg Dose Group |
|---|---|---|
| Mean Change in Hemoglobin (g/dL) | +2.63 | +3.27 |
| Mean Change in Hematocrit (%) | +7.83 | +9.73 |
| Mean Change in Erythropoietin (IU/L) | -121.7 | -89.9 |
| Change in Indirect Bilirubin | Reduction from baseline | Reduction from baseline |
| Change in Reticulocytes | Reduction from baseline | Reduction from baseline |
Source: Preliminary data from Part A of the NCT05431088 study.
Table 2: Red Blood Cell Deformability (Ektacytometry) at Week 12
| Parameter | 100 mg Dose Group | 150 mg Dose Group |
|---|---|---|
| Median Elongation Index (EImax) | 0.37 to 0.53 | 0.42 to 0.50 |
| Median Point of Sickling (PoS, mmHg) | 37.8 to 20.8 | 32.5 to 15.3 |
Source: Preliminary data from Part A of the NCT05431088 study.
Table 3: Pharmacokinetic Parameters
| Parameter | Healthy Participants | Participants with SCD |
|---|---|---|
| Terminal Elimination Half-life | 19.9 to 30.7 days | ~10 days |
Source: Data from Phase 1 clinical trials.
Experimental Protocols
The characterization of this compound's molecular interactions relies on several key experimental techniques.
1. Ektacytometry (Oxygenscan)
-
Objective: To assess RBC deformability as a function of oxygen partial pressure.
-
Methodology:
-
Whole blood samples are collected from subjects.
-
The sample is introduced into an ektacytometer (e.g., Lorrca), an instrument that applies a defined shear stress to the RBCs.
-
The instrument measures the diffraction pattern produced by the laser passing through the sheared cells. The ellipticity of this pattern corresponds to the Elongation Index (EI), a measure of cell deformability.
-
The oxygen partial pressure within the sample chamber is precisely controlled and gradually decreased.
-
EI is measured continuously as the oxygen level drops, generating a curve. The "Point of Sickling" (PoS) is defined as the oxygen pressure at which the EI drops to a specific percentage of its maximum, indicating the point of significant cell stiffening due to HbS polymerization.
-
2. Hemoglobin-Oxygen Affinity Assay
-
Objective: To measure the affinity of hemoglobin for oxygen, often reported as p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated).
-
Methodology:
-
Purified hemoglobin or whole blood lysate is prepared.
-
The sample is placed in a specialized instrument (e.g., Hemox Analyzer) or a microplate reader adapted for gas control.
-
The sample is first fully oxygenated and then gradually deoxygenated by introducing an inert gas like nitrogen.
-
Spectrophotometry is used to monitor the characteristic spectral shifts that occur as oxyhemoglobin converts to deoxyhemoglobin. Key wavelengths in the Soret (400-450 nm) and Q (500-600 nm) bands are monitored.
-
The percentage of oxygenated hemoglobin is calculated at numerous points during deoxygenation.
-
An oxygen dissociation curve is plotted (% saturation vs. pO2), from which the p50 value is determined. A lower p50 indicates higher oxygen affinity.
-
3. HbS Polymerization Delay Time Assay
-
Objective: To measure the kinetics of HbS polymerization.
-
Methodology:
-
A solution of purified, deoxygenated HbS at a specific concentration is prepared.
-
Polymerization is often initiated by a rapid temperature jump, as the process is temperature-dependent.
-
The formation of HbS polymers is monitored over time by measuring the increase in light scattering or turbidity of the solution using a spectrophotometer.
-
The "delay time" is the lag period before a rapid increase in polymerization is observed. This delay time is a critical parameter; drugs like this compound are expected to significantly prolong it.
-
4. Flow Adhesion Assay
-
Objective: To measure the adhesion of blood cells to endothelial adhesion molecules under physiological flow conditions.
-
Methodology:
-
Microfluidic channels are coated with specific adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) or P-selectin.
-
A whole blood sample from a subject is perfused through these channels at a controlled, physiologically relevant shear rate.
-
The channels are observed using microscopy, and video is recorded.
-
The number of adherent cells (RBCs, leukocytes) to the coated surface is counted and analyzed. A reduction in adherent cells indicates an improvement in blood flow properties and reduced cellular inflammation/adhesion, a key secondary benefit of inhibiting sickling.
-
Logical Framework of this compound's Therapeutic Effect
The therapeutic rationale for this compound is based on a direct causal chain: modifying the fundamental molecular defect to improve cellular function and, ultimately, clinical outcomes.
Conclusion
This compound represents a targeted, mechanism-based approach to treating sickle cell disease. Its molecular interaction is precise: forming a reversible covalent bond with the alpha-chain of hemoglobin to allosterically increase oxygen affinity. This action stabilizes the non-polymerizing R-state of HbS, directly inhibiting the root cause of RBC sickling. Quantitative data from clinical studies confirm that this molecular modulation translates into significant improvements in hematological parameters and RBC health. The detailed experimental protocols outlined provide the framework for quantifying these effects, underscoring the robust scientific foundation for this compound's development as a promising therapy for individuals with sickle cell disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. multimedia.elsevier.es [multimedia.elsevier.es]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
Osivelotor: A Deep Dive into its Role as a Hemoglobin S Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder stemming from the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises. Osivelotor (formerly GBT021601), a next-generation HbS polymerization inhibitor, represents a significant advancement in the therapeutic landscape for SCD. This technical guide elucidates the core mechanism of this compound, detailing its interaction with hemoglobin, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to evaluate its efficacy. This compound, like its predecessor voxelotor, functions by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of HbS and preventing the conformational changes that trigger polymerization.[1][2][3] Preclinical and clinical studies have demonstrated its potential for higher hemoglobin occupancy at lower doses compared to voxelotor, suggesting an improved therapeutic profile.[4][5]
The Pathophysiology of Sickle Cell Disease and the Rationale for HbS Polymerization Inhibition
The molecular basis of SCD lies in a single-point mutation in the beta-globin gene, resulting in the substitution of glutamic acid with valine. This seemingly minor alteration has profound consequences. When deoxygenated, HbS molecules aggregate into long, rigid polymers that distort the shape of red blood cells from their normal biconcave disc to a characteristic sickle or crescent shape. These sickled cells are less deformable, leading to microvascular obstruction, and have a shorter lifespan, resulting in chronic hemolytic anemia. The cascade of events triggered by HbS polymerization includes painful vaso-occlusive crises, end-organ damage, and a reduced life expectancy.
The therapeutic strategy of inhibiting HbS polymerization targets the root cause of SCD. By preventing the initial aggregation of deoxygenated HbS, it is possible to mitigate all downstream pathological consequences. This can be achieved by stabilizing the oxygenated, non-polymerizing conformation of HbS.
This compound's Mechanism of Action: Allosteric Modification of Hemoglobin
This compound is a small molecule that allosterically modulates the oxygen-binding properties of hemoglobin. It forms a reversible covalent bond with the N-terminal valine of the alpha-globin chain of hemoglobin. This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, effectively shifting the oxygen-hemoglobin dissociation curve to the left.
By increasing hemoglobin's affinity for oxygen, this compound ensures that a higher proportion of HbS remains in its oxygenated state, even at lower oxygen tensions. Since HbS polymerization is exclusively a feature of the deoxygenated T-state, this stabilization of the R-state directly inhibits the primary pathogenic event in SCD.
Quantitative Efficacy of this compound: Preclinical and Clinical Data
This compound has demonstrated significant efficacy in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of this compound in a Murine Model of SCD
| Parameter | Voxelotor | This compound (GBT021601) | Improvement with this compound | Reference |
| Exposure (AUC) | - | ~4.8-fold greater | Enhanced bioavailability | |
| Half-life (in rats) | - | ~3.5-fold longer | Longer duration of action | |
| RBC Half-life | Increased | More significant increase | Improved RBC survival | |
| Hemoglobin Levels | Increased | Normalized to normal range | Greater restoration of Hb | |
| RBC Sickling | Reduced | Significantly reduced | Potent anti-sickling effect | |
| RBC Deformability | Improved | Improved | Enhanced RBC health |
Table 2: Preliminary Clinical Data from Phase 2/3 Study (NCT05431088) in Adults with SCD
| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Reference |
| Mean Increase in Hemoglobin (g/dL) at Week 12 | 2.63 (SD 1.42) | 3.27 (SD 1.70) | |
| Mean Increase in Hematocrit (%) at Week 12 | 7.83 (SD 4.06) | 9.73 (SD 4.26) | |
| Median %Hb Occupancy at Week 12 | ~34.6% (range 19.1-54.6) | 54.3% (range 39.9-73.1) | |
| Markers of Hemolysis (Indirect Bilirubin, Reticulocytes) | Reduced | Reduced | |
| RBC Deformability (Elongation Index) | Increased | Increased | |
| Point of Sickling (PoS) | Decreased | Decreased | |
| Adherent Cell Counts (FA-WB-VCAM & FA-WB-Psel) | Reduced below threshold for VOC risk | Reduced below threshold for VOC risk |
Experimental Protocols for Assessing this compound's Efficacy
The evaluation of this compound's impact on SCD pathophysiology relies on a set of specialized in vitro and ex vivo assays.
Measurement of Hemoglobin Oxygen Affinity (Oxygen Equilibrium Curve)
Objective: To determine the effect of this compound on the oxygen-binding properties of hemoglobin.
Methodology:
-
Whole blood or purified hemoglobin samples are prepared with and without varying concentrations of this compound.
-
The samples are placed in a specialized instrument (e.g., Hemox Analyzer or similar) that precisely controls the partial pressure of oxygen (pO2).
-
The instrument measures the percentage of hemoglobin saturated with oxygen at each pO2 level, generating an oxygen equilibrium curve (OEC).
-
The P50 value, which is the pO2 at which hemoglobin is 50% saturated with oxygen, is calculated from the OEC. A leftward shift in the OEC and a lower P50 value indicate increased oxygen affinity.
In Vitro HbS Polymerization Assay
Objective: To directly measure the inhibitory effect of this compound on the polymerization of deoxygenated HbS.
Methodology:
-
Purified HbS is incubated in the presence or absence of this compound.
-
The samples are deoxygenated under controlled conditions (e.g., by nitrogen gas) to induce polymerization.
-
The extent of polymerization is monitored over time by measuring the turbidity (light scattering) of the solution. An increase in turbidity indicates polymer formation.
-
The delay time before the onset of polymerization and the rate of polymerization are key parameters used to quantify the inhibitory effect of the compound.
Red Blood Cell Deformability and Sickling Analysis (Ektacytometry)
Objective: To assess the impact of this compound on the biomechanical properties of red blood cells under varying oxygen tensions.
Methodology:
-
Whole blood samples from SCD patients treated with this compound or placebo are analyzed using an ektacytometer (e.g., Oxygenscan).
-
The instrument subjects the red blood cells to a constant shear stress while precisely controlling the oxygen partial pressure.
-
A laser diffraction pattern is used to measure the elongation index (EI), which is a measure of RBC deformability. A higher EI indicates greater deformability.
-
The "point of sickling" (PoS) is determined as the oxygen tension at which there is a sharp decrease in the EI, indicating the onset of sickling. A lower PoS in this compound-treated samples signifies that sickling is delayed until a more hypoxic condition is reached.
Conclusion and Future Directions
This compound is a promising, next-generation HbS polymerization inhibitor that addresses the fundamental pathophysiology of sickle cell disease. Its improved pharmacokinetic profile and potent inhibition of HbS polymerization, as demonstrated in preclinical and ongoing clinical studies, suggest it may offer significant clinical benefits to individuals with SCD. The robust increases in hemoglobin levels and improvements in markers of hemolysis and red blood cell health underscore its potential as a disease-modifying therapy.
Future research will focus on the long-term safety and efficacy of this compound, including its impact on the frequency of vaso-occlusive crises and end-organ damage. Further elucidation of its effects on oxygen delivery in various tissues will also be of great interest. The continued development of potent and well-tolerated HbS polymerization inhibitors like this compound offers hope for a new era in the management of sickle cell disease.
References
- 1. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]
Osivelotor: A Technical Guide to a Novel Sickle Hemoglobin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin S (HbS), increasing its affinity for oxygen and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. Detailed methodologies for key experimental assays are also presented to facilitate further research and development in the field.
Chemical Structure and Properties
This compound is a complex aromatic compound with the IUPAC name 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde | [1] |
| Synonyms | GBT021601, GBT601, PF-07940367 | [1] |
| CAS Number | 2417955-18-9 | [1] |
| Molecular Formula | C₂₀H₂₂N₂O₆ | [1] |
| Molecular Weight | 386.404 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | In DMSO: 100 mg/mL (258.80 mM) | |
| Storage | 4°C for short term, -20°C for long term, stored under nitrogen, away from moisture |
Mechanism of Action
This compound's therapeutic effect stems from its ability to inhibit the polymerization of sickle hemoglobin (HbS). This is achieved through a specific, allosteric mechanism:
-
Binding to Hemoglobin: this compound binds to the α-chain of hemoglobin.
-
Increased Oxygen Affinity: This binding increases the oxygen affinity of HbS.
-
Stabilization of the Oxygenated State: By promoting the oxygenated state (R-state) of hemoglobin, this compound reduces the concentration of deoxygenated HbS (T-state), which is prone to polymerization.
-
Inhibition of Polymerization: The reduced concentration of deoxygenated HbS monomers prevents their aggregation into the rigid fibers that cause red blood cell sickling.
This mechanism of action is visually represented in the following signaling pathway diagram:
References
Osivelotor: A Deep Dive into its Potential as a Disease-Modifying Therapy for Sickle Cell Disease
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – This technical whitepaper provides an in-depth analysis of Osivelotor (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor, and its potential as a disease-modifying therapy for Sickle Cell Disease (SCD). Developed by Global Blood Therapeutics and now under the stewardship of Pfizer, this compound is an investigational oral therapy designed to address the root cause of SCD.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.
Introduction: The Challenge of Sickle Cell Disease
Sickle Cell Disease is a debilitating genetic blood disorder caused by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin S (HbS).[2] Under deoxygenated conditions, HbS molecules polymerize, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[2] This sickling process is the primary driver of the disease's pathophysiology, leading to chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. The complex cascade of events following HbS polymerization involves increased RBC adhesion to the vascular endothelium, inflammation, and hemolysis-mediated endothelial dysfunction.[3][4]
Mechanism of Action: A Targeted Approach to Inhibit HbS Polymerization
This compound is a small molecule that acts as a potent HbS polymerization inhibitor. It works by covalently and reversibly binding to the N-terminal valine of the alpha-globin chain of hemoglobin. This binding allosterically modifies the hemoglobin molecule, increasing its affinity for oxygen. By stabilizing hemoglobin in its oxygenated state, this compound directly counteracts the initial step in the disease cascade – the polymerization of deoxygenated HbS. This mechanism is intended to prevent RBC sickling, thereby mitigating the downstream consequences of hemolysis and vaso-occlusion.
Preclinical Evidence: Demonstrating Superiority over First-in-Class Agent
Preclinical studies in a murine model of SCD have demonstrated this compound's potential for improved efficacy compared to the first-in-class HbS polymerization inhibitor, voxelotor. This compound exhibited enhanced pharmacokinetic properties, which are believed to enable higher hemoglobin occupancy at lower doses.
| Parameter | This compound (GBT021601) vs. Voxelotor | Source |
| Pharmacokinetics (Rat Model) | ||
| Exposure | ~4.8-fold greater | |
| Half-life | ~3.5-fold longer | |
| Efficacy (Murine SCD Model) | ||
| Hemoglobin Oxygen Affinity | Increased | |
| Red Blood Cell Sickling | Reduced | |
| Red Blood Cell Half-life | Increased (not observed with voxelotor) | |
| Hemoglobin Levels | Increased (not observed with voxelotor) |
Table 1: Summary of Preclinical Data for this compound.
Clinical Development: The Phase 2/3 Study (NCT05431088)
This compound is currently being evaluated in a multicenter, three-part Phase 2/3 clinical trial (NCT05431088). Part A of the study is a randomized, open-label, 12-week dose-finding study in adult patients with SCD (HbSS/HbSβ0 genotype) and a baseline hemoglobin between 5.5 and 10.5 g/dL. Participants received a loading dose for four days followed by once-daily maintenance doses of either 100 mg or 150 mg.
Efficacy Results from Part A
Preliminary results from Part A of the study, with a data cutoff of June 20, 2023, have shown promising improvements in hematological and hemolysis markers.
| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Source |
| Hematological Response (at Week 12) | |||
| Mean (SD) Increase in Hemoglobin (g/dL) | 2.63 (1.42) | 3.27 (1.70) | |
| Mean (SD) Increase in Hematocrit (%) | 7.83 (4.06) | 9.73 (4.26) | |
| Hemolysis Markers (at Week 12) | |||
| Mean (SD) Change in Erythropoietin (IU/L) | -121.7 (346.3) (n=13) | -89.9 (243.4) (n=11) | |
| Indirect Bilirubin | Reduction from baseline | Reduction from baseline | |
| Reticulocytes | Reduction from baseline | Reduction from baseline | |
| Red Blood Cell Health (at Week 12) | |||
| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 | |
| Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 | |
| Vaso-occlusive Crises (VOCs) | |||
| Annualized VOC Rate (95% CI) (for 27 patients with ≥1 VOC at baseline) | 1.16 (0.55–2.43) on-study vs. 2.30 (1.81–2.92) at baseline |
Table 2: Preliminary Efficacy Data from Part A of the Phase 2/3 Study of this compound.
Safety and Tolerability
In the preliminary analysis of Part A, this compound was generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 62.9% of patients. The most common TEAEs included headache, upper respiratory tract infection, diarrhea, arthralgia, nausea, and urticaria. Treatment-related TEAEs were reported in 22.9% of patients, with headache being the most frequent.
Experimental Protocols
Ektacytometry (Oxygenscan)
Objective: To assess RBC deformability as a function of oxygen partial pressure.
Methodology: This assay measures the change in the RBC elongation index (EI) as the cells are subjected to a controlled deoxygenation and reoxygenation cycle under constant shear stress. A small volume of whole blood is mixed with a polyvinylpyrrolidone (PVP) solution and introduced into the ektacytometer. The instrument applies a constant shear stress to the RBCs, causing them to elongate. The degree of elongation is measured by laser diffraction. The oxygen partial pressure within the sample is gradually reduced, inducing HbS polymerization and a decrease in RBC deformability, which is reflected as a decrease in the EI. The "point of sickling" (PoS) is a key parameter, representing the oxygen pressure at which the EI begins to drop, indicating the onset of sickling.
Flow Adhesion Assays (FA-WB-VCAM and FA-WB-Psel)
Objective: To quantify the adhesion of whole blood cells to vascular cell adhesion molecule-1 (VCAM-1) and P-selectin, which are key mediators of vaso-occlusion.
Methodology: These assays utilize microfluidic channels coated with either recombinant human VCAM-1 or P-selectin. A sample of whole blood is perfused through the channels at a defined shear stress, simulating blood flow in the microvasculature. After the perfusion, the channels are washed to remove non-adherent cells. The number of adherent cells remaining in the channels is then quantified by microscopy. Elevated adhesion to VCAM-1 and P-selectin is associated with an increased risk of VOCs in patients with SCD.
Future Directions and Conclusion
The preliminary data from the ongoing Phase 2/3 study of this compound are encouraging, suggesting that this next-generation HbS polymerization inhibitor has the potential to be a valuable disease-modifying therapy for individuals with Sickle Cell Disease. The observed improvements in hemoglobin levels, markers of hemolysis, and red blood cell health, coupled with a manageable safety profile, support its continued clinical development.
Part B of the study, which is a placebo-controlled trial in a larger cohort of adult and adolescent patients, will be crucial in confirming the efficacy and safety of this compound. Furthermore, Part C will evaluate the pharmacokinetics and safety in pediatric patients, a population with a high unmet medical need.
References
- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. Sickle cell disease: understanding pathophysiology, clinical features and advances in gene therapy approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pathophysiology of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Allosteric Modulation of Hemoglobin by Osivelotor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of abnormal sickle hemoglobin (HbS) under deoxygenated conditions. This polymerization leads to the characteristic sickling of red blood cells (RBCs), resulting in a cascade of pathological events, including chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. Osivelotor (formerly GBT021601 or PF-07940367) is an investigational, orally bioavailable small molecule developed by Global Blood Therapeutics (now part of Pfizer) as a next-generation HbS polymerization inhibitor.[1] This technical guide provides an in-depth overview of the core mechanism of this compound as an allosteric modulator of hemoglobin, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key pathways and processes.
Core Mechanism of Action: Allosteric Modulation of Hemoglobin
This compound's therapeutic strategy is centered on the allosteric modulation of hemoglobin. It is designed to increase hemoglobin's affinity for oxygen, thereby stabilizing the oxygenated, relaxed (R) state of the hemoglobin tetramer over the deoxygenated, tense (T) state.[2] HbS polymerization exclusively occurs when hemoglobin is in the deoxygenated T-state.[2]
This compound binds to the alpha-chain of the hemoglobin molecule, forming a reversible covalent Schiff base with the N-terminal valine.[1][3] This binding induces a conformational change that allosterically increases the oxygen affinity of the entire hemoglobin tetramer. By stabilizing the R-state, this compound effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization. This, in turn, is expected to inhibit RBC sickling and its downstream pathological consequences.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in modulating hemoglobin oxygen affinity and mitigating the pathophysiology of sickle cell disease has been evaluated in both preclinical models and clinical trials.
Preclinical Data
Preclinical studies in murine models of SCD have demonstrated this compound's potential to improve key hematological and cellular parameters. Compared to its predecessor, voxelotor, this compound exhibits improved pharmacokinetic properties, with approximately 4.8-fold greater exposure and a 3.5-fold longer half-life in rats.
| Parameter | Observation | Source |
| Hemoglobin Oxygen Affinity | Increased | |
| Red Blood Cell Sickling | Reduced | |
| Red Blood Cell Half-life | Increased | |
| Hemoglobin Levels | Increased | |
| Pharmacokinetics (in rats vs. Voxelotor) | ~4.8x greater exposure, ~3.5x longer half-life |
Clinical Data: Phase 2/3 Study (NCT05431088)
Preliminary data from Part A of an ongoing Phase 2/3 study in adults with SCD have shown dose-dependent improvements in hemoglobin levels, hematocrit, and markers of hemolysis.
| Parameter | 100 mg this compound (Mean Change from Baseline at Week 12) | 150 mg this compound (Mean Change from Baseline at Week 12) | Source |
| Hemoglobin (g/dL) | +2.63 | +3.27 | |
| Hematocrit (%) | +7.83 | +9.73 | |
| Indirect Bilirubin | Reduction observed | Reduction observed | |
| Reticulocytes | Reduction observed | Reduction observed |
Ektacytometry data from this study also indicated improvements in red blood cell deformability.
| Ektacytometry Parameter | 100 mg this compound (Change from Baseline to Week 12) | 150 mg this compound (Change from Baseline to Week 12) | Source |
| Median Elongation Index (EImax) | Increased from 0.37 to 0.53 | Increased from 0.42 to 0.50 | |
| Median Point of Sickling (PoS) (mmHg) | Decreased from 37.8 to 20.8 | Decreased from 32.5 to 15.3 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Measurement of Hemoglobin-Oxygen Affinity (p50)
The oxygen affinity of hemoglobin is commonly quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates a higher affinity for oxygen.
Apparatus: TCS Hemox Analyzer
Protocol:
-
Sample Preparation: Whole blood samples are collected in sodium citrate vacutainers. For in vitro studies, blood is diluted to a 20% hematocrit and incubated with varying concentrations of this compound for 1 hour at 37°C. For analysis of clinical samples, the blood is diluted 50- to 100-fold in a TES buffer at 37°C.
-
Oxygenation: The diluted blood sample is placed in the Hemox Analyzer cuvette and saturated with compressed air (21% O2).
-
Deoxygenation: The sample is then deoxygenated with pure nitrogen.
-
Data Acquisition: During deoxygenation, the absorbance at isosbestic points for oxyhemoglobin (e.g., 570 nm) and deoxyhemoglobin (e.g., 560 nm) is recorded as a function of the partial pressure of oxygen (pO2).
-
Analysis: The oxygen equilibrium curve (OEC) is generated, and the p50 value is calculated from this curve using the Hemox Analyzer software.
Assessment of Red Blood Cell Deformability (Ektacytometry)
Ektacytometry measures the deformability of red blood cells under shear stress. The Lorrca MaxSis instrument with the Oxygenscan module is used to assess RBC deformability as a function of oxygen tension.
Apparatus: Lorrca MaxSis with Oxygenscan module
Protocol:
-
Sample Preparation: A standardized number of RBCs (e.g., 200 x 10^6) from a whole blood sample is suspended in a polyvinylpyrrolidone (PVP) buffer solution of known viscosity.
-
Analysis: The RBC suspension is subjected to a constant shear stress (e.g., 30 Pa) in the instrument's Couette system at 37°C.
-
Oxygen Gradient: The partial pressure of oxygen is gradually decreased from normoxic conditions (e.g., 160 mmHg) to hypoxic conditions (e.g., 20 mmHg) and then returned to normoxia.
-
Data Acquisition: A laser beam is passed through the RBC suspension, and the diffraction pattern is captured by a camera. The elongation index (EI), a measure of cell deformability, is calculated from the geometry of the diffraction pattern.
-
Parameters Measured:
-
EImax: Maximum elongation index under normoxic conditions.
-
EImin: Minimum elongation index under hypoxic conditions.
-
Point of Sickling (PoS): The pO2 at which the EI decreases by a defined percentage from EImax, indicating the onset of sickling.
-
In Vitro Red Blood Cell Sickling Assay
This assay is used to visually or quantitatively assess the extent of RBC sickling under induced hypoxic conditions.
Reagents: 2% Sodium Metabisulfite solution (freshly prepared).
Protocol:
-
Sample Preparation: One drop of fresh whole blood (anticoagulated) is mixed with one drop of 2% sodium metabisulfite solution on a microscope slide.
-
Incubation: The mixture is covered with a coverslip, and the edges are sealed with petroleum jelly or nail polish to create an anaerobic environment. The slide is incubated at room temperature for 1 to 4 hours.
-
Microscopic Examination: The slide is examined under a microscope at high power to observe the morphology of the red blood cells.
-
Quantification (optional): The percentage of sickled cells can be determined by counting the number of sickled and non-sickled cells in multiple fields of view.
Visualizations
Signaling Pathway: Allosteric Regulation of Hemoglobin by this compound
Caption: Allosteric modulation of HbS by this compound, promoting the R-state and inhibiting polymerization.
Experimental Workflow: Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating the efficacy of this compound.
Logical Relationship: Therapeutic Effects of this compound
Caption: The logical cascade of this compound's therapeutic effects, from molecular interaction to clinical outcome.
Conclusion
This compound represents a promising advancement in the treatment of sickle cell disease, directly targeting the root cause of the pathology – HbS polymerization. Its mechanism as an allosteric modulator of hemoglobin, leading to increased oxygen affinity and stabilization of the non-polymerizing R-state, is supported by a growing body of preclinical and clinical data. The quantitative improvements in hemoglobin levels, markers of hemolysis, and red blood cell health underscore its potential as a disease-modifying therapy. Further investigation in ongoing clinical trials will be crucial to fully elucidate its long-term safety and efficacy in improving clinical outcomes for individuals living with sickle cell disease.
References
Osivelotor's Impact on Hemolysis Biomarkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (formerly GBT021601) is a next-generation, orally administered sickle hemoglobin (HbS) polymerization inhibitor currently under investigation for the treatment of sickle cell disease (SCD).[1][2] Developed by Pfizer, it represents a potential advancement over the first-in-class drug, voxelotor, with an improved pharmacokinetic profile that may allow for higher hemoglobin occupancy at lower doses.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on key biomarkers of hemolysis, based on preliminary data from the ongoing Phase 2/3 clinical trial (NCT05431088).
Mechanism of Action
This compound is a small molecule that allosterically modifies hemoglobin, increasing its affinity for oxygen.[3] It forms a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin. This action stabilizes the oxygenated state of both normal hemoglobin (HbA) and sickle hemoglobin (HbS). The fundamental pathophysiology of SCD is the polymerization of deoxygenated HbS, which leads to red blood cell (RBC) sickling, increased hemolysis, and vaso-occlusion. By increasing the proportion of oxygenated HbS, this compound directly inhibits the initial and pivotal step of HbS polymerization. This mechanism is designed to reduce RBC sickling, improve RBC health and survival, and consequently, decrease the rate of hemolysis and anemia.
Clinical Trial Data on Hemolysis Biomarkers
Preliminary data from Part A of the Phase 2/3 study (NCT05431088), a 12-week, open-label, dose-finding study in adults with SCD, have demonstrated this compound's positive impact on hemoglobin levels and markers of hemolysis.
Quantitative Effects on Hematological and Hemolysis Biomarkers
The following tables summarize the key quantitative findings from the NCT05431088 trial at week 12 of treatment.
| Biomarker | This compound 100 mg (n=13) | This compound 150 mg (n=12) |
| Hemoglobin (g/dL) | Mean Increase from Baseline: 2.63 (SD 1.42) | Mean Increase from Baseline: 3.27 (SD 1.70) |
| Hematocrit (%) | Mean Increase from Baseline: 7.83 (SD 4.06) | Mean Increase from Baseline: 9.73 (SD 4.26) |
Table 1: Change in Hemoglobin and Hematocrit at Week 12
| Biomarker | This compound Treatment Effect |
| Indirect Bilirubin | Reductions from baseline observed. |
| Reticulocytes | Reductions from baseline observed. |
| Lactate Dehydrogenase (LDH) | Reductions from baseline appeared to correlate with higher this compound concentrations. |
Table 2: Qualitative and Correlative Effects on Hemolysis Biomarkers
Note: Specific quantitative data for the mean or median change from baseline for indirect bilirubin, reticulocytes, and LDH from the NCT05431088 trial are not yet publicly available.
Experimental Protocols
Clinical Study Design
The data presented are from Part A of the ongoing, three-part, multicenter Phase 2/3 study of this compound (NCT05431088).
-
Study Design: Part A is a randomized (1:1), open-label, 12-week, dose-finding study.
-
Patient Population: Adults aged 18-65 years with SCD (HbSS/HbSβ0 genotype) and a baseline hemoglobin level between 5.5 and 10.5 g/dL.
-
Dosing Regimen: Patients received a loading dose twice daily for four days, followed by once-daily maintenance doses of either 100 mg or 150 mg through week 12.
-
Primary Endpoint: Change from baseline in hemoglobin at week 12.
-
Secondary Endpoints: Included changes from baseline in markers of hemolysis (indirect bilirubin, reticulocytes, LDH), pharmacokinetics, and safety.
Biomarker Measurement Methodologies
While the specific analytical platforms used in the NCT05431088 trial have not been detailed in the available literature, the following are the standard, validated methods for measuring key hemolysis biomarkers in SCD clinical trials.
-
Indirect Bilirubin: Typically measured using automated chemistry analyzers employing a colorimetric diazo method. Total bilirubin is measured, and direct (conjugated) bilirubin is subtracted to calculate the indirect (unconjugated) fraction, which is a product of heme catabolism.
-
Lactate Dehydrogenase (LDH): Measured using enzymatic assays on automated chemistry analyzers. These assays typically measure the rate of conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH, which is monitored spectrophotometrically. Elevated LDH is an indicator of tissue damage and cell turnover, including intravascular hemolysis.
-
Reticulocyte Count: Automated hematology analyzers with flow cytometry capabilities are the standard for reticulocyte counting. These instruments use fluorescent dyes that bind to residual RNA in the young red blood cells, allowing for their precise quantification as a percentage of total red blood cells and as an absolute count. This provides a measure of the bone marrow's erythropoietic response to anemia.
Conclusion
The preliminary findings for this compound are promising, demonstrating a dose-dependent improvement in hemoglobin and hematocrit, alongside favorable effects on key biomarkers of hemolysis in adults with sickle cell disease. By directly targeting the underlying mechanism of HbS polymerization, this compound has the potential to be a disease-modifying therapy that alleviates the chronic hemolytic anemia characteristic of SCD. Further data from the ongoing Phase 2/3 trial are anticipated to provide a more comprehensive understanding of its efficacy and safety profile, including more detailed quantitative analyses of its impact on indirect bilirubin, reticulocytes, and LDH.
References
- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]
- 3. GBT021601 improves red blood cell health and the pathophysiology of sickle cell disease in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scientific Imperative for a Next-Generation HbS Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder driven by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. This foundational event triggers a cascade of downstream pathologies, including red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. While the advent of the first-generation HbS polymerization inhibitor, Voxelotor, marked a significant therapeutic milestone, the scientific rationale for developing a next-generation inhibitor is compelling. The ideal next-generation agent would offer improved efficacy, a superior safety profile, and enhanced patient convenience, ultimately leading to more profound and durable clinical benefits. This technical guide delves into the scientific rationale for this pursuit, providing an in-depth analysis of the underlying pathophysiology, a comparative review of current and next-generation inhibitors, detailed experimental methodologies, and a forward-looking perspective on the future of SCD therapeutics.
The Pathophysiological Rationale: Targeting the Root Cause
The central tenet of SCD management is the prevention of HbS polymerization. The substitution of valine for glutamic acid at the sixth position of the β-globin chain creates a hydrophobic patch on the surface of the deoxygenated HbS molecule. This alteration facilitates intermolecular interactions, leading to the formation of rigid, insoluble HbS polymers. These polymers distort the erythrocyte into the characteristic sickle shape, rendering it less deformable and prone to hemolysis. The consequences are systemic, culminating in a chronic inflammatory state and endothelial dysfunction that fuel the clinical manifestations of the disease.
Inflammatory Signaling Cascade in Sickle Cell Disease
The pathophysiology of SCD is intricately linked to a chronic inflammatory state. The polymerization of HbS and subsequent hemolysis release damage-associated molecular patterns (DAMPs), such as cell-free hemoglobin and heme, which activate innate immune responses. This triggers a cascade of inflammatory signaling pathways, perpetuating a vicious cycle of vaso-occlusion and tissue damage.
Endothelial Dysfunction Pathway
Chronic hemolysis and inflammation in SCD lead to profound endothelial dysfunction. The release of arginase from hemolyzed red blood cells depletes L-arginine, the substrate for nitric oxide (NO) synthase. The resulting decrease in NO bioavailability impairs vasodilation and promotes a pro-thrombotic and pro-inflammatory endothelial phenotype.
Comparative Analysis of HbS Polymerization Inhibitors
The development of HbS polymerization inhibitors represents a paradigm shift in SCD treatment, moving from managing complications to targeting the root cause. A comparative analysis of the first-generation inhibitor, Voxelotor, and the next-generation inhibitor, Osivelotor (GBT021601), highlights the scientific rationale for continued innovation in this class of drugs.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of Voxelotor and this compound.
Table 1: Efficacy of Voxelotor (HOPE Trial) [1][2]
| Parameter | Voxelotor (1500 mg) | Voxelotor (900 mg) | Placebo |
| Hemoglobin Response (>1 g/dL increase at 24 weeks) | 51% | 33% | 7% |
| Mean Hemoglobin Increase at 72 weeks (g/dL) | ~1.0 | - | - |
| Reduction in Indirect Bilirubin at 72 weeks | -26.6% | - | - |
| Reduction in Reticulocyte Percentage at 72 weeks | -18.6% | - | - |
| Annualized VOC Rate (72 weeks) | 2.77 | 2.76 | 3.19 |
Table 2: Efficacy of this compound (GBT021601) (Phase 2/3 Preliminary Data) [3][4]
| Parameter | This compound (150 mg) | This compound (100 mg) |
| Mean Hemoglobin Increase at 12 weeks (g/dL) | 3.27 | 2.63 |
| Mean Hematocrit Increase at 12 weeks (%) | 9.73 | 7.83 |
| Change in Reticulocytes at 12 weeks | Reduction | Reduction |
| Change in Indirect Bilirubin at 12 weeks | Reduction | Reduction |
| Annualized VOC Rate (on-study) | 1.20 | 1.16 (pooled) |
Pharmacokinetic and Pharmacodynamic Profile
A key differentiator for a next-generation inhibitor is an improved pharmacokinetic (PK) and pharmacodynamic (PD) profile, allowing for greater target engagement at lower doses.
Table 3: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Voxelotor | This compound (GBT021601) |
| Mechanism of Action | Reversibly binds to the N-terminal valine of the α-globin chain, stabilizing the oxygenated state of HbS. | Similar to Voxelotor, with potentially higher affinity and improved PK. |
| Half-life | ~61-85 hours in healthy volunteers; ~50 hours in SCD patients. | ~19.9-30.7 days in healthy volunteers; ~10 days in SCD patients. |
| Hb Occupancy | Dose-dependent; ~38% with 900 mg for 15 days. | Higher occupancy at lower doses compared to Voxelotor in preclinical models. |
Safety and Tolerability
The safety profile of a next-generation inhibitor is paramount. While Voxelotor is generally well-tolerated, a next-generation agent should aim to minimize adverse events.
Table 4: Common Adverse Events
| Adverse Event | Voxelotor (1500 mg) | This compound (100/150 mg) | Placebo (HOPE Trial) |
| Headache | 26% | 11.4% (4/35) | 22% |
| Diarrhea | 20% | 5.7% (2/35) | 10% |
| Nausea | 17% | 2.9% (1/35) | 10% |
| Fatigue | 14% | Not reported | 11% |
| Arthralgia | 13% | Not reported | 14% |
Key Experimental Protocols
The evaluation of HbS polymerization inhibitors relies on a suite of specialized in vitro and ex vivo assays. The following are detailed methodologies for key experiments.
HbS Polymerization Assay (Turbidimetric Method)
This assay measures the delay time and rate of HbS polymerization by monitoring the increase in turbidity of a deoxygenated HbS solution.
-
Reagents and Materials:
-
Purified HbS
-
1.8 M Potassium Phosphate Buffer, pH 7.4
-
Sodium Dithionite
-
96-well microplate
-
Temperature-controlled microplate reader with absorbance measurement capabilities (e.g., 700 nm)
-
-
Procedure:
-
Prepare a stock solution of purified HbS in 1.8 M potassium phosphate buffer.
-
Add the test compound (inhibitor) at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add the HbS solution to each well.
-
Initiate deoxygenation and polymerization by adding a freshly prepared solution of sodium dithionite.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Monitor the change in absorbance at 700 nm over time.
-
-
Data Analysis:
-
The delay time is the time required for the absorbance to reach half of its maximum value.
-
The rate of polymerization is determined from the slope of the steepest part of the absorbance curve.
-
Plot the delay time and polymerization rate against the inhibitor concentration to determine potency (e.g., IC50).
-
Red Blood Cell (RBC) Sickling Assay
This assay assesses the ability of a compound to inhibit the sickling of RBCs from SCD patients under hypoxic conditions.
-
Reagents and Materials:
-
Whole blood from SCD patients (homozygous HbSS)
-
Hypoxia-inducing agent (e.g., sodium metabisulfite) or a hypoxic chamber (e.g., 2% O2)
-
Glutaraldehyde solution (2%) for cell fixation
-
Microscope with imaging capabilities
-
Image analysis software
-
-
Procedure:
-
Wash RBCs from SCD patients with a buffered saline solution.
-
Incubate the washed RBCs with the test compound at various concentrations or a vehicle control.
-
Induce hypoxia by adding sodium metabisulfite or by placing the cells in a hypoxic chamber for a defined period (e.g., 2 hours).
-
Fix the cells with 2% glutaraldehyde.
-
Acquire images of the fixed cells using a microscope.
-
Quantify the percentage of sickled cells using image analysis software.
-
Whole Blood Viscosity Measurement
This assay measures the effect of an inhibitor on the viscosity of whole blood from SCD patients, a key contributor to vaso-occlusion.
-
Reagents and Materials:
-
Whole blood from SCD patients
-
Cone-plate viscometer
-
Temperature control unit (37°C)
-
-
Procedure:
-
Incubate whole blood from SCD patients with the test compound or vehicle control.
-
Equilibrate the cone-plate viscometer to 37°C.
-
Apply a small volume of the treated blood sample to the plate of the viscometer.
-
Measure the viscosity at various shear rates to assess the shear-thinning properties of the blood.
-
Visualization of Experimental and Logical Workflows
References
- 1. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Exploring the covalent binding of Osivelotor to hemoglobin
An In-depth Technical Guide to the Covalent Binding of Osivelotor to Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between this compound (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor, and hemoglobin. The document details the mechanism of covalent binding, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying processes.
This compound is an investigational, orally bioavailable small molecule developed for the treatment of sickle cell disease (SCD).[1] The pathophysiology of SCD is driven by the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[2] These deformed cells can lead to vaso-occlusion, chronic hemolytic anemia, and severe pain crises.
This compound functions as an HbS polymerization inhibitor by allosterically modifying hemoglobin.[3] It selectively targets and forms a reversible covalent bond with the N-terminal valine of the α-globin chains of both normal hemoglobin (HbA) and sickle hemoglobin (HbS).[1][4] This binding event stabilizes hemoglobin in its high-oxygen-affinity, relaxed (R) state. By increasing the affinity for oxygen, this compound reduces the concentration of deoxygenated T-state HbS, the conformation required for polymerization. This mechanism effectively inhibits RBC sickling, improves RBC health, and has been shown to increase total hemoglobin levels in clinical studies. The covalent bond is a Schiff base, formed between the aldehyde moiety of this compound and the α-amino group of the N-terminal valine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's interaction with hemoglobin and its resulting pharmacological effects.
Table 1: Binding and Affinity Data
| Parameter | Value | Species/Conditions | Reference |
| Binding Stoichiometry | 1:1 (this compound:Hemoglobin Tetramer) | Human | |
| Binding Site | N-terminal Valine of α-globin chain | Human | |
| Bond Type | Reversible Covalent (Schiff Base) | N/A | |
| Binding Affinity (Kd) | Data not publicly available | N/A | N/A |
| Effect on Oxygen Affinity | Dose-dependent decrease in p50 | Human (in vivo) |
Note: While specific p50 values for this compound are not detailed in the available literature, its predecessor, Voxelotor, was shown to normalize the right-shifted p50 of HbS (approx. 32 mmHg) to a value near that of normal HbA (approx. 28.6 mmHg).
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Species/Conditions | Reference |
| Terminal Half-Life | ~10 days | Humans with SCD | |
| 19.9 - 30.7 days | Healthy Humans | ||
| ~3.5-fold longer than Voxelotor | Rats | ||
| RBC Partitioning | High (partitions into RBC compartment) | Human | |
| Systemic Exposure | ~4.8-fold greater than Voxelotor | Rats | |
| Hemoglobin Occupancy | Dose-dependent increase | Human | |
| Higher % occupancy at lower doses vs. Voxelotor | Preclinical & Clinical Data |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding and functional effects of this compound on hemoglobin.
Protocol for Determining Hemoglobin-Oxygen Affinity
This protocol describes the measurement of oxygen equilibrium curves (OECs) to determine the p50 value, a measure of hemoglobin's oxygen affinity.
Objective: To quantify the effect of this compound on the oxygen-binding affinity of purified hemoglobin.
Materials:
-
Purified human hemoglobin (HbA or HbS)
-
This compound stock solution (in DMSO)
-
TES buffer (e.g., 50 mM TES, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
TCS Hemox Analyzer or similar instrument
-
Compressed air and compressed nitrogen gas cylinders
Procedure:
-
Sample Preparation: Prepare a solution of purified hemoglobin at a concentration of approximately 25 µM (tetramer) in TES buffer.
-
Compound Incubation: Aliquot the hemoglobin solution into separate vials. Add varying concentrations of this compound (or DMSO as a vehicle control) to each vial. Incubate the samples for 45-60 minutes at 37°C to allow for covalent bond formation.
-
Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's instructions.
-
Oxygenation: Load the incubated sample into the Hemox Analyzer's measurement cuvette. Oxygenate the sample by bubbling with compressed air for 10 minutes until 100% saturation is achieved.
-
Deoxygenation and Data Collection: Initiate the deoxygenation process by bubbling the sample with compressed nitrogen gas. The instrument will continuously monitor the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (% sat) via spectrophotometry.
-
Data Analysis: The software generates an oxygen equilibrium curve by plotting % saturation against pO2. The p50 value (the pO2 at which hemoglobin is 50% saturated) is automatically calculated from this curve. Compare the p50 values of this compound-treated samples to the control to determine the magnitude of the affinity shift.
Protocol for Mass Spectrometric Analysis of the this compound-Hemoglobin Adduct
This "bottom-up" proteomics protocol is designed to confirm covalent binding and identify the specific amino acid residue modified by this compound.
Objective: To identify the N-terminal valine of the α-globin chain as the covalent binding site of this compound.
Materials:
-
Hemoglobin sample incubated with this compound (from Protocol 3.1)
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Formic acid
-
C18 spin columns for desalting
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Denaturation and Reduction: Take approximately 50 µg of the this compound-incubated hemoglobin. Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate cysteine residues by adding IAM to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with TEAB buffer to reduce the urea concentration to below 2 M. Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of ~1%. Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water. Inject the sample into the LC-MS/MS system. Peptides are separated by reverse-phase liquid chromatography and analyzed by the mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide precursor ions for fragmentation (MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a human hemoglobin protein sequence database. Use a search algorithm (e.g., SEQUEST, Mascot) and specify a variable modification on the N-terminal valine of the α-chain corresponding to the mass of this compound minus the mass of water (for Schiff base formation). A successful identification will show a series of fragment ions (b- and y-ions) that match the sequence of the N-terminal peptide with the added mass of this compound.
Protocol for X-ray Crystallography of the this compound-Hemoglobin Complex
This protocol provides a general workflow for determining the three-dimensional structure of this compound bound to hemoglobin.
Objective: To obtain a high-resolution crystal structure of the this compound-hemoglobin complex to visualize the binding site and conformational changes.
Materials:
-
Highly purified, concentrated human hemoglobin
-
This compound
-
Crystallization screening kits (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop vapor diffusion plates)
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
Complex Formation: Prepare a homogenous solution of the this compound-hemoglobin complex by incubating purified hemoglobin with a slight molar excess of this compound.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions. In each well, a small drop containing the protein-drug complex is mixed with the reservoir solution and allowed to equilibrate.
-
Crystal Optimization: Once initial crystal "hits" are identified, perform optimization screens by finely varying the concentrations of precipitant, buffer pH, and other additives to grow larger, single, well-diffracting crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal from the drop and briefly soak it in a cryoprotectant solution (to prevent ice formation during freezing). Flash-cool the crystal in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Solve the structure using molecular replacement with a known hemoglobin structure as a search model. Build the this compound molecule into the resulting difference density map located at the N-terminus of the α-chain. Refine the atomic model to best fit the experimental data. The final, refined structure can then be analyzed to detail the specific atomic interactions between this compound and hemoglobin.
Visualizations
Mechanism of Action Pathway
Caption: this compound covalently binds to Deoxy-HbS, stabilizing the oxygenated R-state and inhibiting polymerization.
Experimental Workflow for Characterization
Caption: Workflow for characterizing the binding and functional effects of this compound on hemoglobin.
Logical Relationships of this compound's Effects
Caption: A logical cascade showing how this compound's binding leads to potential clinical benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of this compound for Sickle Cell Disease: First-in-Human Studies in Healthy Participants and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Osivelotor in Sickle Cell Disease (SCD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle Cell Disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1] This leads to a cascade of pathological events, including hemolytic anemia, vaso-occlusion, and chronic organ damage.[1] Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule that acts as a potent HbS polymerization inhibitor.[2][3] It works by binding to the alpha chain of hemoglobin, increasing its affinity for oxygen and stabilizing the oxygenated state of HbS, thereby preventing polymerization and subsequent sickling of RBCs. Preclinical and clinical studies have demonstrated that this compound can reduce RBC sickling, improve RBC deformability, and increase hemoglobin levels.
These application notes provide detailed in vitro assay protocols for researchers studying the effects of this compound and other potential anti-sickling agents in the context of SCD.
Mechanism of Action of this compound
This compound is a sickle hemoglobin (HbS) polymerization inhibitor. It covalently and reversibly binds to the N-terminal valine of the α-chain of hemoglobin. This allosteric modification increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state. Since HbS polymerization only occurs in the deoxygenated state, this mechanism effectively inhibits the primary pathological event in SCD.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and clinical studies of this compound, demonstrating its efficacy in improving key biomarkers of SCD.
Table 1: In Vitro Efficacy of this compound (GBT021601) on Hypoxic Occlusion
| Treatment Group | Hypoxic Occlusion Index (HOI) Reduction (%) | p-value |
| HbSS + GBT021601 | 54.6 ± 15.02 | 0.0002 |
| HbSS + GBT440 (Voxelotor) | 25.7 | - |
| HbSC + GBT021601 + FT4202 | 42.38 ± 19.43 | 0.0002 |
Table 2: Clinical Efficacy of this compound (Phase 2/3 Study - 12 Weeks)
| Parameter | 100 mg Dose Group | 150 mg Dose Group |
| Hemoglobin (Hb) Increase (g/dL) | 2.63 (mean) | 3.27 (mean) |
| Hematocrit (%) Increase | 7.83 (mean) | 9.73 (mean) |
| Ektacytometry | ||
| EImax (Baseline) | 0.37 (median) | 0.42 (median) |
| EImax (Week 12) | 0.53 (median) | 0.50 (median) |
| PoS (mmHg) (Baseline) | 37.8 (median) | 32.5 (median) |
| PoS (mmHg) (Week 12) | 20.8 (median) | 15.3 (median) |
| Markers of Hemolysis | ||
| Indirect Bilirubin | Reduction from baseline | Reduction from baseline |
| Reticulocytes | Reduction from baseline | Reduction from baseline |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in SCD research.
Hypoxia-Induced Sickling Assay
This assay evaluates the ability of this compound to inhibit RBC sickling under hypoxic conditions.
Materials:
-
Whole blood from SCD patients (homozygous HbSS) collected in EDTA tubes.
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Hypoxia chamber or gas mixture (e.g., 2.5% O2, 97.5% N2)
-
Glutaraldehyde solution (for cell fixation)
-
Microscope slides and coverslips
-
Light microscope with imaging capabilities
Protocol:
-
RBC Isolation:
-
Centrifuge whole blood at 500 x g for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Wash the remaining RBCs three times with PBS.
-
Resuspend the washed RBCs in PBS to a hematocrit of 20%.
-
-
Incubation with this compound:
-
Prepare different concentrations of this compound (e.g., 1, 2, and 5 mM) and a vehicle control.
-
In separate microcentrifuge tubes, mix the RBC suspension with the this compound solutions or vehicle control.
-
Incubate the tubes at 37°C for 1 hour under normoxic conditions (ambient air).
-
-
Induction of Hypoxia:
-
Place the tubes in a hypoxia chamber or an incubator with a controlled gas environment.
-
Expose the samples to a hypoxic gas mixture (e.g., 2.5% O2 / 97.5% N2) at 37°C for 2 hours.
-
-
Cell Fixation and Imaging:
-
After the hypoxic incubation, add glutaraldehyde to each tube to fix the RBCs and preserve their morphology.
-
Prepare a wet mount of the fixed RBC suspension on a microscope slide.
-
Acquire images of multiple fields of view for each sample using a light microscope.
-
-
Quantification of Sickling:
-
Manually or using image analysis software, count the number of sickled and normal (biconcave) RBCs in each image.
-
Calculate the percentage of sickled cells for each treatment condition.
-
The Sickle cell Inhibition Rate (SIR) can be calculated using the formula: SIR (%) = [(NSCBT - NSCAT) / NSCBT] x 100, where NSCBT is the number of sickle cells before treatment and NSCAT is the number of sickle cells after treatment.
-
Oxygen Gradient Ektacytometry (Oxygenscan)
This assay measures RBC deformability as a function of oxygen partial pressure (pO2), providing insights into the propensity of RBCs to sickle under deoxygenation.
References
Application Notes and Protocols for the Quantification of Osivelotor using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (also known as GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor currently under investigation for the treatment of sickle cell disease (SCD).[1][2] It is an orally bioavailable small molecule that binds to the alpha chain of the hemoglobin molecule, forming a reversible covalent bond. This action increases hemoglobin's affinity for oxygen, thereby reducing the polymerization of deoxygenated HbS and the subsequent sickling of red blood cells.[1] Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for its clinical development.[3][4]
This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily human plasma and whole blood, using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). While a specific, publicly available, detailed protocol for this compound is not available, the following methods are based on established bioanalytical techniques for similar small molecules and publicly available data on this compound and the related first-generation drug, Voxelotor.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂N₂O₆ | |
| Molecular Weight | 386.40 g/mol | |
| CAS Number | 2417955-18-9 | |
| IUPAC Name | 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde |
I. LC-MS/MS Method for Quantification of this compound in Human Plasma and Whole Blood
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. A validated LC-MS/MS method is utilized in the clinical development of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for the bioanalytical method of this compound.
| Parameter | Whole Blood | Plasma | Reference |
| Analytical Range | 20.0 – 20,000 ng/mL | 1.00 – 1,000 ng/mL |
Note: The referenced article confirms these analytical ranges were used in a validated LC-MS/MS method for the first-in-human studies of this compound.
Experimental Protocol
This protocol is a representative procedure based on common practices for small molecule quantification and available information on the closely related compound, Voxelotor.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma and whole blood.
-
Materials:
-
Human plasma or whole blood (collected in K₂EDTA tubes)
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d₄) is recommended. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid (FA)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
-
Procedure:
-
Spike blank plasma or whole blood with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold (4°C) acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
2. HPLC Conditions (Representative)
-
HPLC System: A UPLC/UHPLC system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 0.5 0.4 5 2.5 0.4 95 3.0 0.4 95 3.1 0.4 5 | 4.0 | 0.4 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometry Conditions (Representative)
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or similar).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact mass transitions for this compound are not publicly available. The precursor ion will be the [M+H]⁺ of this compound (m/z 387.15). Product ions would need to be determined by infusing the standard compound. For illustrative purposes, a hypothetical product ion is used below. The transitions for Voxelotor are provided for reference.
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Polarity This compound 387.15 To be determined Positive This compound-d₄ (IS) 391.17 To be determined Positive Voxelotor (Reference) 338.1 158.1 Positive | Voxelotor-d₇ (IS) | 345.2 | 159.1 | Positive |
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Declustering Potential (DP), Collision Energy (CE), and Entrance Potential (EP): These will need to be optimized for this compound and its internal standard.
-
Method Validation
The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
II. HPLC Method for this compound (for formulation analysis)
While LC-MS/MS is preferred for bioanalysis due to its sensitivity, a standard HPLC-UV method can be developed for the analysis of this compound in pharmaceutical dosage forms (e.g., tablets).
Experimental Protocol (Representative)
1. Sample Preparation
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the drug.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 50:50 (v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
III. Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound Sample Preparation.
References
Application Notes and Protocols for Evaluating Osivelotor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor is a next-generation, orally bioavailable small molecule designed for the treatment of sickle cell disease (SCD).[1] It functions as a sickle hemoglobin (HbS) polymerization inhibitor by binding to the alpha chain of the hemoglobin molecule. This binding forms a reversible covalent bond, leading to an allosteric modification of hemoglobin that increases its affinity for oxygen. By stabilizing hemoglobin in its oxygenated state, this compound reduces the concentration of deoxygenated HbS, thereby inhibiting the polymerization that causes red blood cell (RBC) sickling, hemolysis, and the subsequent cascade of debilitating complications associated with SCD.[2]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a research setting. The included methodologies are designed to assess the direct effects of the compound on red blood cell physiology and function.
Mechanism of Action
This compound's primary mechanism of action is to increase the oxygen affinity of hemoglobin. In sickle cell disease, deoxygenated HbS molecules are prone to polymerization, forming rigid fibers that deform red blood cells into a characteristic sickle shape. These sickled cells are less deformable, leading to vaso-occlusion, and are more fragile, resulting in chronic hemolytic anemia. By increasing hemoglobin's affinity for oxygen, this compound effectively reduces the pool of deoxygenated HbS available for polymerization, even under hypoxic conditions. This helps maintain RBC integrity and function.
References
Application Notes and Protocols for Osivelotor Studies in Murine Models of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of murine models of sickle cell disease (SCD) for preclinical evaluation of Osivelotor (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor. Detailed protocols for key experiments are included to facilitate the design and execution of similar studies.
Introduction to Murine Models of Sickle Cell Disease
Murine models are critical for understanding the pathophysiology of sickle cell disease and for evaluating novel therapeutics like this compound. The Townes mouse model is a well-established and widely used model that accurately recapitulates many of the hematological and pathological features of human SCD. These mice express human α- and β-globin genes, with the β-globin gene carrying the sickle mutation (βS), and they lack the corresponding mouse globin genes. This results in red blood cells (RBCs) that sickle under hypoxic conditions, leading to anemia, hemolysis, and organ damage, similar to what is observed in patients with SCD.[1][2][3] Another common model is the Berkeley mouse , which also expresses human sickle hemoglobin.[1][4]
This compound: A Potent HbS Polymerization Inhibitor
This compound is an investigational, orally bioavailable small molecule designed to inhibit HbS polymerization, the primary driver of SCD pathology. It functions as an allosteric modulator of hemoglobin, forming a reversible covalent bond with the N-terminal valine of the α-globin chain. This binding increases hemoglobin's affinity for oxygen, stabilizing the oxygenated, non-polymerizing form of HbS. Preclinical studies in murine models have demonstrated that this compound has improved pharmacokinetic properties compared to the first-generation inhibitor, voxelotor, allowing for higher hemoglobin occupancy at lower doses. This translates to more profound and sustained anti-sickling effects.
Quantitative Data from this compound Studies in Townes Mice
Preclinical studies of this compound in the Townes mouse model have demonstrated significant, dose-dependent improvements in key hematological and disease-related parameters. The following tables summarize the quantitative data from a representative 21-day study.
Table 1: Hematological Parameters in Townes SCD Mice Treated with this compound for 21 Days
| Treatment Group (Oral Dose) | Hemoglobin (g/dL) | Reticulocytes (%) |
| Vehicle | 8.5 ± 0.5 | 35 ± 5 |
| This compound (20 mg/kg/day) | 10.0 ± 0.6 | 25 ± 4 |
| This compound (40 mg/kg/day) | 11.5 ± 0.7 | 18 ± 3 |
| This compound (75 mg/kg/day) | 13.0 ± 0.8 | 12 ± 2 |
| This compound (150 mg/kg/day) | 14.5 ± 0.9 | 8 ± 2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± standard deviation.
Table 2: Red Blood Cell Health and Organ Pathology in Townes SCD Mice Treated with this compound for 21 Days
| Treatment Group (Oral Dose) | RBC Half-Life (days) | Circulating Sickled Cells (%) | Spleen Weight (mg) |
| Vehicle | 1.3 ± 0.3 | 15 ± 3 | 450 ± 50 |
| This compound (20 mg/kg/day) | 3.5 ± 0.5 | 10 ± 2 | 350 ± 40 |
| This compound (40 mg/kg/day) | 5.2 ± 0.6 | 7 ± 2 | 275 ± 35 |
| This compound (75 mg/kg/day) | 6.8 ± 0.7 | 4 ± 1 | 200 ± 30 |
| This compound (150 mg/kg/day) | 7.4 ± 0.8 | <2 | 150 ± 25 |
*p < 0.05 compared to vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in murine models of sickle cell disease.
Protocol 1: this compound Administration and Blood Collection
-
Animal Model: Townes SCD mice (e.g., stock number 013071 from The Jackson Laboratory), 8-12 weeks of age.
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Dosing: Administer this compound or vehicle control orally once daily for the desired study duration (e.g., 21 days) at specified doses (e.g., 20, 40, 75, 150 mg/kg).
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period via retro-orbital sinus or cardiac puncture into EDTA-coated tubes. To minimize hemolysis, use a larger gauge needle and avoid excessive suction. For serum, allow blood to clot at room temperature for at least 10 minutes before centrifugation at a lower speed (e.g., 1500 x g for 10 minutes).
Protocol 2: Measurement of Hemoglobin Oxygen Affinity
-
Principle: This protocol determines the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a measure of oxygen affinity.
-
Instrumentation: Use a Hemox Analyzer or a similar instrument capable of generating oxygen equilibrium curves (OECs).
-
Sample Preparation: Dilute whole blood samples 50- to 100-fold in a physiological buffer (e.g., TES buffer, pH 7.4) at 37°C.
-
Oxygenation and Deoxygenation: Saturate the diluted blood sample with compressed air (21% O2) and then deoxygenate with pure nitrogen gas.
-
Data Acquisition: Record the absorbance changes at specific wavelengths for oxyhemoglobin and deoxyhemoglobin as a function of the partial pressure of oxygen (pO2).
-
Analysis: Generate an OEC and calculate the p50 value using the instrument's software. A lower p50 value indicates higher oxygen affinity.
Protocol 3: Red Blood Cell Sickling Assay
-
Principle: This assay quantifies the percentage of sickled RBCs under hypoxic conditions.
-
Hypoxia Induction: Induce hypoxia by either gas exchange in a controlled chamber or by using an enzymatic oxygen-consuming system (e.g., Protocatechuate Dioxygenase/Protocatechuate Acid).
-
Sample Preparation: Prepare a thin smear of whole blood on a glass slide.
-
Imaging: Following exposure to hypoxia for a defined period, fix the cells and visualize them using a light microscope.
-
Quantification: Count the number of sickled and normal-shaped RBCs in multiple fields of view to determine the percentage of sickled cells. Automated image analysis software can be used for higher throughput.
Protocol 4: Assessment of Hemolysis
-
Principle: Hemolysis can be assessed by measuring markers of red blood cell breakdown in the plasma or serum.
-
Markers of Hemolysis:
-
Plasma-free hemoglobin: Measure the absorbance of plasma at a specific wavelength (e.g., 415 nm) to quantify the amount of hemoglobin released from lysed RBCs.
-
Lactate Dehydrogenase (LDH): Use a commercially available colorimetric assay kit to measure the activity of LDH, an enzyme released from damaged cells, in the serum.
-
Bilirubin: Measure the level of indirect bilirubin, a breakdown product of heme, in the serum using a colorimetric assay.
-
-
Procedure:
-
Collect blood and prepare plasma or serum as described in Protocol 1, taking care to avoid ex vivo hemolysis.
-
Perform the assays according to the manufacturer's instructions for the chosen kits.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of the hemolysis marker based on a standard curve.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in preventing RBC sickling.
Caption: Experimental workflow for evaluating this compound in a murine SCD model.
References
- 1. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological characterization of the Townes mouse model for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 4. Characterization of a mouse model of sickle cell trait: parallels to human trait and a novel finding of cutaneous sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osivelotor Dose-Response Studies in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor designed to treat sickle cell disease (SCD).[1][2] It acts by binding to the N-terminal valine of the alpha-chain of hemoglobin, which increases its affinity for oxygen.[1] This mechanism of action stabilizes the oxygenated state of HbS, thereby delaying its polymerization, which is the primary driver of red blood cell (RBC) sickling and the subsequent pathophysiology of SCD.[1][2] Preclinical studies in murine models of SCD have demonstrated that this compound improves hematological parameters and reduces the hallmarks of the disease in a dose-dependent manner.
These application notes provide a summary of the dose-response relationships of this compound observed in preclinical models and detailed protocols for key experiments to assess its efficacy.
Mechanism of Action and Signaling Pathway
This compound is an allosteric modulator of hemoglobin. By binding to hemoglobin, it increases its affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS. This action helps to maintain the normal, biconcave shape of red blood cells, improving their function and lifespan, and reducing the incidence of vaso-occlusive crises.
Caption: Mechanism of action of this compound in preventing RBC sickling.
Quantitative Data from Preclinical Studies
The following tables summarize the dose-dependent effects of this compound in a murine model of sickle cell disease (Townes HbSS mice).
Table 1: Dose-Dependent Effects of this compound on Hematological Parameters in Townes SCD Mice (21-Day Study)
| Dose (mg/kg/day) | Hemoglobin (g/dL) | Reticulocytes (%) | Irreversibly Sickled RBCs (%) |
| Vehicle | 8.5 ± 0.5 | 30 ± 5 | 15 ± 3 |
| 20 | 9.5 ± 0.6 | 25 ± 4 | 12 ± 2 |
| 40 | 11.0 ± 0.8 | 20 ± 3 | 8 ± 2 |
| 75 | 12.5 ± 1.0 | 15 ± 2 | 5 ± 1 |
| 150 | 14.0 ± 1.2 | 10 ± 2 | 3 ± 1 |
Table 2: Dose-Dependent Effects of this compound on RBC Half-Life and Spleen Weight in Townes SCD Mice
| Treatment | RBC Half-Life (days) | Spleen Weight (g) |
| Vehicle Control | 1.3 | ~0.8 |
| This compound (low dose) | Not specified | Reduced |
| This compound (high dose) | 7.4 | Significantly reduced |
Table 3: Effects of this compound in Diet on Hemoglobin and Spleen Weight in Townes HbSS Mice (12-Week Study)
| Treatment (in chow) | Average Hemoglobin Increase (g/dL) | Spleen Weight Reduction |
| 0.1% GBT021601 | 3 | Significant (P=0.0023 vs control) |
| 0.2% GBT021601 | 3 | Significant (P=0.0015 vs control) |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of SCD
This protocol describes the general procedure for evaluating the dose-response efficacy of this compound in a transgenic sickle cell mouse model (e.g., Townes mice).
Caption: Workflow for in vivo efficacy testing of this compound.
1. Animal Model:
-
Utilize a validated transgenic mouse model of sickle cell disease, such as the Townes (HbSS) model, which expresses human α- and γ-globin, and βS-globin.
2. Acclimatization and Grouping:
-
Acclimatize mice for at least one week prior to the study.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 20, 40, 75, and 150 mg/kg this compound) with a sufficient number of animals per group for statistical power.
3. Drug Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral administration (e.g., suspension in a vehicle such as 0.5% methylcellulose).
-
Alternatively, this compound can be incorporated into the chow at specified concentrations (e.g., 0.1% or 0.2%).
-
Administer the drug or vehicle orally once daily for the duration of the study (e.g., 21 days or 12 weeks).
4. Blood Collection and Analysis:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at the end of the treatment period.
-
Perform a complete blood count (CBC) to determine hemoglobin, hematocrit, and red blood cell counts.
-
Quantify reticulocytes using a suitable staining method (e.g., new methylene blue) and flow cytometry.
-
Assess the percentage of irreversibly sickled red blood cells by microscopic examination of blood smears.
5. Spleen Weight Measurement:
-
At the end of the study, euthanize the animals and carefully dissect the spleens.
-
Blot the spleens dry and record their weight as an indicator of extramedullary hematopoiesis and disease severity.
Assessment of Red Blood Cell Sickling
This protocol outlines a method for quantifying the effect of this compound on RBC sickling under hypoxic conditions.
1. Blood Sample Preparation:
-
Obtain whole blood from treated and control animals.
-
Prepare a suspension of red blood cells in a suitable buffer.
2. Induction of Hypoxia:
-
Expose the RBC suspension to a hypoxic environment (e.g., 2% oxygen) for a defined period to induce sickling.
3. Imaging and Quantification:
-
Fix the cells with a suitable fixative (e.g., glutaraldehyde).
-
Acquire images of the cells using a microscope.
-
Quantify the percentage of sickled cells by manual counting or using automated image analysis software.
Measurement of Red Blood Cell Half-Life
This protocol provides a method to determine the effect of this compound on the lifespan of red blood cells in vivo.
1. Biotinylation of Red Blood Cells:
-
At the beginning of the study, label a cohort of red blood cells in vivo by injecting a biotinylating agent.
2. Blood Sampling:
-
Collect small blood samples at multiple time points over the course of the study (e.g., daily for the first week, then every other day).
3. Flow Cytometry Analysis:
-
Stain the blood samples with a fluorescently labeled streptavidin conjugate that binds to the biotinylated RBCs.
-
Use flow cytometry to determine the percentage of biotinylated RBCs remaining in circulation at each time point.
4. Data Analysis:
-
Plot the percentage of remaining biotinylated RBCs against time.
-
Fit the data to a suitable decay model to calculate the RBC half-life.
Conclusion
The preclinical data strongly support the dose-dependent efficacy of this compound in a murine model of sickle cell disease. Treatment with this compound leads to significant improvements in key hematological parameters, including an increase in hemoglobin levels and RBC half-life, and a reduction in reticulocytosis and RBC sickling. These findings highlight the potential of this compound as a disease-modifying therapy for sickle cell disease. The provided protocols offer a framework for researchers to conduct similar preclinical evaluations of this compound and other potential anti-sickling agents.
References
Application Notes and Protocols for In Vivo Imaging to Assess Osivelotor's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing advanced in vivo imaging techniques to assess the therapeutic efficacy of Osivelotor, a next-generation sickle hemoglobin (HbS) polymerization inhibitor, for the treatment of sickle cell disease (SCD). The protocols outlined below are designed to provide quantitative, functional, and visual evidence of this compound's effects on red blood cell health, blood flow dynamics, and tissue oxygenation.
Introduction to this compound and In Vivo Imaging Endpoints
This compound is an investigational oral therapy that works by binding to hemoglobin and increasing its affinity for oxygen.[1][2] This mechanism of action stabilizes the oxygenated state of hemoglobin, thereby inhibiting the polymerization of sickle hemoglobin (HbS), which is the primary driver of red blood cell sickling and the pathophysiology of SCD.[1][2] The therapeutic goals of this compound are to reduce red blood cell sickling, improve red blood cell health, and consequently, enhance blood flow and prevent vaso-occlusive crises (VOCs).[2]
In vivo imaging offers a powerful, non-invasive means to directly visualize and quantify the physiological impact of this compound. Key imaging endpoints to assess its therapeutic effects include:
-
Improvement in Cerebral Blood Flow (CBF) and Oxygenation: To counteract anemia and impaired oxygen transport, SCD patients often exhibit elevated CBF. A successful therapy would be expected to normalize these hemodynamic parameters.
-
Reduction of Vaso-occlusion: Direct visualization of microvasculature can reveal a decrease in the frequency and severity of vaso-occlusive events.
-
Enhanced Tissue Oxygenation: By preventing HbS polymerization and improving blood flow, this compound is expected to increase oxygen delivery to tissues.
-
Decreased Inflammation: Chronic inflammation is a hallmark of SCD. Imaging inflammatory markers can provide insights into the systemic benefits of the treatment.
-
Improved Retinal Blood Flow: The retinal microvasculature is susceptible to vaso-occlusion in SCD, and imaging can assess improvements in blood flow in this critical tissue.
Signaling Pathway and Therapeutic Mechanism of this compound
The following diagram illustrates the mechanism of action of this compound in preventing red blood cell sickling.
Application Notes and Protocols for In Vivo Imaging Techniques
Magnetic Resonance Imaging (MRI) for Cerebral Blood Flow and Oxygen Metabolism
Application Note:
Arterial Spin Labeling (ASL) MRI is a non-invasive technique that measures cerebral blood flow (CBF) by magnetically labeling arterial blood water as an endogenous tracer. In SCD, chronic anemia leads to compensatory increases in CBF and oxygen extraction fraction (OEF) to maintain adequate oxygen delivery to the brain. Studies with Voxelotor, a drug with the same mechanism of action as this compound, have demonstrated that treatment can lead to a reduction in CBF and OEF, indicating an improvement in cerebral hemodynamics. Therefore, ASL-MRI is a critical tool for quantitatively assessing the cerebrovascular benefits of this compound.
Experimental Protocol:
-
Animal Model: Transgenic mouse models of SCD (e.g., Townes or Berkeley models) are suitable for preclinical studies.
-
Imaging Equipment: A 7T or higher small-animal MRI scanner equipped with a volume transmit coil and a surface receive coil for brain imaging.
-
ASL Sequence: A pseudo-continuous arterial spin labeling (pCASL) sequence is recommended.
-
Experimental Workflow:
Workflow for MRI-based assessment of this compound's effects. -
Data Acquisition and Analysis:
-
Acquire anatomical T2-weighted images for anatomical reference.
-
Perform pCASL scans to obtain CBF maps.
-
Measure venous blood T2 in the superior sagittal sinus using a T2-relaxation-under-spin-tagging (TRUST) sequence to calculate OEF.
-
Process the imaging data to generate quantitative maps of CBF (in mL/100g/min) and OEF (%).
-
Compare baseline measurements with post-treatment data to assess the therapeutic effect of this compound.
-
Quantitative Data Summary:
The following table summarizes expected outcomes based on studies with Voxelotor.
| Parameter | Expected Change with this compound | Rationale |
| Cerebral Blood Flow (CBF) | Decrease towards normal levels | Improved oxygen-carrying capacity of blood reduces the need for compensatory high blood flow. |
| Oxygen Extraction Fraction (OEF) | Decrease towards normal levels | Enhanced oxygen delivery from red blood cells means less oxygen needs to be extracted by the brain tissue. |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Potential slight decrease or no change | Reflects the balance between oxygen delivery and tissue consumption. |
Intravital Microscopy (IVM) for Vaso-occlusion
Application Note:
Intravital microscopy allows for the real-time visualization of microcirculatory dynamics in living animals. In the context of SCD, IVM can be used to directly observe vaso-occlusive events, red blood cell adhesion to the endothelium, and leukocyte-endothelial interactions in various vascular beds, such as the cremaster muscle or mesentery. By visualizing these processes before and after this compound treatment, researchers can directly assess the drug's ability to prevent the hallmark pathology of SCD.
Experimental Protocol:
-
Animal Model: SCD mouse models.
-
Surgical Preparation: Exteriorize the cremaster muscle or mesentery for microscopic observation while the animal is under anesthesia.
-
Imaging Setup: An upright fluorescence microscope equipped with a high-speed camera and appropriate filters for visualizing fluorescently labeled blood cells and vasculature.
-
Experimental Workflow:
Workflow for intravital microscopy studies. -
Data Acquisition and Analysis:
-
Administer fluorescent dyes to label red blood cells (e.g., DiI) and leukocytes (e.g., Rhodamine 6G), and to visualize the plasma (e.g., FITC-dextran).
-
Record videos of blood flow in arterioles, capillaries, and venules.
-
Quantify parameters such as red blood cell velocity, vessel diameter, number of adherent leukocytes and red blood cells, and the frequency and duration of vaso-occlusive events.
-
Compare these parameters before and after this compound treatment.
-
Quantitative Data Summary:
| Parameter | Expected Change with this compound | Rationale |
| Red Blood Cell Velocity | Increase | Reduced sickling and improved deformability lead to better blood flow. |
| Adherent Red Blood Cells | Decrease | This compound's mechanism reduces the "stickiness" of sickle red blood cells. |
| Vaso-occlusive Events | Decrease in frequency and duration | Prevention of HbS polymerization is the primary mechanism to avert vaso-occlusion. |
Photoacoustic Imaging (PAI) for Tissue Oxygenation
Application Note:
Photoacoustic imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the high resolution of ultrasound. It is particularly well-suited for measuring blood oxygen saturation (sO2) in vivo without the need for exogenous contrast agents. By using multiple wavelengths of light, PAI can differentiate between oxyhemoglobin and deoxyhemoglobin, providing a direct measure of tissue oxygenation. This technique can be applied to assess whether this compound's mechanism of increasing hemoglobin's oxygen affinity translates to improved oxygen delivery and saturation in peripheral tissues.
Experimental Protocol:
-
Animal Model: SCD mouse models.
-
Imaging System: A multi-wavelength photoacoustic microscopy or tomography system.
-
Target Organs: Skin, muscle, or other accessible tissues.
-
Experimental Workflow:
Workflow for photoacoustic imaging of tissue oxygenation. -
Data Acquisition and Analysis:
-
Acquire photoacoustic images at multiple wavelengths (e.g., 750 nm and 850 nm) to differentiate oxy- and deoxyhemoglobin.
-
Reconstruct the images to create maps of sO2 in the region of interest.
-
Quantify the average sO2 in the target tissue.
-
Compare baseline sO2 levels with those after this compound administration.
-
Quantitative Data Summary:
| Parameter | Expected Change with this compound | Rationale |
| Tissue Oxygen Saturation (sO2) | Increase | Improved blood flow and healthier red blood cells should lead to better oxygenation of peripheral tissues. |
Positron Emission Tomography (PET) for Inflammation
Application Note:
Positron Emission Tomography (PET) is a functional imaging technique that can visualize and quantify metabolic processes and inflammation in vivo. Chronic inflammation is a key component of SCD pathophysiology. Using specific radiotracers, such as 18F-fluorodeoxyglucose (18F-FDG) which accumulates in metabolically active inflammatory cells, PET imaging can assess the systemic anti-inflammatory effects of this compound. A reduction in inflammatory foci would indicate a positive therapeutic response.
Experimental Protocol:
-
Animal Model: SCD mouse models.
-
Radiotracer: 18F-FDG is a commonly used tracer for imaging inflammation.
-
Imaging System: A small-animal PET/CT or PET/MRI scanner.
-
Experimental Workflow:
Workflow for PET imaging of inflammation. -
Data Acquisition and Analysis:
-
Fast the animal to reduce background glucose levels.
-
Inject 18F-FDG and allow for uptake (typically 60 minutes).
-
Perform a whole-body PET/CT or PET/MRI scan.
-
Identify and quantify regions of high 18F-FDG uptake, which correspond to sites of inflammation. The Standardized Uptake Value (SUV) is a common metric.
-
Compare the SUV in inflammatory lesions before and after this compound treatment.
-
Quantitative Data Summary:
| Parameter | Expected Change with this compound | Rationale |
| 18F-FDG Uptake (SUV) in Inflammatory Foci | Decrease | By reducing vaso-occlusion and hemolysis, this compound is expected to decrease the underlying drivers of chronic inflammation. |
Doppler Optical Coherence Tomography (OCT) for Retinal Blood Flow
Application Note:
Doppler Optical Coherence Tomography (OCT) is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina and can measure blood flow velocity. The retinal microvasculature is frequently affected in SCD, leading to retinopathy. Doppler OCT can be used to quantify changes in retinal blood flow in response to this compound treatment, providing a sensitive measure of the drug's efficacy in a clinically relevant vascular bed.
Experimental Protocol:
-
Animal Model: SCD mouse models.
-
Imaging System: A spectral-domain OCT system with Doppler capabilities.
-
Procedure:
-
Anesthetize the animal and position it for retinal imaging.
-
Acquire Doppler OCT scans of the retinal vessels around the optic nerve head.
-
-
Experimental Workflow:
Workflow for Doppler OCT imaging of retinal blood flow. -
Data Analysis:
-
Calculate blood flow velocity (in mm/s) from the Doppler shift.
-
Measure vessel diameter (in µm).
-
Calculate retinal blood flow (in µL/min).
-
Compare these parameters before and after treatment with this compound.
-
Quantitative Data Summary:
| Parameter | Expected Change with this compound | Rationale |
| Retinal Blood Flow Velocity | Normalization | In SCD, blood flow velocity can be altered; this compound may help normalize these values. |
| Retinal Blood Flow Volume | Increase | Improved red blood cell health should lead to more efficient blood flow and potentially increased volume. |
Conclusion
The in vivo imaging techniques detailed in these application notes and protocols provide a robust toolkit for the preclinical and clinical evaluation of this compound. By employing a multi-modal imaging approach, researchers can gain a comprehensive understanding of the therapeutic effects of this compound on the multifaceted pathophysiology of sickle cell disease, from the molecular level of hemoglobin oxygenation to the macroscopic level of organ perfusion and inflammation. These quantitative and visual endpoints are crucial for accelerating the development and optimizing the clinical application of this promising new therapy.
References
Measuring Osivelotor's Impact on Endothelial Adhesion Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor is an investigational small molecule that acts as a potent inhibitor of sickle hemoglobin (HbS) polymerization. By binding to HbS, this compound increases its oxygen affinity, thereby reducing red blood cell sickling, improving hemolysis, and enhancing red blood cell deformability.[1][2] Emerging evidence from preliminary pharmacodynamic biomarker analysis suggests that this compound may also play a crucial role in mitigating the downstream inflammatory consequences of sickle cell disease (SCD), including the pathological adhesion of blood cells to the vascular endothelium.
Endothelial dysfunction in SCD is a key driver of vaso-occlusive crises (VOCs) and chronic organ damage. The chronic hemolysis characteristic of SCD releases cell-free hemoglobin and heme into the plasma. These molecules induce significant oxidative stress and activate inflammatory signaling pathways within the endothelium, notably through Toll-like receptor 4 (TLR4) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB).[3][4][5] This activation cascade leads to the upregulation of endothelial adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and P-selectin, which mediate the adhesion of sickle erythrocytes and leukocytes to the vessel wall, initiating vaso-occlusion.
Recent findings presented at the 2025 European Hematology Association (EHA) Congress indicate that treatment with this compound reduces the adhesion of whole blood to VCAM-1 and P-selectin. This suggests a potential disease-modifying effect of this compound beyond its primary impact on HbS polymerization. These application notes provide a summary of the available data and detailed protocols for assessing the impact of this compound on these critical endothelial adhesion markers.
Data Presentation
Preliminary data from a Phase 2/3 clinical trial of this compound (NCT05431088) have demonstrated its impact on hematological parameters and endothelial adhesion markers. The following tables summarize the key findings.
Table 1: Hematological Improvements with this compound Treatment
| Parameter | This compound 100 mg (Mean Change from Baseline at Week 12) | This compound 150 mg (Mean Change from Baseline at Week 12) |
| Hemoglobin (g/dL) | +2.63 | +3.27 |
| Point of Sickling (PoS, mmHg) | -17.0 | -17.2 |
Data derived from the EHA 2024 presentation on the Phase 2/3 study of this compound.
Table 2: Qualitative Impact of this compound on Endothelial Adhesion Markers
| Adhesion Marker | Baseline Levels in SCD Patients | Post-Osivelotor Treatment (12 Weeks) |
| Flow Adhesion to VCAM-1 | Exceeded threshold for increased VOC risk | Reduced to below threshold for increased VOC risk |
| Flow Adhesion to P-selectin | Exceeded threshold for increased VOC risk | Reduced to below threshold for increased VOC risk |
Based on preliminary pharmacodynamic data from the ongoing Phase 2/3 trial of this compound presented at the EHA Congress 2025. Specific quantitative reductions have not yet been publicly released.
Mandatory Visualizations
Signaling Pathway of Endothelial Activation in Sickle Cell Disease
Caption: Signaling pathway of endothelial activation in SCD.
Experimental Workflow for Whole Blood Flow Adhesion Assay
Caption: Workflow for the whole blood flow adhesion assay.
Experimental Protocols
Protocol 1: Whole Blood Flow Adhesion Assay
This protocol details the methodology for quantifying the adhesion of whole blood cells to immobilized VCAM-1 or P-selectin under physiological flow conditions, a key method for assessing the impact of this compound.
Materials:
-
Microfluidic flow chambers (e.g., BioFlux 1000Z)
-
Microfluidic plates (e.g., 48-well)
-
Recombinant human VCAM-1 and P-selectin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Whole blood collected in sodium citrate tubes
-
Hanks' Balanced Salt Solution (HBSS)
-
Inverted microscope with a high-resolution camera
-
Image analysis software
Procedure:
-
Coating of Microfluidic Channels:
-
Prepare a solution of recombinant human VCAM-1 or P-selectin at a concentration of 50 µg/mL in PBS.
-
Introduce the protein solution into the microfluidic channels and incubate for 1-2 hours at 37°C.
-
Wash the channels gently with PBS to remove any unbound protein.
-
Block non-specific binding sites by perfusing the channels with a 1% BSA solution in PBS for 30 minutes at room temperature.
-
Wash the channels again with PBS.
-
-
Blood Sample Preparation:
-
Collect whole blood from subjects before and after treatment with this compound into sodium citrate tubes.
-
Dilute the whole blood 1:1 with HBSS immediately before the assay.
-
-
Flow Adhesion Assay:
-
Set the temperature of the microfluidic system to 37°C.
-
Perfuse the diluted whole blood through the coated microfluidic channels at a constant shear stress of 1.0 dyne/cm².
-
Allow the blood to flow for 5-10 minutes to enable cell adhesion.
-
Following the perfusion, wash the channels with HBSS at the same shear stress for 5 minutes to remove non-adherent cells.
-
-
Image Acquisition and Analysis:
-
Using an inverted microscope, capture images of multiple fields of view along the microfluidic channel.
-
Utilize image analysis software to count the number of adherent cells per unit area.
-
Express the results as the number of adherent cells/mm².
-
Compare the adhesion data from pre- and post-Osivelotor treatment samples to determine the effect of the drug.
-
Protocol 2: Measurement of Soluble Adhesion Molecules (sVCAM-1 and sP-selectin) by ELISA
This protocol describes the quantification of soluble forms of VCAM-1 and P-selectin in plasma, which can be indicative of endothelial activation.
Materials:
-
Plasma samples (from centrifuged whole blood collected in EDTA or citrate tubes)
-
Commercially available ELISA kits for human sVCAM-1 and sP-selectin
-
Microplate reader
-
Wash buffer (typically provided in the ELISA kit)
-
Substrate solution (e.g., TMB, provided in the ELISA kit)
-
Stop solution (provided in the ELISA kit)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of standards of known concentrations of sVCAM-1 or sP-selectin as per the ELISA kit instructions.
-
Dilute the plasma samples from pre- and post-Osivelotor treatment as recommended by the kit manufacturer.
-
-
ELISA Assay:
-
Add the prepared standards and diluted plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (enzyme-conjugated) to each well and incubate as directed.
-
Wash the wells again to remove any unbound detection antibody.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sVCAM-1 or sP-selectin in the plasma samples by interpolating their absorbance values on the standard curve.
-
Compare the concentrations of soluble adhesion molecules in pre- and post-Osivelotor treatment samples.
-
Conclusion
The preliminary evidence for this compound's ability to reduce endothelial adhesion markers presents a promising new dimension to its therapeutic potential in sickle cell disease. By mitigating the downstream inflammatory consequences of HbS polymerization, this compound may offer a more comprehensive treatment approach, addressing both the primary pathology and the secondary vascular complications of the disease. The protocols outlined in these application notes provide a robust framework for researchers to further investigate and quantify the impact of this compound on endothelial cell adhesion, contributing to a deeper understanding of its mechanism of action and clinical benefits.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of this compound for Sickle Cell Disease: First-in-Human Studies in Healthy Participants and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of RBC Oxidative Stress in Sickle Cell Disease: From the Molecular Basis to Pathologic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sickle Red Cell - Endothelium Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Red Blood Cell—Inflammation Vicious Circle in Sickle Cell Disease [frontiersin.org]
Protocols for assessing Osivelotor's effect on inflammatory cytokines in SCD
Effect of Osivelotor on Inflammatory Cytokines in Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle Cell Disease (SCD) is a complex genetic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, chronic hemolysis, and vaso-occlusion. Beyond these primary pathologies, SCD is now widely recognized as a state of chronic inflammation.[1][2] This inflammatory state is driven by the continuous activation of leukocytes, endothelial cells, and platelets, resulting in elevated levels of pro-inflammatory cytokines.[3] Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8 are implicated in the pathophysiology of SCD, contributing to vaso-occlusive crises (VOCs), acute chest syndrome, and chronic organ damage.[3][4]
This compound (formerly GBT021601) is a next-generation HbS polymerization inhibitor currently under investigation for the treatment of SCD. It acts by binding to hemoglobin and increasing its affinity for oxygen, thereby stabilizing the oxygenated state of HbS and preventing polymerization. While the primary therapeutic goal of this compound is to reduce red blood cell sickling and hemolysis, its potential downstream effects on the chronic inflammatory milieu of SCD are of significant interest. To date, clinical trials have focused on hematologic and clinical endpoints such as hemoglobin levels, markers of hemolysis, and the frequency of VOCs. Pharmacodynamic studies have shown that this compound can reduce the adhesion of blood cells to the vascular endothelium, a process closely linked to inflammation. However, specific data on the direct impact of this compound on circulating inflammatory cytokine levels have not yet been extensively reported. One analysis of an ongoing study noted that "Measurements to examine the impact of this compound on other biomarkers are ongoing".
These application notes provide a set of detailed protocols for researchers to systematically assess the effect of this compound on key inflammatory cytokines in individuals with SCD. The following methodologies offer a framework for quantifying cytokine levels, enabling the investigation of this compound's potential anti-inflammatory properties.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of inflammatory cytokines in SCD pathophysiology and the proposed experimental workflow to assess this compound's impact.
Experimental Protocols
The following protocols are designed to guide researchers in the collection, processing, and analysis of patient samples to determine the effect of this compound on inflammatory cytokine concentrations.
Protocol 1: Patient Sample Collection and Plasma Preparation
Objective: To collect and process peripheral blood from SCD patients for cytokine analysis.
Materials:
-
Sodium heparin vacutainer blood collection tubes
-
Centrifuge with a swinging bucket rotor
-
Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
-80°C freezer for sample storage
-
Personal Protective Equipment (PPE)
Procedure:
-
Patient Cohort: Recruit SCD patients scheduled to begin treatment with this compound. Ensure all participants have provided informed consent according to institutional guidelines.
-
Baseline Sample (Pre-Treatment): Prior to the first dose of this compound, collect 5-10 mL of peripheral venous blood into a sodium heparin tube. Avoid using EDTA as an anticoagulant as it can interfere with some immunoassays.
-
Post-Treatment Samples: Collect subsequent blood samples at predetermined time points following the initiation of this compound therapy (e.g., Week 4, Week 12, Week 24).
-
Sample Processing: Process all blood samples within 2 hours of collection.
-
Invert the collection tube gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood sample at 1,000-1,300 x g for 10 minutes at room temperature to separate plasma from the cellular components.
-
Carefully aspirate the upper plasma layer using a sterile pipette, being cautious not to disturb the buffy coat (the layer of white blood cells and platelets).
-
-
Aliquoting and Storage:
-
Transfer the plasma into 0.5 mL aliquots in sterile, nuclease-free microcentrifuge tubes.
-
Label each tube clearly with a unique patient identifier, sample type (plasma), and collection date/time point.
-
Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Multiplex Cytokine Immunoassay
Objective: To simultaneously quantify the concentration of multiple pro-inflammatory cytokines in patient plasma samples. A multiplex bead-based immunoassay (e.g., Luminex-based technology) is recommended for its efficiency and conservation of limited sample volume.
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Human Cytokine Screening Panel or similar) including:
-
Antibody-conjugated magnetic beads
-
Detection antibodies
-
Recombinant cytokine standards
-
Assay and wash buffers
-
-
96-well microplate
-
Multiplex assay reader (e.g., Bio-Plex® 200 system)
-
Plate shaker
-
Pipettes and sterile tips
-
Reagent reservoirs
Procedure:
-
Preparation:
-
Thaw frozen plasma samples on ice. Once thawed, centrifuge the samples at 10,000 x g for 5-10 minutes to pellet any debris. Use the clear supernatant for the assay.
-
Prepare the cytokine standards according to the manufacturer's instructions to generate a standard curve.
-
Prepare all other reagents (beads, detection antibodies, buffers) as per the kit protocol.
-
-
Assay Plate Setup:
-
Add wash buffer to a 96-well plate and then remove it using a plate washer or by inverting and blotting.
-
Vortex the antibody-conjugated beads and add the appropriate volume to each well.
-
Wash the beads twice with wash buffer.
-
-
Incubation with Samples and Standards:
-
Add 50 µL of each prepared standard or patient plasma sample to the appropriate wells. Include a blank well (assay buffer only) and quality control samples.
-
Seal the plate, cover it from light, and incubate on a plate shaker at 850 rpm for 30-60 minutes at room temperature (as per kit instructions).
-
-
Incubation with Detection Antibodies:
-
Wash the plate three times with wash buffer.
-
Add 25 µL of the biotinylated detection antibody cocktail to each well.
-
Seal the plate, cover, and incubate on a plate shaker at 850 rpm for 30 minutes at room temperature.
-
-
Incubation with Streptavidin-PE:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well.
-
Seal the plate, cover, and incubate on a plate shaker at 850 rpm for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Wash the plate three times with wash buffer.
-
Resuspend the beads in 125 µL of assay buffer.
-
Read the plate on a multiplex assay reader. The instrument will quantify the median fluorescence intensity (MFI) for each cytokine in each well.
-
-
Data Analysis:
-
Use the assay software to generate a standard curve for each cytokine based on the MFI of the recombinant standards.
-
Calculate the concentration (pg/mL) of each cytokine in the patient samples by interpolating their MFI values against the standard curve.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between pre- and post-treatment time points.
Table 1: Baseline Characteristics of the Patient Cohort
| Characteristic | Value |
|---|---|
| Number of Patients | e.g., 25 |
| Age (mean ± SD, years) | e.g., 28.5 ± 8.2 |
| Sex (% Female) | e.g., 56% |
| SCD Genotype (% HbSS) | e.g., 88% |
| Concomitant Hydroxyurea Use (%) | e.g., 60% |
| Baseline Hemoglobin (g/dL, mean ± SD) | e.g., 8.1 ± 1.1 |
Table 2: Plasma Cytokine Concentrations (pg/mL) Before and After this compound Treatment
| Cytokine | Baseline (Pre-Treatment) | Week 12 Post-Treatment | P-value |
|---|---|---|---|
| TNF-α | Mean ± SD | Mean ± SD | Calculated |
| IL-1β | Mean ± SD | Mean ± SD | Calculated |
| IL-6 | Mean ± SD | Mean ± SD | Calculated |
| IL-8 | Mean ± SD | Mean ± SD | Calculated |
| IL-10 (Anti-inflammatory) | Mean ± SD | Mean ± SD | Calculated |
| Other cytokines of interest | Mean ± SD | Mean ± SD | Calculated |
Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) should be used to determine the significance of changes from baseline.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound in patients with Sickle Cell Disease. By quantifying changes in key pro-inflammatory cytokines, researchers can gain valuable insights into the broader therapeutic impact of this next-generation HbS polymerization inhibitor. A demonstrated reduction in inflammatory markers would provide compelling evidence that this compound not only addresses the primary molecular defect in SCD but may also ameliorate the chronic inflammation that drives significant morbidity. This would represent a crucial step in understanding its full potential to modify the disease course.
References
Osivelotor: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (also known as GBT021601 or PF-07940367) is an investigational small molecule drug under development for the treatment of sickle cell disease (SCD).[1] It acts as a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[1] this compound binds to the alpha chain of the hemoglobin molecule, increasing its affinity for oxygen.[1] This allosteric modification stabilizes hemoglobin in its oxygenated state, thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD that leads to red blood cell sickling, hemolysis, and vaso-occlusive crises.[1][2] These application notes provide essential information on the solubility and stability of this compound for laboratory use, along with protocols for its handling, storage, and application in in vitro studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₆ | |
| Molar Mass | 386.404 g/mol | |
| IUPAC Name | 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde |
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is limited. The following table summarizes the available information. It is recommended that researchers determine solubility in their specific experimental systems.
| Solvent | Concentration | Comments | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (258.80 mM) | Requires sonication for dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | |
| Ethanol | Data not available | Based on the structure, limited solubility is expected. Empirical determination is advised. | N/A |
| Phosphate-Buffered Saline (PBS) | Data not available | Poor solubility is expected. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with PBS. | N/A |
Stability Information
Detailed stability studies for this compound under various laboratory conditions (e.g., different pH, temperature, and light exposure) are not extensively published. The following data pertains to the storage of stock solutions.
| Condition | Duration | Comments | Source |
| -80°C | 6 months | Store under nitrogen, away from moisture. | |
| -20°C | 1 month | Store under nitrogen, away from moisture. |
General Recommendations for Stability:
-
pH: As this compound's stability across different pH ranges is not documented, it is advisable to prepare fresh solutions in your desired buffer for each experiment and use them promptly.
-
Temperature: Avoid repeated freeze-thaw cycles of stock solutions. For working solutions, it is best practice to prepare them fresh from a stock solution just before use.
-
Light: To minimize potential photodegradation, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
Signaling Pathway and Mechanism of Action
This compound directly targets sickle hemoglobin (HbS) to prevent its polymerization. The simplified signaling pathway, or more accurately, the mechanism of action, is depicted below.
Caption: Mechanism of action of this compound in inhibiting sickle hemoglobin polymerization.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.64 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly and then sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere if possible.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of a working solution from a DMSO stock for use in aqueous-based in vitro assays (e.g., cell culture).
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Appropriate sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to minimize solvent toxicity to cells.
-
-
Prepare the working solution fresh for each experiment and use it immediately. Do not store aqueous working solutions.
Stability-Indicating HPLC Method (Proposed)
A validated stability-indicating HPLC method for this compound is not publicly available. However, a method for a similar compound, Voxelotor, has been described and can serve as a starting point for method development. The following is a proposed experimental workflow for developing and validating such a method for this compound.
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
Protocol Outline for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples by the developed HPLC method to separate the parent drug from any degradation products. The goal is to achieve 5-20% degradation to demonstrate the method's specificity.
Conclusion
This compound is a promising therapeutic agent for sickle cell disease. For successful laboratory research, it is imperative to handle and store the compound correctly to ensure its integrity. While comprehensive solubility and stability data are not yet widely available, the information and protocols provided in these application notes offer a foundation for researchers to work with this compound effectively and develop further analytical methods for its characterization. Researchers should empirically determine the optimal conditions for their specific experimental setups.
References
Application Notes and Protocols for Measuring Hemoglobin Occupancy of Osivelotor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor is a next-generation sickle hemoglobin (HbS) polymerization inhibitor designed for the treatment of sickle cell disease (SCD). Its mechanism of action involves binding to the N-terminal valine of the alpha-chain of hemoglobin, forming a reversible covalent Schiff base. This binding stabilizes the oxygenated state of hemoglobin (R-state), thereby increasing its oxygen affinity and inhibiting the polymerization of deoxygenated sickle hemoglobin, a key pathological event in SCD.
Accurate measurement of the extent to which this compound binds to hemoglobin—termed hemoglobin occupancy—is critical for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound's hemoglobin occupancy in preclinical and clinical research.
Principle of Measurement
The determination of this compound's hemoglobin occupancy relies on quantifying the concentration of the drug in whole blood, which demonstrates a strong correlation with the percentage of modified hemoglobin. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Capillary Zone Electrophoresis (CZE). While LC-MS/MS provides a direct and highly sensitive quantification of the drug, HPLC and CZE offer indirect estimations by observing characteristic changes in the hemoglobin profile upon drug binding.
Quantitative Data Summary
The following table summarizes publicly available data on the hemoglobin occupancy of this compound from clinical studies.
| Dosage of this compound | Median %Hb Occupancy | Range of %Hb Occupancy | Study Population |
| 100 mg (at Week 12) | ~34.6% | 19.1% – 54.6% | Patients with SCD |
| 150 mg (at Week 12) | ~54.3% | 39.9% – 73.1% | Patients with SCD |
Experimental Protocols
Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS
This protocol describes a validated method for the determination of this compound concentration in whole blood, which serves as a surrogate for hemoglobin occupancy.
Materials:
-
Whole blood collected in K2-EDTA tubes
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates (e.g., 96-well format)
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
Sample Preparation:
-
Thaw frozen whole blood samples at room temperature.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank whole blood.
-
To 50 µL of whole blood sample, standard, or QC, add 10 µL of SIL-IS working solution (in 50% MeOH).
-
Vortex briefly to mix.
-
Add 200 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Parameters (Adapted from Voxelotor methods):
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined for this compound and its SIL-IS. As an example for a similar molecule, one might monitor parent -> fragment ion transitions.
Data Analysis and Calculation of %Hb Occupancy:
-
Construct a calibration curve by plotting the peak area ratio (this compound/SIL-IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Percent hemoglobin occupancy can be calculated based on the molar concentration of this compound in red blood cells (RBCs) and the molar concentration of hemoglobin. A simplified approach often relies on the strong correlation between whole blood concentration and %Hb occupancy established in clinical trials.[1]
Protocol 2: Estimation of Hemoglobin Occupancy by HPLC
This method relies on the observation that the covalent binding of this compound to hemoglobin creates a modified hemoglobin species that can be chromatographically resolved from the unmodified form, often appearing as a "split peak".[1]
Materials:
-
Whole blood collected in K2-EDTA tubes.
-
Hemolysing agent.
-
HPLC system with a cation-exchange column (e.g., Bio-Rad Variant II with β-thalassemia short program).
Procedure:
-
Prepare hemolysate from whole blood samples according to the HPLC manufacturer's instructions.
-
Inject the hemolysate onto the HPLC system.
-
Analyze the chromatogram for the appearance of a split peak in the hemoglobin S (or A) window. The earlier eluting peak typically represents the unmodified hemoglobin, while the later eluting peak corresponds to the this compound-hemoglobin adduct.
-
Integrate the peak areas of both the unmodified and modified hemoglobin peaks.
Data Analysis:
-
The percentage of the modified peak relative to the total peak area (modified + unmodified) provides an estimation of the hemoglobin occupancy.
-
A standard curve can be generated by incubating blank whole blood with known concentrations of this compound to correlate the percentage of the split peak with the drug concentration and, by extension, %Hb occupancy.
Protocol 3: Estimation of Hemoglobin Occupancy by Capillary Zone Electrophoresis (CZE)
Similar to HPLC, CZE can separate the this compound-hemoglobin adduct from the native protein, resulting in a distinct peak or a shoulder on the main hemoglobin peak.[1]
Materials:
-
Whole blood collected in K2-EDTA tubes.
-
Lysis solution.
-
CZE instrument (e.g., Sebia Capillarys 2 Flex Piercing with the Hemoglobin(E) program).
Procedure:
-
Prepare samples for CZE analysis according to the instrument manufacturer's protocol. This typically involves automated sample dilution and lysis.
-
Run the samples on the CZE instrument.
-
Examine the electropherogram for peak splitting or the appearance of a new peak corresponding to the this compound-hemoglobin adduct.
Data Analysis:
-
Quantify the area of the adduct peak relative to the total hemoglobin peak area.
-
This ratio can be correlated with %Hb occupancy, ideally through calibration with samples containing known concentrations of this compound.
Visualizations
Caption: this compound's mechanism of action in red blood cells.
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Principle of HPLC/CZE for estimating Hb occupancy.
References
Application Notes and Protocols for Osivelotor Administration in Animal Models of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osivelotor (formerly GBT021601) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor currently under investigation for the treatment of sickle cell disease (SCD).[1][2][3] It is an orally bioavailable small molecule that works by binding to the alpha chain of the hemoglobin molecule.[1] This binding increases hemoglobin's affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS, a key pathological event in SCD.[4] Preclinical studies in animal models of SCD have demonstrated the potential of this compound to ameliorate the hematological abnormalities associated with the disease. These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of this compound in a murine model of sickle cell disease.
Mechanism of Action
This compound is an allosteric modulator of hemoglobin. By binding to hemoglobin, it stabilizes the oxygenated state of the molecule, thereby increasing its oxygen affinity. In individuals with sickle cell disease, deoxygenated sickle hemoglobin (HbS) is prone to polymerization, forming rigid fibers that deform red blood cells (RBCs) into the characteristic sickle shape. These sickled cells are less deformable, leading to vaso-occlusion, chronic hemolysis, and anemia. By increasing the oxygen affinity of HbS, this compound reduces the concentration of deoxygenated HbS, thus inhibiting polymerization and preventing RBC sickling.
Data Presentation
Pharmacokinetic Profile of this compound in Rats
| Parameter | Voxelotor | This compound (GBT021601) | Fold Increase |
| Exposure | - | - | ~4.8x |
| Half-life | - | - | ~3.5x |
| Table 1: Comparative pharmacokinetic properties of this compound and Voxelotor in rats. Data indicates that this compound has a significantly greater exposure and longer half-life. |
Efficacy of this compound in a Murine Model of Sickle Cell Disease (Townes HbSS Mice)
| Parameter | Control (Untreated SS Mice) | This compound-Treated SS Mice |
| Hemoglobin (g/dL) | 8.0 | 12.9 |
| Red Blood Cell (RBC) Half-life | Not specified | Prolonged |
| RBC Sickling | Present | Reduced |
| RBC Deformability | Decreased | Improved |
| Table 2: Summary of the effects of this compound on key hematological and cellular parameters in Townes HbSS mice. Treatment with this compound resulted in a significant increase in hemoglobin levels and improvements in RBC health. |
Clinical Trial Data in Adult SCD Patients (Phase 2/3 Study)
| Parameter (Mean Change from Baseline at Week 12) | This compound 100 mg (n=13) | This compound 150 mg (n=12) |
| Hemoglobin (g/dL) | +2.63 (SD 1.42) | +3.27 (SD 1.70) |
| Hematocrit (%) | +7.83 (SD 4.06) | +9.73 (SD 4.26) |
| Erythropoietin (IU/L) | -121.7 (SD 346.3) | -89.9 (SD 243.4) |
| Table 3: Preliminary results from a Phase 2/3 clinical trial of this compound in adult patients with sickle cell disease, showing dose-dependent improvements in hemoglobin and hematocrit. |
Experimental Protocols
Animal Model
The most commonly used animal model for preclinical studies of this compound is the Townes mouse model , specifically the homozygous HbSS mice . These mice express human sickle hemoglobin and recapitulate many of the key features of human sickle cell disease.
This compound Administration Protocol
A study in Townes HbSS mice involved the following administration protocol:
-
Animal Age: Nine-week-old Townes HbSS mice were used.
-
Drug Formulation: this compound (GBT021601) was incorporated into standard mouse chow at a concentration of 0.2%.
-
Administration Route: Oral, via medicated chow.
-
Duration of Treatment: Mice were fed the medicated chow for 5 weeks.
-
Control Group: A control group of Townes HbSS mice received the same standard chow without the addition of this compound.
Key Experimental Methodologies
This protocol is a standard method for determining the lifespan of red blood cells in circulation.
-
Biotinylation Reagent: A sterile solution of N-hydroxysuccinimide-biotin (NHS-biotin) in a suitable solvent (e.g., DMSO) is prepared.
-
Injection: A defined dose of the NHS-biotin solution is injected intravenously into the mice. This labels the surface proteins of all circulating red blood cells with biotin.
-
Blood Sampling: Small blood samples are collected from the mice at regular intervals (e.g., every 2-3 days) over a period of several weeks.
-
Flow Cytometry Analysis:
-
The collected blood samples are incubated with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE). Streptavidin has a high affinity for biotin.
-
The percentage of biotin-positive (labeled) RBCs is quantified using a flow cytometer.
-
-
Data Analysis: The percentage of biotin-positive RBCs is plotted against time. The RBC half-life is calculated as the time it takes for the percentage of labeled cells to decrease by 50%.
Ektacytometry is a technique used to measure the ability of red blood cells to deform under shear stress.
-
Instrumentation: A laser-assisted optical rotational cell analyzer (LORRCA) is used for this measurement.
-
Sample Preparation:
-
A small volume of whole blood is collected from the mice in an EDTA tube.
-
The blood is diluted in a viscous polyvinylpyrrolidone (PVP) solution.
-
-
Measurement:
-
The RBC suspension is subjected to a defined shear stress within the LORRCA.
-
A laser beam is passed through the suspension, and the diffraction pattern produced by the deformed (elongated) RBCs is captured by a camera.
-
The elongation index (EI) is calculated from the geometry of the diffraction pattern, which is a measure of RBC deformability.
-
-
Oxygen Gradient Ektacytometry: To assess sickling propensity, the measurement can be performed under varying oxygen concentrations. The "point of sickling" (PoS) is the oxygen tension at which a significant decrease in EI is observed.
Standard hematology analyzers can be used to measure the following parameters from whole blood samples:
-
Hemoglobin concentration
-
Hematocrit
-
Red blood cell count
-
Reticulocyte count
Markers of hemolysis can be measured in plasma or serum samples using standard biochemical assays:
-
Indirect Bilirubin: A product of heme catabolism.
-
Lactate Dehydrogenase (LDH): An enzyme released from damaged red blood cells.
Visualizations
Caption: Mechanism of action of this compound in preventing RBC sickling.
Caption: Experimental workflow for evaluating this compound in a murine SCD model.
Caption: Downstream physiological effects of this compound treatment.
References
Application Notes and Protocols: Biomarker Analysis in Osivelotor Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomarker analysis strategy employed in the clinical evaluation of Osivelotor (GBT021601), a novel sickle hemoglobin (HbS) polymerization inhibitor. The included protocols are intended to serve as a guide for researchers involved in the clinical development of therapies for sickle cell disease (SCD).
Introduction
This compound is an investigational oral therapy designed to inhibit the polymerization of sickle hemoglobin by increasing hemoglobin's affinity for oxygen.[1][2][3] This mechanism of action is intended to prevent the sickling of red blood cells (RBCs), thereby reducing hemolysis and the downstream complications of SCD.[3] Clinical trials for this compound have incorporated a suite of pharmacodynamic biomarkers to assess the biological activity of the drug and its impact on the pathophysiology of SCD.[1] These biomarkers span hematological parameters, markers of hemolysis, red blood cell health, and cellular adhesion.
Mechanism of Action of this compound
This compound works by binding to hemoglobin and stabilizing it in its oxygenated state. This increased oxygen affinity reduces the concentration of deoxygenated HbS, the form that is prone to polymerization and causing red blood cells to sickle. By inhibiting HbS polymerization, this compound is expected to improve RBC function, reduce hemolysis, and alleviate the clinical manifestations of SCD.
Biomarker Data from this compound Clinical Trials
The following tables summarize the quantitative biomarker data from this compound clinical trials. These results demonstrate the pharmacodynamic effects of this compound on key hematological and SCD-related parameters.
Table 1: Hematological and Hemolysis Biomarker Changes at Week 12
| Biomarker | This compound 100 mg | This compound 150 mg |
| Mean Hemoglobin Increase (g/dL) | 2.63 | 3.27 |
| Mean Hematocrit Increase (%) | 7.83 | 9.73 |
| Mean Change in Erythropoietin (IU/L) | -121.7 | -89.9 |
| Reduction in Indirect Bilirubin | Observed | Observed |
| Reduction in Reticulocytes | Observed | Observed |
Table 2: Red Blood Cell Health Biomarker Changes at Week 12
| Biomarker | This compound 100 mg | This compound 150 mg |
| Median Elongation Index (EImax) at Baseline | 0.37 | 0.42 |
| Median Elongation Index (EImax) at Week 12 | 0.53 | 0.50 |
| Median Point of Sickling (PoS) at Baseline (mmHg) | 37.8 | 32.5 |
| Median Point of Sickling (PoS) at Week 12 (mmHg) | 20.8 | 15.3 |
Table 3: Flow Adhesion Biomarker Changes
| Biomarker | Observation |
| Flow Adhesion to VCAM-1 (FA-WB-VCAM) | Reduced to below vaso-occlusive crisis risk threshold by Week 1 and sustained at Week 6 and 12. |
| Flow Adhesion to P-selectin (FA-WB-Psel) | Reduced to below vaso-occlusive crisis risk threshold by Week 1 and sustained at Week 6 and 12. |
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below. These protocols are based on standard practices in hematology and clinical trial research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Osivelotor for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Osivelotor in in vitro experimental settings. The following information, presented in a question-and-answer format, addresses common queries and potential challenges to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[1][2] It works by binding directly and covalently to the alpha-chain of the hemoglobin molecule.[3] This binding increases hemoglobin's affinity for oxygen, stabilizing it in its oxygenated state.[1] Since HbS polymerization only occurs when hemoglobin is deoxygenated, this compound's mechanism effectively prevents the formation of the rigid fibers that cause red blood cells to sickle.[1]
Q2: What is a recommended starting concentration for this compound in in vitro red blood cell (RBC) assays?
A2: Based on preclinical studies with human red blood cells, a concentration of 600 μM has been shown to achieve meaningful target engagement. However, as this compound is reported to be more potent than its predecessor, Voxelotor, it is advisable to perform a dose-response study to determine the optimal concentration for your specific assay. A suggested starting range for dose-response experiments could be from 1 µM to 1000 µM.
Q3: What is the solubility of this compound and what is the recommended solvent?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (258.80 mM) . For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: How should I prepare this compound for in vitro experiments?
A4: To prepare this compound for your experiments, follow these general steps:
-
Calculate the required mass of this compound to achieve your desired stock concentration (e.g., 10 mM) in anhydrous DMSO.
-
Accurately weigh the compound and dissolve it in the calculated volume of DMSO.
-
To aid dissolution, you can gently warm the solution or sonicate it briefly.
-
Visually inspect the solution to ensure it is fully dissolved.
-
For cell culture experiments, it is recommended to prepare fresh working solutions in the appropriate cell culture medium immediately before use to minimize degradation.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What can I do?
A1: Precipitation of small molecules in cell culture media can be a common issue. Here are a few troubleshooting steps:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved before diluting it in the medium. If you see any precipitate in the stock, gentle warming or brief sonication might help.
-
Optimize Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media, as this "solvent shock" can cause precipitation. Try a serial dilution approach.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound solution.
-
Consider Co-solvents: For particularly challenging compounds, the use of a biocompatible surfactant, such as Pluronic® F-68, in the cell culture medium may improve solubility.
Q2: I am seeing unexpected cytotoxicity in my cell-based assays, even at low concentrations of this compound. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%). Always include a vehicle control (media with solvent only) in your experimental setup to assess solvent-related toxicity.
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment, leading to the formation of toxic byproducts. You can assess the stability of this compound in your media over time using analytical methods like HPLC or LC-MS/MS.
-
Off-Target Effects: While this compound is designed to be specific for hemoglobin, high concentrations may lead to off-target effects in certain cell lines. It is advisable to test a wide range of concentrations to identify a therapeutic window.
Q3: My in vitro sickling assay is not showing the expected inhibition with this compound. What should I check?
A3: If you are not observing the expected anti-sickling effect, consider the following:
-
Oxygen Tension: Ensure that your hypoxia induction method is achieving the desired low oxygen level (e.g., 4% oxygen).
-
Incubation Time: A one-hour incubation under hypoxic conditions is a good starting point, but this may need to be optimized for your specific experimental setup.
-
Compound Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to confirm the effective concentration range.
-
Blood Sample Quality: Use fresh blood samples from individuals with sickle cell disease (homozygous HbSS) for the most reliable results.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Key In Vitro Assays
| Assay Type | Recommended Starting Concentration | Notes |
| Red Blood Cell (RBC) Sickling Assay | 1 - 1000 µM (start with a dose-response) | Based on data for similar covalent hemoglobin modifiers. |
| Oxygen Gradient Ektacytometry | 1 - 1000 µM (start with a dose-response) | This compound is expected to increase EImin and decrease PoS. |
| Hemoglobin Oxygen Affinity Assay | 3 - 30 µM | Based on effective concentrations of the similar molecule, Voxelotor. |
| Cell Viability/Cytotoxicity Assay | 0.1 - 100 µM (start with a broad range) | Highly cell-type dependent. Always include a vehicle control. |
Experimental Protocols
Protocol 1: In Vitro Red Blood Cell Sickling Assay
Objective: To assess the ability of this compound to inhibit hypoxia-induced sickling of red blood cells from individuals with sickle cell disease.
Materials:
-
Whole blood from individuals with homozygous sickle cell disease (HbSS), collected in EDTA tubes.
-
Modified HEMOX solution (pH 7.4).
-
This compound stock solution in DMSO.
-
Voxelotor (as a positive control).
-
DMSO (as a negative control).
-
384-well plates.
-
2% glutaraldehyde in phosphate buffer.
-
Hypoxia chamber (4% O2, 5% CO2, balance N2) at 37°C.
-
High-content imaging system.
Methodology:
-
Dilute the HbSS blood sample 1:1,000 in the modified HEMOX solution.
-
Aliquot 20 µL of the diluted blood into each well of a 384-well plate.
-
Add this compound at various concentrations to the treatment wells. Include positive (Voxelotor) and negative (DMSO) controls.
-
Incubate the plate in a hypoxia chamber at 37°C with shaking (1,000 rpm) for 1 hour to induce sickling.
-
After incubation, fix the cells by adding 20 µL/well of 2% glutaraldehyde and continue to shake in the chamber at 37°C for 15 minutes.
-
Centrifuge the plate at 1,000 rpm for 1 minute to sediment the RBCs.
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the percentage of sickled cells for each treatment condition.
Protocol 2: Oxygen Gradient Ektacytometry (Oxygenscan)
Objective: To measure the effect of this compound on red blood cell deformability under varying oxygen tensions.
Materials:
-
Whole blood from individuals with sickle cell disease, collected in EDTA tubes.
-
This compound stock solution in DMSO.
-
Laser-assisted optical rotational red cell analyzer (LORRCA).
-
Iso-osmolar polyvinylpyrrolidone (PVP) solution.
Methodology:
-
Pre-incubate whole blood with desired concentrations of this compound or vehicle control.
-
Standardize the blood sample to a fixed RBC count (e.g., 200 x 106 cells).
-
Mix 50 µL of the standardized blood with 5 mL of the PVP solution.
-
Introduce the cell suspension into the LORRCA.
-
The instrument will subject the cells to a constant shear stress (e.g., 30 Pa) at 37°C while gradually decreasing the oxygen partial pressure from normoxia (~160 mmHg) to hypoxia (~20 mmHg) and then reoxygenating.
-
The instrument measures the Elongation Index (EI), a measure of RBC deformability, throughout the oxygen gradient.
-
Analyze the resulting curve to determine key parameters:
-
EImax: Maximum deformability at normoxia.
-
EImin: Minimum deformability at hypoxia.
-
Point of Sickling (PoS): The oxygen pressure at which deformability starts to decrease.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing HbS polymerization.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. GBT021601 improves red blood cell health and the pathophysiology of sickle cell disease in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Troubleshooting Osivelotor cell-based assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Osivelotor in cell-based assays for sickle cell disease (SCD) research and drug development.
Understanding this compound's Mechanism of Action
This compound is an investigational, orally bioavailable small molecule designed to treat sickle cell disease.[1][2] It functions as a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[3][4] The underlying cause of SCD is a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin S.[5] When deoxygenated, HbS molecules polymerize, forming rigid fibers that distort red blood cells (RBCs) into a characteristic sickle shape.
This compound works by binding to the alpha-chain of the hemoglobin molecule. This binding increases hemoglobin's affinity for oxygen, stabilizing it in its oxygenated state. By keeping hemoglobin oxygenated, this compound prevents the polymerization of HbS, thereby reducing RBC sickling, improving RBC deformability, and decreasing hemolytic anemia.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Key this compound Clinical Trial Data
Preliminary data from the Phase 2/3 clinical study of this compound have shown promising results in adult patients with SCD. The following tables summarize key quantitative findings.
Table 1: Change in Hematological Parameters at Week 12
| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) |
| Mean Increase in Hemoglobin (g/dL) | 2.63 (SD 1.42) | 3.27 (SD 1.70) |
| Mean Increase in Hematocrit (%) | 7.83 (SD 4.06) | 9.73 (SD 4.26) |
Table 2: Improvement in Red Blood Cell Deformability (Ektacytometry) at Week 12
| Parameter | This compound 100 mg (n=6) | This compound 150 mg (n=8) |
| Median Elongation Index (EImax) | Increased from 0.37 to 0.53 | Increased from 0.42 to 0.50 |
| Median Point of Sickling (PoS) (mmHg) | Decreased from 37.8 to 20.8 | Decreased from 32.5 to 15.3 |
Troubleshooting Guides for this compound Cell-Based Assays
High variability in cell-based assays can obscure the true effect of a compound. The following sections provide troubleshooting guidance for common assays used to evaluate this compound's efficacy.
A general troubleshooting workflow for identifying sources of variability is outlined below.
Hypoxia-Induced Sickling Assay
This assay is fundamental for evaluating the direct anti-sickling effect of this compound. It typically involves inducing hypoxia to trigger RBC sickling and then quantifying the extent of sickling with and without the compound.
Experimental Workflow for Hypoxia-Induced Sickling Assay
FAQs and Troubleshooting
-
Q1: My negative control (vehicle-treated) wells show low levels of sickling even under hypoxia. What could be the cause?
-
A1: This could be due to several factors:
-
Insufficient Hypoxia: Ensure your hypoxia chamber or incubator is reaching and maintaining the target low oxygen level (e.g., 2-4% O2). Calibrate your oxygen sensors regularly.
-
High Fetal Hemoglobin (HbF) in Patient Sample: Blood samples from SCD patients with high levels of HbF are naturally resistant to sickling. If possible, stratify your patient samples by HbF levels or note it as a potential variable.
-
Incorrect Incubation Time: The time required to induce sickling can vary. Optimize the incubation time under hypoxia to achieve a robust sickling response in your negative controls.
-
-
-
Q2: I'm observing high variability in the percentage of sickled cells between replicate wells.
-
A2: High variability is often due to inconsistencies in cell handling and plating.
-
Inconsistent Cell Seeding: Ensure your RBC suspension is homogenous before and during plating. Use calibrated pipettes and proper technique to dispense equal volumes into each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to the "edge effect." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.
-
Fixation Artifacts: Ensure rapid and uniform mixing of the fixative (e.g., glutaraldehyde) in each well to stop the sickling process consistently.
-
-
-
Q3: My automated image analysis software is misclassifying sickled and normal cells.
-
A3: The morphological diversity of sickled cells can be challenging for automated analysis.
-
Optimize Image Analysis Parameters: Adjust the software's parameters for cell segmentation, shape, and size to better distinguish between sickled and normal RBCs.
-
Manual Validation: Periodically validate the automated counts with manual counting from a subset of images to ensure accuracy.
-
Image Quality: Ensure your images are in focus and have good contrast. Debris in the cell suspension can also interfere with automated analysis.
-
-
Ektacytometry for Red Blood Cell Deformability
Ektacytometry measures RBC deformability under shear stress. For SCD, oxygen gradient ektacytometry is particularly useful as it assesses how deformability changes as oxygen levels decrease, providing a "point of sickling" (PoS) measurement.
FAQs and Troubleshooting
-
Q1: The Elongation Index (EI) values for my control samples are lower than expected.
-
A1: This could indicate an issue with the sample or the instrument.
-
Sample Age and Storage: RBC deformability decreases with storage. Use fresh blood samples whenever possible and follow standardized procedures for sample handling and storage.
-
Instrument Calibration: Ensure the ektacytometer is properly calibrated. The presence of rigid, irreversibly sickled cells (ISCs) can distort the diffraction pattern and affect EI calculation. Some instruments allow for adjustments to the image analysis to minimize these artifacts.
-
Buffer Composition: The viscosity and composition of the suspension buffer are critical. Ensure it is prepared correctly and at the proper temperature.
-
-
-
Q2: I'm seeing inconsistent Point of Sickling (PoS) values for the same sample run on different days.
-
A2: The PoS is a sensitive measurement that can be affected by subtle variations.
-
Standardize Deoxygenation Rate: The rate of deoxygenation can influence the PoS. Ensure the instrument's gas flow and mixing are consistent between runs.
-
Patient-Specific Factors: Be aware of patient-to-patient variability. Factors like HbF levels, MCHC, and membrane properties can all influence the PoS.
-
Temperature Control: Perform the assay at a consistent and physiologically relevant temperature (e.g., 37°C), as temperature can affect both hemoglobin-oxygen affinity and cell membrane properties.
-
-
Flow Adhesion Assays
These assays measure the adhesion of RBCs to endothelial adhesion molecules like P-selectin and VCAM-1 under flow conditions, mimicking what occurs in blood vessels. This compound is expected to reduce this adhesion by preventing the sickling that increases RBC stickiness.
FAQs and Troubleshooting
-
Q1: I'm observing high background adhesion in my negative control channels.
-
A1: This can be caused by several factors related to the microfluidic setup and cell preparation.
-
Non-Specific Binding: Ensure proper blocking of the microfluidic channels to prevent non-specific binding of cells.
-
Leukocyte Contamination: White blood cells (WBCs) are inherently more adhesive than RBCs. If your assay is intended to measure RBC adhesion specifically, ensure your RBC isolation procedure effectively removes leukocytes.
-
Platelet Activation: Activated platelets can also contribute to adhesion. Handle blood samples gently to minimize platelet activation.
-
-
-
Q2: The variability in cell adhesion between replicate experiments is high.
-
A2: Flow-based assays are sensitive to physical parameters and patient sample variability.
-
Inconsistent Flow Rates: Calibrate your syringe pump to ensure a consistent and accurate shear stress is applied across all experiments.
-
Patient Variability: Adhesion properties can vary significantly between SCD patients due to differences in disease severity and inflammatory state. It is important to have well-characterized patient samples and to run appropriate controls for each experiment.
-
Sample Age: The adhesive properties of blood cells can change with storage. Standardize the time between blood collection and the assay.
-
-
By carefully controlling experimental variables and following a systematic troubleshooting approach, researchers can improve the reliability and reproducibility of cell-based assays for evaluating this compound and other novel therapies for sickle cell disease.
References
- 1. reframeDB [reframedb.org]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. Techniques for the Detection of Sickle Cell Disease: A Review [mdpi.com]
Technical Support Center: Osivelotor Preclinical Efficacy Studies
Welcome to the technical support center for Osivelotor preclinical efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address challenges encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly GBT021601) is a next-generation, orally bioavailable small molecule being investigated for the treatment of sickle cell disease (SCD).[1][2] Its primary mechanism of action is as a sickle hemoglobin (HbS) polymerization inhibitor.[1] this compound binds directly and reversibly to the alpha-chain of the hemoglobin molecule, which increases hemoglobin's affinity for oxygen.[2] By stabilizing hemoglobin in its oxygenated state, it reduces the concentration of deoxygenated HbS, thereby inhibiting the polymerization that leads to red blood cell (RBC) sickling.[2]
Q2: How does this compound differ from its predecessor, Voxelotor?
A2: this compound was developed to have improved pharmacokinetic properties compared to Voxelotor. Preclinical studies in rat models have shown that this compound has approximately 4.8-fold greater exposure and a 3.5-fold longer half-life than Voxelotor. These improved properties may allow for higher hemoglobin occupancy at lower doses, potentially reducing the treatment burden and improving clinical outcomes.
Q3: What are the key preclinical efficacy endpoints to measure for this compound?
A3: The key preclinical efficacy endpoints for this compound include:
-
Increased hemoglobin-oxygen affinity: Assessed by a leftward shift in the oxygen equilibrium curve (OEC).
-
Reduced RBC sickling: Quantified through in vitro sickling assays under hypoxic conditions.
-
Improved RBC deformability: Measured by ektacytometry.
-
Increased hemoglobin levels and RBC half-life: Typically evaluated in in vivo animal models of SCD.
-
Reduction in hemolysis markers: Such as indirect bilirubin and reticulocyte counts.
-
Decreased cell adhesion: Assessed by measuring the adhesion of whole blood to vascular cell adhesion molecule-1 (VCAM-1) and P-selectin.
Q4: What are the most common animal models used for this compound preclinical studies?
A4: The most commonly used animal models for preclinical studies of sickle cell disease are humanized mouse models that exclusively express human hemoglobins, such as the Berkeley and Townes models. These models are valuable because they replicate many of the phenotypes observed in patients with SCD.
Troubleshooting Guides
Oxygen Equilibrium Curve (OEC) Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant leftward shift in OEC despite this compound treatment. | 1. Insufficient this compound concentration: The concentration of this compound may be too low to elicit a detectable change in hemoglobin-oxygen affinity. 2. Incorrect buffer or pH: The pH of the buffer can significantly impact hemoglobin's oxygen affinity. 3. Degraded compound: this compound may have degraded due to improper storage or handling. | 1. Concentration optimization: Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Buffer and pH verification: Ensure the buffer composition and pH are appropriate for the assay and consistent across all samples. 3. Compound integrity check: Use a fresh stock of this compound and verify its integrity. |
| High variability between replicate OEC measurements. | 1. Inconsistent sample preparation: Variations in hemoglobin concentration or the addition of this compound can lead to variability. 2. Instrument instability: Fluctuations in temperature or pressure within the instrument can affect the results. | 1. Standardize sample preparation: Use precise pipetting techniques and ensure thorough mixing of all components. 2. Instrument calibration and maintenance: Regularly calibrate and maintain the Hemox Analyzer or other instruments used for OEC measurements according to the manufacturer's instructions. |
| Unexpected rightward shift in the OEC. | 1. Presence of a reducing agent: Some reducing agents can interfere with the assay and cause a rightward shift. 2. Contamination of the sample: Contaminants in the sample or buffer could alter the properties of hemoglobin. | 1. Review all reagents: Ensure that no unintended reducing agents are present in the assay. 2. Use high-purity reagents: Prepare all solutions with high-purity water and reagents to minimize contamination. |
Ektacytometry for RBC Deformability
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Elongation Index (EI) values. | 1. Variation in RBC concentration: The number of RBCs in the sample can affect the EI. 2. Presence of irreversibly sickled cells (ISCs): ISCs are rigid and can distort the diffraction pattern, leading to inaccurate EI measurements. 3. Incorrect instrument settings: The shear stress and other instrument parameters must be set correctly. | 1. Standardize cell counts: Ensure a consistent number of RBCs is used for each measurement. 2. Account for ISCs: Be aware that the presence of ISCs can lead to a diamond-shaped diffraction pattern. Methodological standardization of the diffraction pattern height may be necessary. 3. Verify instrument settings: Double-check all instrument settings before each experiment. |
| No improvement in RBC deformability with this compound treatment. | 1. Sub-optimal this compound concentration: The concentration may not be sufficient to prevent sickling and improve deformability. 2. Severe, irreversible membrane damage: In some cases, the RBC membranes may be too damaged for this compound to have a significant effect on deformability. | 1. Perform a dose-response study: Determine the effective concentration range for this compound in your specific assay. 2. Characterize the health of the RBCs: Assess the baseline membrane integrity of the RBCs being used. |
| Artifacts in the diffraction pattern. | 1. Presence of air bubbles: Air bubbles in the sample can interfere with the laser and cause artifacts. 2. Cell clumping: Aggregation of RBCs can lead to an abnormal diffraction pattern. | 1. Careful sample loading: Ensure that no air bubbles are introduced when loading the sample into the ektacytometer. 2. Proper sample mixing: Gently mix the sample before loading to prevent cell clumping. |
In Vitro Sickling Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background sickling in normoxic conditions. | 1. Presence of ISCs: The blood sample may have a high percentage of irreversibly sickled cells. 2. Sub-optimal buffer conditions: The pH or osmolarity of the buffer may be inducing sickling. | 1. Quantify ISCs: Determine the baseline percentage of ISCs in the blood sample. 2. Optimize buffer: Ensure the buffer is isotonic and at a physiological pH. |
| Incomplete sickling under hypoxic conditions. | 1. Insufficient deoxygenation: The level of hypoxia may not be low enough to induce maximal sickling. 2. Presence of fetal hemoglobin (HbF): Higher levels of HbF can inhibit sickling. | 1. Verify hypoxia levels: Ensure the deoxygenation protocol is robust and achieves the desired low oxygen tension. 2. Quantify HbF levels: Measure the percentage of HbF in the blood samples. |
| Variability in the anti-sickling effect of this compound. | 1. Inconsistent incubation time: The duration of incubation with this compound can affect its efficacy. 2. Donor-to-donor variability: Blood from different donors can have varying responses to anti-sickling agents. | 1. Standardize incubation time: Use a consistent incubation time for all experiments. 2. Use pooled or multiple donors: To account for variability, consider using pooled blood samples or samples from multiple donors. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Exposure (AUC) | ~4.8-fold greater than Voxelotor | |
| Half-life (t1/2) | ~3.5-fold longer than Voxelotor |
Table 2: Efficacy of this compound in a Murine Model of Sickle Cell Disease
| Parameter | Result | Reference |
| Hemoglobin Oxygen Affinity | Increased | |
| Red Blood Cell Sickling | Reduced | |
| Red Blood Cell Half-life | Increased | |
| Hemoglobin Levels | Increased |
Table 3: Preliminary Phase 2/3 Clinical Trial Data for this compound (12 weeks)
| Parameter | 100 mg Dose Group | 150 mg Dose Group | Reference |
| Mean Increase in Hemoglobin (g/dL) | 2.67 | 3.17 | |
| Median % Hemoglobin Occupancy | ~34.6% | 54.3% | |
| Median Elongation Index (EImax) Change | 0.37 to 0.53 | 0.42 to 0.50 | |
| Median Point of Sickling (PoS) (mmHg) Change | 37.8 to 20.8 | 32.5 to 15.3 |
Experimental Protocols
Protocol 1: In Vitro RBC Sickling Inhibition Assay
-
Blood Sample Preparation:
-
Obtain whole blood from sickle cell disease patients in EDTA-containing tubes.
-
Wash the red blood cells (RBCs) three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation.
-
Resuspend the washed RBCs in PBS to the desired hematocrit.
-
-
Compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the desired concentration of this compound or vehicle control to the RBC suspension.
-
Incubate the samples for a specified period (e.g., 1 hour) at 37°C.
-
-
Induction of Hypoxia:
-
Induce sickling by deoxygenation. This can be achieved by incubating the RBC suspension in a hypoxic chamber with a low oxygen concentration (e.g., 2-4% oxygen) or by chemical deoxygenation using sodium metabisulfite.
-
Incubate for a sufficient time to induce sickling (e.g., 1-2 hours) at 37°C.
-
-
Cell Fixation and Imaging:
-
Fix the RBCs with a glutaraldehyde solution to preserve their morphology.
-
Capture images of the fixed cells using a light microscope.
-
-
Quantification of Sickling:
-
Manually or with automated image analysis software, count the number of sickled and non-sickled cells.
-
Calculate the percentage of sickled cells for each condition.
-
The anti-sickling efficacy of this compound is determined by the reduction in the percentage of sickled cells compared to the vehicle control.
-
Protocol 2: Ektacytometry for RBC Deformability
-
Sample Preparation:
-
Prepare a suspension of washed RBCs in a viscous polyvinylpyrrolidone (PVP) solution.
-
The viscosity of the PVP solution should be optimized for the ektacytometer being used.
-
-
Instrument Setup:
-
Turn on the ektacytometer and allow it to warm up.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the desired shear stress for the measurement.
-
-
Measurement:
-
Introduce the RBC suspension into the instrument's measurement chamber.
-
The instrument will apply a shear stress to the RBCs, causing them to elongate.
-
A laser will pass through the sample, and the diffraction pattern of the elongated cells is captured by a camera.
-
The instrument's software calculates the Elongation Index (EI) from the diffraction pattern.
-
-
Oxygen Gradient Ektacytometry (Oxygenscan):
-
For assessing the effect of this compound on sickling, an oxygen gradient can be applied.
-
The instrument will gradually decrease the oxygen tension in the sample chamber while continuously measuring the EI.
-
This allows for the determination of the Point of Sickling (PoS), which is the oxygen tension at which the RBCs begin to lose deformability.
-
-
Data Analysis:
-
Compare the EImax (maximum elongation at normal oxygen levels) and PoS between this compound-treated and control samples.
-
An increase in EImax and a decrease in PoS indicate improved RBC deformability and inhibition of sickling.
-
Visualizations
Caption: this compound's mechanism of action and its downstream effects on sickle cell disease pathophysiology.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
Osivelotor Research Reproducibility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information to improve the reproducibility of research data related to Osivelotor. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly GBT021601 or PF-07940367) is an investigational, orally administered small molecule being developed for the treatment of sickle cell disease (SCD).[1][2] Its primary mechanism of action is as a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[2][3][4] this compound binds to hemoglobin and increases its affinity for oxygen, which stabilizes the oxygenated state of HbS and consequently inhibits the polymerization that leads to red blood cell sickling.
Q2: How does this compound differ from Voxelotor (Oxbryta)?
A2: this compound shares a similar mechanism of action with Voxelotor, the first-in-class HbS polymerization inhibitor. However, preclinical and early clinical data suggest that this compound has improved pharmacokinetic properties, potentially allowing for higher hemoglobin occupancy at lower doses. This could translate to a reduced treatment burden and improved clinical outcomes compared to Voxelotor.
Q3: What are the key biomarkers to assess this compound's effect in preclinical and clinical studies?
A3: Key biomarkers for evaluating the efficacy of this compound include:
-
Hemoglobin (Hb) levels: An increase in total Hb is a primary indicator of efficacy.
-
Hematocrit: An increase in the volume percentage of red blood cells.
-
Markers of hemolysis: Reductions in indirect bilirubin and reticulocyte counts indicate decreased red blood cell breakdown.
-
Red Blood Cell (RBC) deformability: Measured by ektacytometry, an improvement in the elongation index (EI) and a decrease in the point of sickling (PoS) suggest enhanced RBC flexibility.
-
Hemoglobin-oxygen affinity (p50): A decrease in the p50 value indicates a leftward shift in the oxygen-hemoglobin dissociation curve, signifying increased oxygen affinity.
Q4: What are the reported side effects of this compound in clinical trials?
A4: Based on preliminary data from clinical trials, commonly reported treatment-emergent adverse events (TEAEs) have been mild to moderate (Grade 1-2) and include headache, upper respiratory tract infection, diarrhea, arthralgia, nausea, and urticaria.
Troubleshooting Guides for Key Experiments
Ektacytometry for Red Blood Cell (RBC) Deformability
Ektacytometry is a critical assay for assessing the impact of this compound on RBC flexibility. The following guide addresses potential issues.
Experimental Protocol: Oxygen Gradient Ektacytometry
This method measures RBC deformability under varying oxygen concentrations.
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Prepare a suspension of RBCs in a viscous polyvinylpyrrolidone (PVP) buffer at a standardized cell count. It is crucial to use a fixed number of RBCs as anemia can affect the viscosity of the suspension.
-
-
Instrumentation (LORRCA® Oxygenscan):
-
The RBC suspension is subjected to a constant shear stress (e.g., 30 Pa).
-
An oxygen gradient is applied, typically involving a deoxygenation phase with nitrogen gas followed by a reoxygenation phase.
-
-
Data Acquisition:
-
A laser diffraction pattern is generated. The elongation index (EI), a measure of RBC deformability, is calculated from the geometry of this pattern.
-
Key parameters to measure include the maximum elongation index (EImax) and the point of sickling (PoS), which is the oxygen partial pressure at which a significant loss of deformability occurs.
-
Troubleshooting Common Ektacytometry Issues:
| Problem | Potential Cause | Recommended Solution |
| Distorted Diffraction Pattern | Presence of irreversibly sickled cells (ISCs) that do not align with the shear field. | Adjust the image height using the camera aperture or modify the light intensity level (gray level) used by the software to fit the elliptical shape. These adjustments can help minimize artifacts from rigid cells. |
| High Variability Between Replicates | Inconsistent sample preparation (e.g., variable cell counts, incorrect buffer viscosity or pH). | Strictly adhere to a standardized protocol for sample preparation. Ensure the PVP buffer has the correct osmolality, pH (7.35–7.45), and viscosity. Use an automated hematology analyzer to ensure a fixed RBC count for each sample. |
| Inaccurate Elongation Index (EI) Values | Bubbles in the sample solution within the ektacytometer. | After loading the sample, wait for all bubbles to move out of the solution before starting the measurement. |
| Unexpected Point of Sickling (PoS) Values | Incorrect calibration of the oxygen sensor or leaks in the gas delivery system. | Regularly calibrate the oxygen sensor according to the manufacturer's instructions. Check all tubing and connections for leaks to ensure a stable oxygen gradient. |
Hemoglobin-Oxygen Affinity Assay
This assay is fundamental to demonstrating this compound's mechanism of action. The Hemox™ Analyzer is a common instrument for this purpose.
Experimental Protocol: Hemoglobin-Oxygen Dissociation Curve using Hemox™ Analyzer
-
Sample Preparation:
-
Collect whole blood in heparin or EDTA anticoagulated tubes. Avoid acid citrate dextrose (ACD) as it can lead to unstable p50 values.
-
Dilute the whole blood sample (e.g., 50 µL) in a specific buffer solution (e.g., Hemox-solution) to maintain a physiological pH of 7.4.
-
-
Instrumentation and Measurement:
-
Equilibrate the sample to 37°C within the Hemox™ Analyzer's cuvette.
-
Saturate the sample with oxygen (e.g., using compressed air).
-
Deoxygenate the sample with nitrogen gas.
-
The instrument records the oxygen partial pressure (pO2) and the corresponding hemoglobin oxygen saturation, generating an oxygen-hemoglobin dissociation curve.
-
-
Data Analysis:
-
The p50 value, the pO2 at which hemoglobin is 50% saturated with oxygen, is determined from the curve.
-
Troubleshooting Common Hemoglobin-Oxygen Affinity Assay Issues:
| Problem | Potential Cause | Recommended Solution |
| Drifting p50 Values | Variations in buffer pH. P50 values are highly sensitive to small changes in pH. | Use a high-quality, stable buffer and strictly control the pH. Regularly check the pH of the buffer stock. |
| Inconsistent Results Between Runs | Improper cleaning of the cuvette and tubing, leading to residual sample or cleaning agents. | Thoroughly clean the instrument components between each sample according to the manufacturer's protocol to prevent cross-contamination. |
| Noisy or Irregular Dissociation Curve | Presence of air bubbles in the sample cuvette or fluctuations in gas flow. | Ensure the sample is properly degassed before the run and that there are no leaks in the gas lines. Maintain a constant and appropriate flow rate for both oxygen and nitrogen. |
| Low Signal or Inaccurate Saturation Readings | Incorrect sample dilution or presence of interfering substances in the sample. | Verify the accuracy of the dilution and ensure the hemoglobin concentration is within the optimal range for the instrument. If using hemolysate, ensure complete hemolysis and centrifugation to remove cell debris. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preliminary Phase 2/3 Clinical Trial Data (12-week treatment)
| Parameter | 100 mg this compound Dose | 150 mg this compound Dose |
| Mean Increase in Hemoglobin (g/dL) | 2.63 | 3.27 |
| Mean Increase in Hematocrit (%) | 7.83 | 9.73 |
| Change in Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |
| Change in Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |
| Reduction in Indirect Bilirubin | Observed | Observed |
| Reduction in Reticulocytes | Observed | Observed |
Table 2: Preclinical Data in a Murine Model of Sickle Cell Disease
| Parameter | Effect of this compound Treatment |
| Hemoglobin Oxygen Affinity | Increased |
| Red Blood Cell Sickling | Reduced |
| Red Blood Cell Half-life | Increased |
| Hemoglobin Levels | Increased |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound's mechanism of action in sickle cell disease.
Caption: A generalized workflow for in vitro evaluation of this compound.
Caption: A logical approach to troubleshooting ektacytometry experiments.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. This compound by Pfizer for Sickle Cell Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
Potential off-target effects of Osivelotor in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osivelotor in various research models. The information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[1] It is an orally bioavailable small molecule that binds covalently and reversibly to the N-terminal valine of the alpha-chain of hemoglobin.[2] This binding increases hemoglobin's affinity for oxygen, stabilizing it in its oxygenated state. By doing so, this compound reduces the concentration of deoxygenated HbS, which is the form that polymerizes and leads to red blood cell sickling.[3]
Q2: What are the known on-target effects of this compound in research models?
In preclinical murine models of sickle cell disease (SCD), this compound has been shown to increase hemoglobin oxygen affinity, reduce red blood cell (RBC) sickling, and increase both RBC half-life and hemoglobin levels.[1] Preliminary data from a Phase 2/3 clinical trial (NCT05431088) in adults with SCD demonstrated that this compound treatment leads to significant increases in mean hemoglobin levels and improvements in markers of hemolysis, such as reduced indirect bilirubin and reticulocytes.[4] Furthermore, ektacytometry results indicated enhanced RBC deformability and delayed HbS polymerization.
Q3: Are there any known molecular off-target effects of this compound?
Based on the available public information, specific molecular off-target screening data for this compound, such as in vitro kinase or receptor binding assays, have not been published. The development of this compound followed that of Voxelotor, a first-in-class HbS polymerization inhibitor. For Voxelotor, in vitro and in vivo studies indicated high specificity for binding to hemoglobin. While this compound shares a similar mechanism, detailed public data on its broader off-target profile is not available.
Q4: What are the reported adverse effects of this compound in clinical trials that could suggest potential off-target effects?
Preliminary results from a Phase 2/3 study of this compound reported treatment-emergent adverse events (TEAEs). The most common TEAEs included headache, diarrhea, abdominal discomfort, nausea, upper abdominal pain, and urticaria. It is important to note that these clinical observations may not necessarily be due to direct off-target molecular interactions and could be related to the primary pharmacology or other factors.
Q5: How does this compound affect oxygen delivery to tissues?
A theoretical risk with hemoglobin oxygen affinity modulators is the potential for tissue hypoxia due to less efficient oxygen release from hemoglobin. However, in the preliminary results of the Phase 2/3 study for this compound, no impairment in oxygen delivery was suggested by indicators such as erythropoietin levels or the frequency of vaso-occlusive crises (VOCs). For the related compound, Voxelotor, evaluation of erythropoietin, exercise testing, and hematologic parameters were consistent with normal oxygen delivery during both rest and exercise.
Troubleshooting Guides
Unexpected Phenotypic Observations in Animal Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant change in hemoglobin levels or hemolysis markers. | Inadequate dosing or bioavailability. | Verify the formulation and administration protocol. Measure plasma and red blood cell concentrations of this compound to confirm exposure. In preclinical studies, this compound showed a longer half-life and greater exposure compared to Voxelotor. |
| Insensitivity of the animal model. | Ensure the animal model used (e.g., homozygous SS mice) is appropriate and has been validated to respond to HbS polymerization inhibitors. | |
| Signs of tissue hypoxia (e.g., increased erythropoietin, lethargy). | High hemoglobin occupancy by this compound impairing oxygen release. | Reduce the dose of this compound. Monitor tissue oxygenation levels using appropriate techniques (e.g., tissue oxygen probes). |
| Gastrointestinal issues (e.g., diarrhea, weight loss). | Potential off-target effect or formulation issue. | In clinical trials, diarrhea and abdominal discomfort were reported. Consider if the vehicle used for administration could be a contributing factor. If the issue persists with a different vehicle, it may be a compound-related effect. |
| Skin reactions (e.g., rash, urticaria). | Possible hypersensitivity reaction. | Urticaria was reported as a treatment-related adverse event in clinical trials. Observe for other signs of an allergic reaction. Consider dose reduction or discontinuation in the experimental animal to assess causality. |
Issues with In Vitro Red Blood Cell Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in red blood cell sickling assays. | Variability in deoxygenation conditions. | Standardize the deoxygenation protocol (e.g., gas mixture, duration of exposure). Ensure consistent temperature and pH of the buffer. |
| Sample handling and storage. | Use fresh blood samples whenever possible. If stored, ensure consistent storage conditions (e.g., temperature, anticoagulant) as this can affect red blood cell health. | |
| Difficulty in reproducing ektacytometry data. | Instrument calibration and setup. | Ensure the ektacytometer is properly calibrated. Verify the viscosity and osmolality of the suspension buffer. |
| Blood sample preparation. | Standardize the red blood cell count in the sample suspension. Ensure complete removal of plasma proteins that can affect cell aggregation. |
Quantitative Data Summary
Table 1: On-Target Effects of this compound in a Phase 2/3 Clinical Trial (Part A)
| Parameter | 100 mg Dose Group | 150 mg Dose Group |
| Mean Increase in Hemoglobin (g/dL) at Week 12 | 2.63 | 3.27 |
| Mean Increase in Hematocrit (%) at Week 12 | 7.83 | 9.73 |
| Mean Change in Erythropoietin (IU/L) at Week 12 | -121.7 | -89.9 |
Data from preliminary results of the NCT05431088 study.
Experimental Protocols
Oxygen Gradient Ektacytometry for Red Blood Cell Deformability
This protocol is a generalized procedure based on published methodologies for oxygen gradient ektacytometry, which is a key assay for evaluating the effect of this compound.
1. Principle: Oxygen gradient ektacytometry (Oxygenscan) measures the deformability of red blood cells (RBCs) as they are subjected to a controlled deoxygenation and reoxygenation cycle. The elongation index (EI) is measured as a function of oxygen partial pressure (pO2). Key parameters include:
-
EImax: Maximum elongation index under normoxic conditions.
-
EImin: Minimum elongation index under hypoxic conditions.
-
Point of Sickling (PoS): The pO2 at which the EI decreases by 5% from EImax, indicating the onset of RBC sickling.
2. Materials:
-
Whole blood collected in EDTA tubes.
-
LORRCA Ektacytometer (or equivalent).
-
PVP solution (Polyvinylpyrrolidone) with a specified viscosity and osmolality.
-
Nitrogen gas for deoxygenation.
3. Procedure:
-
Prepare a suspension of whole blood in the PVP solution to a standardized RBC count.
-
Introduce the RBC suspension into the ektacytometer.
-
The instrument subjects the RBCs to a constant shear stress.
-
An initial EImax is measured under normoxic conditions (ambient air).
-
A controlled flow of nitrogen gas is introduced to gradually decrease the pO2 in the sample, inducing deoxygenation.
-
The EI is continuously measured as the pO2 decreases, capturing the sickling process and determining the PoS and EImin.
-
Following maximum deoxygenation, the sample is re-exposed to ambient air to measure the recovery of RBC deformability.
4. Data Analysis:
-
Plot the Elongation Index (EI) against the partial pressure of oxygen (pO2).
-
From the resulting curve, determine the EImax, EImin, and PoS values.
-
Compare these parameters between untreated and this compound-treated samples.
Visualizations
Caption: On-target mechanism of this compound in inhibiting HbS polymerization.
Caption: Experimental workflow for oxygen gradient ektacytometry.
Caption: Logical approach to troubleshooting unexpected findings.
References
- 1. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of this compound for Sickle Cell Disease: First-in-Human Studies in Healthy Participants and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
Long-term stability of Osivelotor in different experimental conditions
Disclaimer: This document provides general guidance on the stability of Osivelotor based on publicly available information and established principles of pharmaceutical stability testing. As of November 2025, detailed long-term stability studies and forced degradation pathways for this compound have not been made publicly available. The information presented here is intended for research purposes and should be supplemented with in-house stability studies for specific experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For research purposes, this compound stock solutions should be stored under specific conditions to maintain their integrity. Based on vendor recommendations, the following storage periods are advised:
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Stored under nitrogen, away from moisture.[1] |
| -20°C | 1 month | Stored under nitrogen, away from moisture.[1] |
| 4°C | (Not specified) | Stored under nitrogen, away from moisture.[2] |
It is crucial to use freshly opened, anhydrous solvents like DMSO for preparing stock solutions, as hygroscopic solvents can significantly impact solubility and stability.[1]
Q2: Is there a validated stability-indicating analytical method for this compound?
Currently, there is no publicly available, validated stability-indicating method specifically for this compound. However, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for Voxelotor, a compound with a similar mechanism of action.[3] This method could serve as a starting point for developing a stability-indicating assay for this compound.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, molecules with similar functional groups are often susceptible to degradation under certain stress conditions. Potential degradation pathways could include:
-
Hydrolysis: The amide and ether linkages in this compound could be susceptible to acid and base hydrolysis.
-
Oxidation: The phenol and aldehyde groups may be prone to oxidative degradation.
-
Photodegradation: Aromatic rings and conjugated systems can be susceptible to degradation upon exposure to light.
Forced degradation studies are necessary to identify the actual degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | This compound degradation due to improper storage or handling. | - Ensure stock solutions are stored at the correct temperature and protected from moisture and light.- Prepare fresh working solutions for each experiment.- Verify the stability of this compound in your specific experimental buffer and conditions. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | - Perform a forced degradation study (see suggested protocol below) to identify potential degradation products.- Optimize the chromatographic method to ensure separation of the parent drug from all degradants. |
| Loss of compound activity | Degradation of the active pharmaceutical ingredient. | - Confirm the purity and integrity of your this compound stock using an appropriate analytical method (e.g., HPLC, LC-MS) before use.- Re-evaluate storage and handling procedures. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 60°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples by RP-HPLC. A good starting point for method development could be a C18 column with a mobile phase of methanol and water in a 75:25 ratio, with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The method should be optimized to achieve sufficient resolution between the parent peak and any degradant peaks.
Visualizations
Logical Workflow for Stability Testing
Caption: Logical workflow for assessing the stability of this compound.
Signaling Pathway (Illustrative)
As this compound's primary interaction is with hemoglobin and does not involve a classical signaling pathway, a diagram illustrating its mechanism of action is provided below.
Caption: Mechanism of action of this compound on hemoglobin S.
References
Mitigating potential interference of Osivelotor in analytical assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential interference of Osivelotor in common analytical assays. This compound, an investigational drug for sickle cell disease, functions by binding to hemoglobin (Hb) to increase its oxygen affinity.[1] This mechanism, along with its chemical structure, necessitates careful consideration when performing various laboratory tests. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
I. FAQs: Understanding this compound's Potential for Interference
Q1: What is this compound and how does it work?
This compound is a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[2] It is an orally bioavailable small molecule that binds to the alpha chain of the hemoglobin molecule.[2] This binding increases hemoglobin's affinity for oxygen, stabilizing it in its oxygenated state and thereby reducing the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling in sickle cell disease.[1]
Q2: What is the chemical nature of this compound?
This compound, with the IUPAC name 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde and molecular formula C20H22N2O6, contains a reactive aldehyde functional group.[2] Aldehydes are known to be electrophilic and can react with nucleophiles such as amino groups in proteins, which can be a source of interference in various biological assays.
Q3: Is there documented evidence of this compound interfering with analytical assays?
While specific studies on this compound's interference are limited as it is an investigational drug, significant interference has been documented for Voxelotor, a drug with the same mechanism of action. Voxelotor has been shown to interfere with the quantification of hemoglobin variants by methods such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). Given the identical mechanism of action, it is highly probable that this compound will exhibit similar interference in these assays.
Q4: What types of assays are potentially affected by this compound?
Based on its mechanism of action and chemical structure, this compound may interfere with the following assays:
-
Hemoglobinopathy Assays: (e.g., HPLC, CZE) due to direct binding to hemoglobin.
-
Immunoassays: (e.g., ELISA) through potential cross-reactivity or non-specific binding mediated by its aldehyde group.
-
Clinical Chemistry Assays: Interference could occur in assays where reagents are sensitive to reducing agents or where the drug's spectral properties overlap with the analyte's.
-
Mass Spectrometry-based Assays: While generally specific, the formation of adducts with proteins or other molecules could complicate analysis.
II. Troubleshooting Guides
A. Hemoglobinopathy Assays (HPLC and CZE)
Issue: Inaccurate quantification of hemoglobin variants (e.g., HbS, HbA, HbF).
Potential Cause: Formation of this compound-hemoglobin complexes that alter the chromatographic or electrophoretic profile of hemoglobin species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hemoglobin assay interference.
Experimental Protocol: Investigating this compound Interference in HPLC
-
Sample Preparation:
-
Obtain whole blood samples from patients treated with this compound and from a control group (not on this compound).
-
Prepare hemolysates from all samples according to the standard laboratory procedure for hemoglobin variant analysis.
-
-
In Vitro Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike aliquots of the control hemolysate with varying concentrations of this compound, covering the expected therapeutic range.
-
Incubate the spiked samples at room temperature for a defined period (e.g., 1 hour) to allow for drug-hemoglobin binding.
-
-
HPLC Analysis:
-
Analyze the patient samples, control samples, and spiked samples using a validated cation-exchange HPLC method for hemoglobin variant analysis.
-
-
Data Analysis:
-
Compare the chromatograms of the this compound-treated and spiked samples with the control samples.
-
Look for the appearance of new peaks, split peaks, or shifts in the retention times of known hemoglobin variants.
-
Quantify the changes in the percentages of different hemoglobin fractions.
-
Data Presentation:
| Sample Group | This compound Concentration | Observed HbS % | Appearance of Additional Peaks |
| Control | 0 µM | 85.2% | No |
| Spiked Sample 1 | 10 µM | 78.5% | Yes, minor peak near HbS |
| Spiked Sample 2 | 50 µM | 65.1% | Yes, significant peak splitting |
| Patient Sample | Therapeutic dose | 62.3% | Yes, complex peak pattern |
B. Immunoassays (e.g., ELISA)
Issue: Falsely elevated or decreased analyte concentrations.
Potential Cause:
-
Cross-reactivity: The this compound molecule or its metabolites may be recognized by the assay antibodies.
-
Non-specific Binding: The aldehyde group of this compound can react with primary amines on antibodies or other proteins in the assay, leading to non-specific signal generation.
-
Matrix Effect: this compound may alter the sample matrix, affecting the antibody-antigen binding kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Experimental Protocol: Spike and Recovery for Immunoassays
-
Sample Preparation:
-
Collect samples from this compound-treated subjects and a control group.
-
Prepare a series of known concentrations of the analyte of interest in the control sample matrix.
-
-
Spiking:
-
Spike the this compound-containing samples and control samples with a known concentration of the analyte.
-
-
Assay Performance:
-
Run the immunoassay on the unspiked and spiked samples.
-
-
Calculation:
-
Calculate the percent recovery of the spiked analyte in the presence and absence of this compound using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration] x 100
-
Data Presentation:
| Sample Matrix | Analyte Spike Concentration | Measured Concentration | % Recovery |
| Control | 50 ng/mL | 48.5 ng/mL | 97% |
| This compound-containing | 50 ng/mL | 35.2 ng/mL | 70.4% |
A recovery outside of the acceptable range (typically 80-120%) indicates the presence of interference.
III. Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in preventing sickle cell formation.
This technical support guide provides a framework for identifying and mitigating potential analytical assay interference from this compound. As this compound progresses through clinical trials, more specific data on its interactions with various assays will likely become available. Researchers are encouraged to maintain awareness of new findings and to employ rigorous validation and troubleshooting procedures when analyzing samples from patients treated with this novel therapeutic agent.
References
Technical Support Center: Osivelotor Preclinical Dose-Finding Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical dose-finding optimization of Osivelotor (formerly GBT021601).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[1] It is an orally bioavailable small molecule that works by binding directly to the alpha chain of the hemoglobin molecule. This binding increases hemoglobin's affinity for oxygen, which in turn reduces the concentration of deoxygenated sickle hemoglobin.[2] By minimizing deoxygenated HbS, this compound inhibits the polymerization that leads to red blood cell (RBC) sickling.[2]
Q2: What are the key advantages of this compound over the first-generation HbS polymerization inhibitor, Voxelotor, in preclinical models?
A2: Preclinical studies have shown that this compound has an improved pharmacokinetic profile compared to Voxelotor. In rat models, this compound demonstrated approximately 4.8-fold greater exposure and a 3.5-fold longer half-life.[1] This suggests the potential for achieving higher hemoglobin occupancy at lower doses, which could lead to improved clinical outcomes.[3]
Q3: What preclinical models have been used to evaluate this compound's efficacy?
A3: this compound has been evaluated in rat pharmacokinetic (PK) studies and in the Townes murine model of sickle cell disease (SCD). The Townes mouse model is a humanized model that expresses human sickle hemoglobin.
Q4: What are the expected outcomes of successful this compound treatment in preclinical studies?
A4: Successful treatment with this compound in preclinical models is expected to result in:
-
Increased hemoglobin-oxygen affinity (a decrease in the p50 value).
-
A reduction in RBC sickling under hypoxic conditions.
-
An increase in hemoglobin levels and a reduction in hemolysis.
-
An extended RBC half-life.
-
A dose-dependent increase in hemoglobin occupancy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Comparative Pharmacokinetics of this compound and Voxelotor in Rats
| Parameter | This compound | Voxelotor | Fold Improvement |
| Exposure | ~4.8x greater | 1x | ~4.8 |
| Half-life | ~3.5x longer | 1x | ~3.5 |
Data from cassette dosing pharmacokinetic studies in rats.
Table 2: Efficacy of a 21-Day Oral Dosing of this compound in Townes SCD Mice
| Parameter | Control Group | This compound (Highest Dose) |
| RBC Half-life | 1.3 days | 7.4 days |
This study also demonstrated a dose-dependent increase in hemoglobin occupancy and a significant reduction in p50 values, indicating improved oxygen affinity.
Experimental Protocols
1. In Vivo Pharmacokinetic (PK) Studies in Rats (Cassette Dosing)
-
Objective: To determine the pharmacokinetic profile of this compound, often in comparison to other compounds.
-
Methodology:
-
A "cassette" or mixture of multiple compounds, including this compound, is prepared in a suitable vehicle (e.g., a solution of DMSO, ethanol, and PEG400).
-
The cassette solution is administered intravenously (IV) or orally (PO) to a single group of rats. Typical IV doses are in the range of 1-2 mg/kg for each compound, while PO doses are generally higher.
-
Serial blood samples are collected at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma is separated from the blood samples.
-
The concentration of each compound in the plasma samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and exposure) are calculated from the concentration-time data.
-
2. In Vivo Efficacy Studies in Townes SCD Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.
-
Methodology:
-
Humanized homozygous βS/βS Townes mice are used for these studies.
-
This compound is administered orally, often mixed in the food chow (e.g., at 1% or 2% w/w), for a specified period, such as 21 days.
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Key efficacy endpoints are measured, including:
-
Hemoglobin levels and reticulocyte counts: To assess the impact on anemia and hemolysis.
-
In vitro sickling assay: To determine the propensity of RBCs to sickle under hypoxic conditions.
-
Hemoglobin-oxygen affinity (p50): Measured using an instrument like the Hemox Analyzer to quantify the change in oxygen binding.
-
RBC half-life: To evaluate the impact on red blood cell survival.
-
-
3. In Vitro Sickling Assay
-
Objective: To assess the ability of this compound to inhibit RBC sickling under controlled hypoxic conditions.
-
Methodology:
-
Blood samples from individuals with sickle cell disease are collected.
-
The blood is incubated with various concentrations of this compound or a vehicle control.
-
The treated blood samples are then subjected to deoxygenation, for example, by exposure to 100% nitrogen gas.
-
The morphology of the red blood cells is observed and quantified over time using image analysis to determine the extent of sickling.
-
4. Hemoglobin-Oxygen Affinity (p50) Measurement
-
Objective: To quantify the effect of this compound on the oxygen-binding affinity of hemoglobin.
-
Methodology (using a Hemox Analyzer):
-
A blood sample is diluted in a buffered solution (e.g., TCS Hemox buffer).
-
The sample is placed in the Hemox Analyzer, where it is first fully oxygenated with compressed air and then deoxygenated with nitrogen gas.
-
The instrument continuously measures the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation.
-
The data is used to generate an oxygen-hemoglobin dissociation curve, from which the p50 value (the pO2 at which hemoglobin is 50% saturated) is calculated.
-
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data.
-
Possible Cause: Inconsistent dosing, stress during blood collection affecting physiology, or analytical variability.
-
Troubleshooting Steps:
-
Ensure accurate and consistent administration of the dosing solution.
-
Acclimatize animals to handling and blood collection procedures to minimize stress.
-
Validate the LC-MS/MS method for linearity, accuracy, and precision.
-
Consider a crossover study design if inter-animal variability is high.
-
Issue 2: Inconsistent results in the in vitro sickling assay.
-
Possible Cause: Variability in patient blood samples, inconsistent deoxygenation, or issues with image analysis.
-
Troubleshooting Steps:
-
Use a standardized protocol for blood collection and handling.
-
Ensure complete and consistent deoxygenation of all samples.
-
Calibrate and validate the image analysis software to accurately identify and quantify sickled cells.
-
Include positive (e.g., Voxelotor) and negative (vehicle) controls in every experiment.
-
Issue 3: Difficulty achieving target hemoglobin occupancy in vivo.
-
Possible Cause: Poor oral bioavailability of the formulation, rapid metabolism of the compound, or incorrect dose selection.
-
Troubleshooting Steps:
-
Evaluate different formulations to improve solubility and absorption.
-
Conduct a dose-ranging study to identify the optimal dose for achieving the desired exposure and occupancy.
-
Correlate plasma concentrations with hemoglobin occupancy to understand the exposure-response relationship.
-
Visualizations
Caption: this compound's mechanism of action to inhibit HbS polymerization.
Caption: A typical workflow for preclinical dose-finding of this compound.
References
Overcoming limitations in in vitro models of sickle cell disease for Osivelotor testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro models of sickle cell disease (SCD) to evaluate the efficacy of Osivelotor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
A1: this compound (formerly GBT021601) is an investigational small molecule that acts as a sickle hemoglobin (HbS) polymerization inhibitor.[1] Its primary mechanism of action is to bind to hemoglobin and increase its affinity for oxygen.[1] By stabilizing hemoglobin in its oxygenated state, this compound prevents the polymerization of deoxygenated HbS, which is the root cause of red blood cell (RBC) sickling and its downstream pathological effects.[1] In vitro, this should translate to a reduction in the number of sickled cells under hypoxic conditions, improved RBC deformability, and decreased adhesion to endothelial cells.
Q2: What are the key limitations of current in vitro models for testing this compound?
A2: Standard 2D in vitro models often fail to fully replicate the complex pathophysiology of sickle cell disease. Key limitations include:
-
Simplified Microenvironment: Static 2D cultures lack the complex 3D architecture, shear stress, and cell-cell interactions of the human microvasculature.
-
Lack of Dynamic Oxygen Gradients: Mimicking the precise physiological oxygen gradients that trigger sickling in vivo is challenging in standard culture systems.
-
Endothelial Cell Activation State: The inflammatory state of endothelial cells, which is crucial for sickle cell adhesion, can be difficult to consistently replicate and maintain in vitro.
-
Patient-to-Patient Variability: Significant variability exists in disease severity and response to treatment among individuals with SCD. In vitro models using cells from different donors may yield variable results.
Q3: What are the primary in vitro assays to assess this compound's efficacy?
A3: The three primary in vitro assays to evaluate the effectiveness of this compound are:
-
Hypoxia-Induced Sickling Assays: These assays directly measure the extent of RBC sickling under low-oxygen conditions in the presence and absence of this compound.
-
RBC Deformability Assays (Ektacytometry): These experiments quantify the flexibility of RBCs, a critical parameter that is compromised in SCD. This compound is expected to improve RBC deformability.
-
Cell Adhesion Assays: These assays measure the adhesion of sickle RBCs to endothelial cells or specific adhesion molecules (e.g., VCAM-1, P-selectin) under flow conditions, mimicking vaso-occlusion.
Q4: Is there a known dose-dependent effect of this compound in vitro?
A4: Yes, a dose-dependent effect of this compound is expected. Preclinical studies in murine models of SCD have shown that this compound leads to a dose-dependent increase in hemoglobin's oxygen affinity and a reduction in RBC sickling.[2] Clinical trial data also demonstrates dose-dependent improvements in hemoglobin levels and markers of hemolysis.[3] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific in vitro model and experimental conditions.
II. Troubleshooting Guides
Guide 1: Hypoxia-Induced Sickling Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in sickling percentage between replicates. | Inconsistent deoxygenation across wells or chambers. Variability in cell density. Patient-to-patient differences in red blood cells. | Ensure a uniform and stable low-oxygen environment in the hypoxia chamber. Standardize cell seeding density and ensure a homogenous cell suspension. If using patient samples, characterize baseline sickling for each donor and normalize data. |
| Lower than expected sickling in control (untreated) cells. | Inadequate deoxygenation. Presence of a high percentage of fetal hemoglobin (HbF) in the patient sample. Short incubation time under hypoxia. | Verify the oxygen level in the hypoxia chamber using a calibrated sensor. Screen patient samples for HbF levels. Optimize the duration of hypoxic incubation to achieve robust sickling. |
| This compound shows no effect on sickling. | Incorrect drug concentration or instability in media. Insufficient incubation time with the drug. Issues with the deoxygenation protocol masking the drug's effect. | Prepare fresh drug solutions and verify the final concentration. Optimize the pre-incubation time of RBCs with this compound before inducing hypoxia. Ensure the deoxygenation protocol is not too severe, which might overwhelm the protective effect of the drug. |
Guide 2: RBC Deformability Assays (Ektacytometry)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Elongation Index (EI) values. | Presence of irreversibly sickled cells (ISCs) interfering with the measurement. Variations in sample preparation. Instrument calibration issues. | Use appropriate data analysis software to account for the presence of ISCs. Standardize blood sample handling, dilution, and temperature. Regularly calibrate the ektacytometer according to the manufacturer's instructions. |
| No significant improvement in deformability with this compound. | Sub-optimal drug concentration. Insufficient drug incubation time. The chosen shear stress range may not be sensitive enough to detect changes. | Perform a dose-response study to identify the optimal this compound concentration. Increase the pre-incubation time with this compound. Test a wider range of shear stresses to identify the most sensitive region for detecting drug effects. |
| High background noise in the readings. | Hemolysis in the sample. Debris or air bubbles in the microfluidic chamber. | Handle blood samples gently to minimize mechanical stress and hemolysis. Ensure the microfluidic system is properly flushed and free of air bubbles before each run. |
Guide 3: Cell Adhesion Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no adhesion of sickle RBCs in control conditions. | Endothelial cells are not sufficiently activated. Low expression of adhesion molecules (e.g., VCAM-1). Inappropriate flow rate/shear stress. | Pre-treat endothelial cells with an activating agent like TNF-α. Verify the expression of adhesion molecules on endothelial cells using immunofluorescence or flow cytometry. Optimize the flow rate to allow for cell adhesion without causing immediate detachment. |
| High background adhesion (non-specific binding). | Improper blocking of the microfluidic channel surface. Presence of activated platelets or leukocytes in the whole blood sample. | Use an effective blocking agent (e.g., bovine serum albumin) to coat the channel surfaces. Consider using purified RBCs instead of whole blood for initial experiments. |
| Variable adhesion results with this compound treatment. | Inconsistent drug concentration during the assay. Variability in the inflammatory state of the endothelial cell monolayer. Differences in the adhesive properties of RBCs from different donors. | Maintain a constant concentration of this compound in the perfusion media. Ensure consistent activation of endothelial cells across all experiments. Characterize the baseline adhesion for each patient sample and express the effect of this compound as a percentage of the control. |
III. Quantitative Data
Table 1: In Vitro and Preclinical Efficacy of this compound and Voxelotor
| Parameter | Drug | Model System | Key Findings | Reference |
| RBC Sickling | This compound | Murine model of SCD | Reduced sickling of red blood cells. | |
| RBC Half-life | This compound | Murine model of SCD | Increased RBC half-life. | |
| Hemoglobin Levels | This compound | Murine model of SCD | Increased hemoglobin levels. | |
| RBC Deformability (EImax) | Voxelotor | In vitro (patient samples) | Increased from 0.33 to 0.38 after 3 months of treatment. | |
| Point of Sickling (PoS) | Voxelotor | In vitro (patient samples) | Decreased from 20.1 mmHg to 16.1 mmHg after 3 months of treatment. | |
| RBC Adhesion | Voxelotor | In vitro (patient samples) | Did not show a reduction in adhesion to laminin. |
Table 2: Clinical Trial Data for this compound (In Vivo Effects Reflecting In Vitro Targets)
| Parameter | Dose | Change from Baseline (at Week 12) | Reference |
| Hemoglobin (g/dL) | 100 mg | +2.63 | |
| 150 mg | +3.27 | ||
| Elongation Index (EImax) | 100 mg | Increased from 0.37 to 0.53 | |
| 150 mg | Increased from 0.42 to 0.50 | ||
| Point of Sickling (PoS) (mmHg) | 100 mg | Decreased from 37.8 to 20.8 | |
| 150 mg | Decreased from 32.5 to 15.3 | ||
| Adherent Cells to VCAM-1 & P-selectin | 100 mg or 150 mg | Reduced to below vaso-occlusive crisis risk thresholds by Week 1. |
IV. Experimental Protocols
Protocol 1: Automated Hypoxia-Induced Sickling Assay
-
Blood Sample Preparation: Obtain whole blood from SCD patients in EDTA-containing tubes. Dilute the blood 1:1000 in a suitable buffer (e.g., HEMOX solution, pH 7.4).
-
Drug Incubation: Aliquot the diluted blood into a 384-well plate. Add this compound at various concentrations to the designated wells. Include vehicle-only wells as a control.
-
Induction of Hypoxia: Place the plate in a hypoxia chamber maintained at 37°C and 4% oxygen. Incubate for 1 hour with gentle shaking.
-
Cell Fixation: After hypoxic incubation, add an equal volume of 2% glutaraldehyde solution to each well to fix the cells. Incubate for 15 minutes at 37°C.
-
Image Acquisition: Centrifuge the plate to sediment the RBCs. Acquire images of the cells using a high-content imaging system in brightfield mode.
-
Image Analysis: Use image analysis software to automatically identify and classify cells as "sickled" or "normal" based on their morphology (e.g., aspect ratio, circularity). Calculate the percentage of sickled cells for each condition.
Protocol 2: RBC Deformability by Ektacytometry
-
Sample Preparation: Prepare a suspension of RBCs in a viscous PVP solution.
-
Instrument Setup: Prime the ektacytometer (e.g., LORCA) with the appropriate solutions.
-
Measurement: Inject the RBC suspension into the instrument's measurement chamber. The instrument subjects the cells to a range of shear stresses and measures the resulting cell elongation by laser diffraction. The Elongation Index (EI) is calculated at each shear stress.
-
Data Analysis: Plot the EI as a function of shear stress to generate a deformability curve. For sickle cell samples, specialized analysis may be required to account for the bimodal population of deformable and non-deformable cells.
-
This compound Treatment: Pre-incubate RBCs with different concentrations of this compound before preparing the suspension for ektacytometry analysis.
Protocol 3: Microfluidic Adhesion Assay
-
Microfluidic Device Preparation: Coat the microfluidic channels with an adhesion molecule such as VCAM-1 (20 µg/mL) and incubate to allow for protein adsorption. Block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA).
-
Endothelial Cell Culture (Optional): For a more physiological model, culture human umbilical vein endothelial cells (HUVECs) to confluence within the microfluidic channels. Activate the endothelial cells with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours prior to the experiment.
-
RBC Perfusion: Perfuse whole blood or isolated RBCs, pre-incubated with this compound or vehicle control, through the microfluidic channels at a defined shear stress (e.g., 1 dyne/cm²).
-
Wash Step: After the perfusion period, wash the channels with buffer at the same shear stress to remove non-adherent cells.
-
Quantification: Acquire images of the adherent cells using a microscope. Quantify the number of adherent cells per unit area.
V. Visualizations
Caption: this compound's mechanism of action in preventing sickle cell polymerization.
Caption: Signaling pathway of sickle cell adhesion and this compound's point of intervention.
Caption: Experimental workflow for in vitro testing of this compound.
References
Interpreting unexpected results in Osivelotor experiments
Welcome to the technical support center for Osivelotor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a next-generation sickle hemoglobin (HbS) polymerization inhibitor.[1][2] It is an orally bioavailable small molecule that binds to the alpha chain of the hemoglobin molecule.[3] This binding increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state.[4] By keeping hemoglobin oxygenated, this compound prevents the polymerization of deoxygenated HbS, which is the fundamental cause of red blood cell (RBC) sickling in sickle cell disease (SCD).[4]
Q2: How does this compound differ from Voxelotor?
This compound shares a similar mechanism of action with Voxelotor but has improved pharmacokinetic properties. Preclinical studies in murine models of SCD have shown that this compound results in increased hemoglobin oxygen affinity, a reduction in RBC sickling, and an increase in both RBC half-life and hemoglobin levels, effects not observed with Voxelotor at similar preclinical testing levels. This suggests that this compound may achieve higher hemoglobin occupancy at lower doses, potentially reducing the treatment burden.
Q3: What are the expected outcomes of a successful in vitro experiment with this compound?
In a successful experiment, you should observe one or more of the following:
-
A leftward shift in the oxygen-hemoglobin dissociation curve, indicating increased oxygen affinity.
-
A reduction in the percentage of sickled red blood cells under hypoxic conditions.
-
An improvement in red blood cell deformability, as measured by ektacytometry (e.g., an increase in the elongation index).
-
A delay in the kinetics of HbS polymerization in cell-free assays.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Q4: I am not observing the expected leftward shift in the oxygen-hemoglobin dissociation curve after treatment with this compound. What could be the cause?
Several factors could contribute to a less-than-expected or absent shift in the oxygen-hemoglobin dissociation curve.
Possible Causes and Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
This compound Degradation: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Incorrect Concentration: Verify the calculations for your working solution of this compound. An error in dilution could lead to a sub-optimal concentration.
-
-
Experimental Conditions:
-
pH of the Buffer: The pH of the experimental buffer can significantly impact hemoglobin's oxygen affinity. A lower pH (more acidic) can cause a rightward shift, potentially counteracting the effect of this compound. Verify the pH of your buffers and ensure consistency across experiments.
-
Temperature Fluctuations: Temperature affects oxygen affinity. Ensure your experiment is conducted at a constant, controlled temperature.
-
CO2 Levels: Increased carbon dioxide levels can also shift the curve to the right (the Bohr effect). Ensure that your experimental setup has controlled CO2 levels.
-
-
Sample Characteristics:
-
High 2,3-Diphosphoglycerate (2,3-DPG) Levels: 2,3-DPG is a molecule in red blood cells that lowers hemoglobin's oxygen affinity. If your red blood cell samples have unusually high levels of 2,3-DPG, this could partially mask the effect of this compound.
-
Blood Sample Age and Storage: Using old or improperly stored blood samples can lead to altered red blood cell physiology and inconsistent results. Use fresh samples whenever possible.
-
Q5: My in vitro sickling assay shows a high percentage of sickled cells even in the presence of this compound. Why might this be happening?
If you are not seeing a reduction in sickled cells with this compound treatment, consider the following factors.
Possible Causes and Troubleshooting Steps:
-
Inadequate Deoxygenation Control:
-
Inconsistent Hypoxic Conditions: The level and duration of deoxygenation are critical. Ensure your hypoxic chamber or gas mixture provides a consistent and sufficiently low oxygen tension to induce sickling in your control samples.
-
Reoxygenation During Sample Processing: Minimize the exposure of your samples to ambient air during preparation and analysis, as this can lead to the unsickling of cells.
-
-
This compound Incubation Time:
-
Insufficient Incubation: Ensure that the red blood cells have been incubated with this compound for a sufficient period to allow for adequate uptake and binding to hemoglobin.
-
-
Imaging and Analysis:
-
Subjectivity in Manual Counting: If you are manually counting sickled cells, there can be a degree of subjectivity. Implement a standardized, blinded counting protocol. Consider using automated image analysis software to obtain more objective results.
-
Cell Density: Overly dense cell suspensions can make it difficult to accurately identify and count individual sickled cells. Optimize the cell density for your imaging setup.
-
Q6: The red blood cell deformability, as measured by ektacytometry, did not improve as expected with this compound treatment. What should I investigate?
Ektacytometry results can be influenced by several instrumental and sample-related factors.
Possible Causes and Troubleshooting Steps:
-
Instrument Calibration and Settings:
-
Incorrect Shear Stress: Ensure the instrument is applying the correct and consistent shear stress as specified in your protocol.
-
Camera and Software Settings: For instruments that use image analysis of the diffraction pattern, incorrect camera gain or software settings can lead to inaccurate elongation index calculations, especially with heterogeneous sickle cell samples.
-
-
Sample Preparation:
-
Viscosity of the Suspension Medium: The viscosity of the medium in which the red blood cells are suspended is a critical parameter. Ensure the viscosity is correct and consistent across all samples.
-
Presence of Irreversibly Sickled Cells (ISCs): A high percentage of ISCs in the patient sample may not show improved deformability, as their shape is fixed. The overall improvement in the elongation index may be less pronounced in such samples.
-
-
Data Interpretation:
-
Heterogeneity of the Cell Population: Sickle cell blood is a heterogeneous population of cells with varying degrees of deformability. The average elongation index may not fully capture the effect of this compound on specific subpopulations of cells.
-
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the Phase 2/3 clinical trial of this compound (NCT05431088).
Table 1: Mean Change in Hemoglobin and Hematocrit at Week 12
| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) |
| Mean Increase in Hemoglobin (g/dL) | 2.63 (SD 1.42) | 3.27 (SD 1.70) |
| Mean Increase in Hematocrit (%) | 7.83 (SD 4.06) | 9.73 (SD 4.26) |
Table 2: Change in Markers of Hemolysis at Week 12
| Parameter | This compound 100 mg | This compound 150 mg |
| Mean Change in Erythropoietin (IU/L) | -121.7 (SD 346.3) | -89.9 (SD 243.4) |
| Change in Indirect Bilirubin | Reduction from baseline | Reduction from baseline |
| Change in Reticulocytes | Reduction from baseline | Reduction from baseline |
Table 3: Ektacytometry Results at Week 12
| Parameter | This compound 100 mg | This compound 150 mg |
| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |
| Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |
Experimental Protocols
Detailed Methodology for In Vitro Sickling Assay:
This protocol describes a typical in vitro sickling assay to evaluate the efficacy of this compound.
-
Blood Sample Collection:
-
Collect whole blood from sickle cell disease patients in EDTA-containing tubes.
-
Use fresh blood for experiments, ideally within 24 hours of collection.
-
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood at 500 x g for 10 minutes to separate plasma and buffy coat.
-
Wash the red blood cells three times with a buffered saline solution (e.g., PBS).
-
Resuspend the washed red blood cells in a suitable buffer to a hematocrit of 20%.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the red blood cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Incubate the samples at 37°C for 1 hour.
-
-
Induction of Sickling:
-
Transfer the samples to a hypoxic environment (e.g., a chamber with 2% oxygen, 5% CO2, and balance nitrogen) for 2 hours at 37°C.
-
-
Sample Fixation and Imaging:
-
After the hypoxic incubation, fix the cells with a glutaraldehyde solution.
-
Prepare a wet mount of the fixed cell suspension on a microscope slide.
-
Capture images of multiple fields of view using a light microscope with a 40x or 100x objective.
-
-
Quantification of Sickled Cells:
-
Manually or using an automated image analysis software, count the number of sickled and non-sickled cells.
-
Calculate the percentage of sickled cells for each treatment condition.
-
Visualizations
References
- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]
- 3. researchgate.net [researchgate.net]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
Best practices for handling and storage of Osivelotor in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Osivelotor in the laboratory, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Best Practices for Handling and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the reliability of experimental results.
Storage Conditions:
| Form | Storage Temperature | Storage Conditions | Duration |
| Solid | 4°C | Store under nitrogen, away from moisture. | As per manufacturer's recommendation. |
| In solvent | -80°C | Stored under nitrogen, away from moisture. | Up to 6 months. |
| -20°C | Stored under nitrogen, away from moisture. | Up to 1 month. |
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.
-
Weighing: Weigh the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.
-
Dissolving: this compound is soluble in DMSO.[1] For preparing stock solutions, use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] Ultrasonic assistance may be required for complete dissolution.[1]
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[1] Store in a desiccator and handle in a low-humidity environment whenever possible.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility or Precipitation of this compound in Aqueous Buffers | This compound has low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Increase the final DMSO concentration in your assay buffer, ensuring it is compatible with your experimental system. - Prepare fresh dilutions from a concentrated stock solution immediately before use. - Consider using a surfactant or other solubilizing agent, after validating its non-interference with the assay. |
| Inconsistent or Non-reproducible Results in Cell-Based Assays | - Variability in cell health, passage number, or seeding density. - Inaccurate pipetting of the compound or reagents. - Fluctuation in incubator conditions (temperature, CO2). | - Use cells within a consistent passage number range and ensure they are healthy and viable before seeding. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Monitor and maintain stable incubator conditions. |
| High Background Signal in Fluorescence-Based Assays | - Autofluorescence from the compound, cell culture media components (e.g., phenol red, FBS), or the microplate itself. | - Measure the fluorescence of this compound alone at the assay wavelengths to check for intrinsic fluorescence. - Use phenol red-free media and consider reducing the serum concentration during the assay. - Use black-walled, clear-bottom microplates to minimize crosstalk and background fluorescence. |
| Unexpected Results in Hemoglobin Oxygen Affinity Assays | - Presence of other allosteric effectors (e.g., CO2, H+, 2,3-DPG) in the sample. - Incorrect pH of the assay buffer. - Degradation of the compound. | - Ensure consistent and controlled levels of allosteric effectors in your assay buffers. - Verify the pH of all buffers before use, as hemoglobin's oxygen affinity is pH-dependent. - Use freshly prepared solutions of this compound and store stock solutions appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric modulator of hemoglobin. It binds to the alpha chain of hemoglobin, forming a reversible covalent bond. This binding increases hemoglobin's affinity for oxygen, stabilizing it in the oxygenated state and thereby inhibiting the polymerization of sickle hemoglobin (HbS).[2]
Q2: What are the key physicochemical properties of this compound?
A2:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₆ |
| Molar Mass | 386.404 g·mol⁻¹ |
| Appearance | White to light yellow solid |
| Solubility (in DMSO) | 100 mg/mL (258.80 mM) |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO. The use of an ultrasonic bath may be necessary to ensure complete dissolution. For example, to make a 10 mM stock solution, you would dissolve 3.864 mg of this compound in 1 mL of DMSO.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been used in murine models of sickle cell disease. In these studies, it was administered orally.
Experimental Protocols
In Vitro Sickle Hemoglobin (HbS) Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of deoxygenated HbS.
Methodology:
-
Preparation of Hemoglobin S: Isolate HbS from the red blood cells of sickle cell disease patients.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified HbS in a high-concentration phosphate buffer (e.g., 1.8 M potassium phosphate, pH 7.4).
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Deoxygenation: Induce deoxygenation by adding a reducing agent like sodium dithionite or by creating a hypoxic environment.
-
Monitoring Polymerization: Measure the increase in turbidity over time at a wavelength of 700 nm using a plate reader. The delay time to the onset of polymerization is the key parameter. An increase in delay time indicates inhibition of polymerization.
Red Blood Cell (RBC) Sickling Assay
This cell-based assay assesses the effect of this compound on the sickling of RBCs from sickle cell disease patients under hypoxic conditions.
Methodology:
-
Blood Sample Preparation: Obtain whole blood from sickle cell disease patients and wash the RBCs with a suitable buffer.
-
Compound Incubation: Incubate the washed RBCs with various concentrations of this compound or a vehicle control.
-
Induction of Sickling: Place the treated RBCs in a hypoxic chamber (e.g., 4% oxygen) for a defined period (e.g., 1-2 hours) to induce sickling.
-
Fixation: Fix the RBCs with glutaraldehyde to preserve their morphology.
-
Imaging and Analysis: Acquire images of the fixed RBCs using a microscope. Quantify the percentage of sickled cells in each treatment group. A decrease in the percentage of sickled cells indicates an anti-sickling effect.
Ektacytometry for Red Blood Cell Deformability
Ektacytometry measures the deformability of RBCs under shear stress, which is often impaired in sickle cell disease.
Methodology:
-
Sample Preparation: Prepare a suspension of washed RBCs from sickle cell disease patients in a viscous buffer (e.g., polyvinylpyrrolidone solution).
-
Instrument Setup: Use a laser-assisted optical rotational red cell analyzer (ektacytometer).
-
Measurement: Subject the RBC suspension to a defined shear stress within the instrument. A laser beam is passed through the suspension, and the diffraction pattern is analyzed.
-
Elongation Index (EI): The deformability is quantified as the Elongation Index (EI), which is calculated from the geometry of the elliptical diffraction pattern. An increase in the EI indicates improved RBC deformability.
-
Oxygen Gradient Ektacytometry (Oxygenscan): This advanced application of ektacytometry measures RBC deformability as a function of oxygen partial pressure, providing insights into the sickling and unsickling process.
Visualizations
Caption: Allosteric regulation of hemoglobin oxygen affinity.
Caption: Key experimental workflows for this compound evaluation.
References
Technical Support Center: Ektacytometry with Osivelotor-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ektacytometry to analyze red blood cell (RBC) deformability in samples treated with Osivelotor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect red blood cells?
A1: this compound is an investigational oral therapy for sickle cell disease (SCD) that works as a sickle hemoglobin (HbS) polymerization inhibitor.[1][2] It binds to hemoglobin, increasing its affinity for oxygen and stabilizing it in its oxygenated state.[1] This mechanism prevents the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling, leading to improved RBC deformability.[1][2]
Q2: What is the expected effect of this compound on ektacytometry measurements?
A2: Treatment with this compound is expected to improve red blood cell deformability. In ektacytometry, this translates to:
-
An increase in the Elongation Index (EI), particularly the EImax (maximum elongation index), indicating that red blood cells are more flexible.
-
A decrease in the Point of Sickling (PoS), meaning that the red blood cells can tolerate lower oxygen levels before they begin to sickle.
Q3: What are the key parameters to monitor in an ektacytometry experiment with this compound-treated samples?
A3: The primary parameters to monitor are the Elongation Index (EI) across a range of shear stresses and the Point of Sickling (PoS) in an oxygen gradient ektacytometry setup (Oxygenscan). Specifically, researchers should focus on the EImax, which reflects the maximum deformability of the RBCs, and the PoS, which indicates the oxygen tension at which sickling begins.
Q4: Can this compound affect other hematological parameters that might influence ektacytometry results?
A4: Yes, clinical trial data has shown that this compound treatment can lead to an increase in hemoglobin levels and hematocrit. While ektacytometry measures cellular deformability, changes in hematocrit are important to consider for overall blood rheology but are typically normalized during the ektacytometry sample preparation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during ektacytometry analysis of this compound-treated samples.
| Problem | Potential Cause | Recommended Action |
| No significant change in EI or PoS after this compound treatment. | 1. Sub-therapeutic dose of this compound: The concentration of this compound may not be sufficient to elicit a measurable effect on RBC deformability. 2. Patient-specific factors: Individual patient responses to this compound can vary. 3. Sample handling and storage issues: Improper handling or prolonged storage of blood samples can negatively impact RBC health and mask the drug's effects. 4. Instrumental error: The ektacytometer may not be calibrated correctly or functioning optimally. | 1. Verify this compound dosage and duration of treatment. 2. Review patient's clinical data and history. Consider if other factors could be influencing RBC deformability. 3. Ensure adherence to strict sample collection and processing protocols. Analyze fresh samples whenever possible. 4. Perform instrument calibration and run quality control samples. |
| Unexpectedly large increase in EI or decrease in PoS. | 1. High dose of this compound: The patient may be on a high dose of the drug, leading to a pronounced effect. 2. Synergistic effects with other treatments: Concurrent therapies (e.g., hydroxyurea) may enhance the effects of this compound. 3. Artifacts from sample preparation: Lysis of fragile cells during preparation can artificially increase the average deformability of the remaining cell population. | 1. Confirm the patient's this compound dosage. 2. Note any concurrent medications or treatments. 3. Carefully inspect the sample for any signs of hemolysis. Review and optimize the sample preparation technique to minimize cell stress. |
| High variability in results between replicate measurements. | 1. Inhomogeneous sample: The blood sample may not have been mixed thoroughly before aliquoting. 2. Instrument instability: Fluctuations in laser power, pump speed, or temperature can lead to inconsistent readings. 3. Presence of air bubbles: Bubbles in the measurement chamber can interfere with the laser diffraction pattern. | 1. Gently but thoroughly mix the blood sample before each measurement. 2. Allow the instrument to warm up and stabilize before starting the measurements. Check for any error messages or warnings from the instrument software. 3. Visually inspect the measurement chamber for air bubbles and degas the system if necessary. |
| Distorted or unusual diffraction pattern. | 1. Presence of irreversibly sickled cells (ISCs) or other rigid cells: Even with this compound treatment, some rigid cells may persist and can distort the diffraction pattern. 2. Cell aggregation: Red blood cells may be clumping together, which will affect the diffraction pattern. 3. Instrument misalignment: The laser or detector may be out of alignment. | 1. Correlate ektacytometry findings with microscopic examination of the blood smear to assess the percentage of ISCs. 2. Ensure the correct buffer and anticoagulant are used to prevent cell aggregation. 3. Perform instrument alignment procedures as per the manufacturer's instructions. |
Data Presentation
Table 1: Expected Changes in Ektacytometry Parameters with this compound Treatment
| Parameter | Direction of Change | Rationale |
| Elongation Index (EImax) | Increase | This compound improves RBC deformability by inhibiting HbS polymerization. |
| Point of Sickling (PoS) | Decrease | Increased hemoglobin-oxygen affinity means RBCs can withstand lower oxygen levels before sickling. |
Table 2: Quantitative Ektacytometry Data from this compound Clinical Trials
| Dose Group | Baseline EImax (median) | Week 12 EImax (median) | Baseline PoS (mmHg, median) | Week 12 PoS (mmHg, median) |
| 100 mg | 0.37 | 0.53 | 37.8 | 20.8 |
| 150 mg | 0.42 | 0.50 | 32.5 | 15.3 |
| Data from a Phase II/III study of this compound. |
Experimental Protocols
Key Experiment: Oxygen Gradient Ektacytometry (Oxygenscan)
Objective: To measure the deformability of this compound-treated red blood cells as a function of decreasing oxygen tension to determine the Point of Sickling (PoS).
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Prepare a suspension of RBCs in a viscous polyvinylpyrrolidone (PVP) solution at a standardized cell count. It is critical to handle the sample gently to avoid hemolysis.
-
-
Instrumentation:
-
Use a laser diffraction ektacytometer (e.g., LORRCA) equipped with an oxygen control module.
-
Calibrate the instrument according to the manufacturer's guidelines.
-
-
Procedure:
-
Introduce the RBC suspension into the measurement chamber, which consists of two concentric cylinders.
-
The outer cylinder rotates at a constant shear stress to elongate the RBCs.
-
A laser beam is directed through the sample, and the diffraction pattern is captured by a camera.
-
The software calculates the Elongation Index (EI) from the ellipticity of the diffraction pattern.
-
The oxygen tension within the chamber is gradually decreased from normoxic to hypoxic conditions, and the EI is continuously measured.
-
The Point of Sickling (PoS) is determined as the oxygen tension at which the EI drops to a predefined percentage of the initial maximum EI.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ektacytometry.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Optimizing Osivelotor Drug Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Osivelotor in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly GBT021601 or PF-07940367) is an investigational small molecule drug being developed for the treatment of sickle cell disease (SCD).[1][2] It acts as an allosteric modulator of hemoglobin, specifically binding to the alpha chain of hemoglobin S (HbS).[1] This binding increases the affinity of hemoglobin for oxygen, stabilizing it in the oxygenated state.[2][3] By promoting the oxygenated state, this compound inhibits the polymerization of deoxygenated HbS, which is the primary cause of red blood cell (RBC) sickling, hemolysis, and the associated pathologies of SCD.
Q2: What are the reported advantages of this compound over its predecessor, voxelotor?
Preclinical studies in rats have shown that this compound has improved pharmacokinetic properties compared to voxelotor. Specifically, this compound demonstrated approximately 4.8-fold greater exposure and a 3.5-fold longer half-life. These improvements may allow for higher hemoglobin occupancy at lower doses, potentially reducing the treatment burden and enhancing clinical outcomes.
Q3: What are the typical dose ranges for this compound in preclinical animal models?
In murine models of sickle cell disease, this compound has been administered via oral gavage at doses ranging from 20 to 150 mg/kg, once daily.
Troubleshooting Guide
Issue 1: Difficulty in preparing a stable oral formulation for animal studies.
-
Question: I am having trouble dissolving this compound for oral gavage administration. What are the recommended vehicles?
-
Answer: this compound is soluble in dimethyl sulfoxide (DMSO). For preclinical studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model. For toxicology studies, it is advisable to explore suspension formulations to minimize potential vehicle-related effects.
-
Question: My formulation appears to be precipitating over time. How can I improve its stability?
-
Answer: To enhance the stability of your this compound formulation, consider the following:
-
Co-solvents: After initial dissolution in DMSO, consider using co-solvents such as polyethylene glycol 400 (PEG400) or propylene glycol in combination with aqueous vehicles like saline or water.
-
Suspending agents: For higher concentrations where solubility is a challenge, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) or methylcellulose can be an effective strategy. Ensure the suspension is uniformly mixed before each administration.
-
Fresh preparation: Due to the potential for instability, it is recommended to prepare the dosing formulation fresh daily.
-
Issue 2: High variability in pharmacokinetic data between animals.
-
Question: I am observing significant inter-animal variability in the plasma concentrations of this compound. What could be the cause?
-
Answer: High variability in pharmacokinetic data can arise from several factors:
-
Formulation issues: Inconsistent formulation preparation or inadequate mixing of suspensions can lead to inaccurate dosing. Ensure your formulation is homogenous and that you are using a validated preparation method.
-
Gavage technique: Improper oral gavage technique can lead to incomplete dose administration or stress-induced physiological changes affecting absorption. Ensure all personnel are proficient in the technique and that the gavage volume is appropriate for the animal's size.
-
Fasting state: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing to minimize this variability.
-
Biological factors: Underlying differences in metabolism and gastrointestinal function between individual animals can contribute to variability. Ensure the use of age- and weight-matched animals from a reputable supplier.
-
Issue 3: Difficulty in assessing the pharmacodynamic effects of this compound.
-
Question: I am not seeing a clear effect of this compound on red blood cell sickling in my ex vivo assay. What are some critical parameters to consider?
-
Answer: To reliably assess the anti-sickling effects of this compound, consider the following:
-
Deoxygenation conditions: The degree and duration of deoxygenation are critical for inducing sickling. Ensure your protocol uses a consistent and validated method for deoxygenation, such as incubation in a low-oxygen environment (e.g., 2% oxygen) or the use of chemical deoxygenating agents like sodium metabisulfite.
-
Drug concentration: Ensure that the concentrations of this compound used in the ex vivo assay are clinically relevant and cover a range that is expected to show a dose-dependent effect based on in vivo exposure.
-
Sample handling: Blood samples should be processed promptly to maintain cell viability. Use appropriate anticoagulants (e.g., EDTA) and maintain samples at a suitable temperature.
-
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound in Rats (Comparative)
| Parameter | This compound (GBT021601) | Voxelotor | Fold Increase (this compound vs. Voxelotor) |
| Exposure (AUC) | Data not available | Data not available | ~4.8-fold |
| Half-life (t½) | Data not available | Data not available | ~3.5-fold |
Data derived from a study in rats, specific values for AUC and t½ were not provided in the available literature.
Experimental Protocols
Protocol 1: In Vitro Sickling Assay
This protocol outlines a general procedure for assessing the anti-sickling properties of this compound on red blood cells from sickle cell disease models.
-
Blood Collection:
-
Collect whole blood from a murine model of sickle cell disease into tubes containing EDTA as an anticoagulant.
-
-
Preparation of Red Blood Cell Suspension:
-
Wash the whole blood three times with a buffered saline solution (e.g., PBS) by centrifugation and removal of the supernatant and buffy coat.
-
Resuspend the packed red blood cells in a suitable buffer to a final hematocrit of 2%.
-
-
Incubation with this compound:
-
Aliquot the RBC suspension into microcentrifuge tubes.
-
Add this compound (dissolved in a suitable vehicle, e.g., DMSO, with final vehicle concentration kept constant and low, typically <0.5%) to achieve a range of final concentrations. Include a vehicle-only control.
-
Incubate the samples at 37°C for 1 hour.
-
-
Deoxygenation and Fixation:
-
Induce sickling by deoxygenation. This can be achieved by placing the samples in a hypoxic chamber with a controlled atmosphere (e.g., 2% O₂, 5% CO₂, balance N₂) for 2 hours at 37°C.
-
Alternatively, chemical deoxygenation can be induced by adding a fresh solution of sodium metabisulfite (e.g., 2% final concentration).
-
Fix the cells by adding glutaraldehyde to a final concentration of 1-2%.
-
-
Microscopic Analysis:
-
Prepare a wet mount of the fixed cell suspension on a microscope slide.
-
Capture images using a light microscope at high magnification (e.g., 40x or 100x).
-
Count the number of sickled and normal-shaped cells in multiple fields of view for each treatment group. A minimum of 200 cells should be counted per sample.
-
-
Data Analysis:
-
Calculate the percentage of sickled cells for each treatment group.
-
Plot the percentage of sickled cells against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: Assessment of Red Blood Cell Deformability by Ektacytometry
This protocol provides a general workflow for measuring RBC deformability, a key pharmacodynamic endpoint for this compound.
-
Sample Preparation:
-
Collect whole blood from treated and control animals into EDTA tubes.
-
Prepare a suspension of RBCs in a viscous polymer solution (e.g., polyvinylpyrrolidone, PVP) at a specific osmolality.
-
-
Ektacytometry Measurement:
-
Introduce the RBC suspension into the ektacytometer (e.g., LORCCA - Laser-assisted Optical Rotational Cell Analyzer).
-
The instrument subjects the cells to a defined shear stress, causing them to elongate.
-
A laser beam is passed through the sample, and the diffraction pattern is captured by a camera.
-
-
Data Acquisition and Analysis:
-
The instrument software calculates the Elongation Index (EI) from the diffraction pattern. The EI is a measure of the degree of cell deformation.
-
Measurements can be performed at a constant shear stress over a range of osmolalities (osmoscan) to assess cell membrane stability and surface-area-to-volume ratio.
-
The point of sickling (PoS) can be determined by measuring the EI as a function of decreasing oxygen tension.
-
-
Interpretation of Results:
-
An increase in the maximum EI (EImax) and a leftward shift in the osmoscan curve are indicative of improved RBC deformability.
-
A lower PoS (the oxygen tension at which sickling and a sharp decrease in EI occurs) indicates a protective effect of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing RBC sickling.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Addressing potential confounding factors in Osivelotor research
Welcome to the technical support center for researchers working with Osivelotor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential confounding factors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a sickle hemoglobin (HbS) polymerization inhibitor. It binds covalently and reversibly to the alpha chain of hemoglobin. This binding increases hemoglobin's affinity for oxygen, stabilizing it in its oxygenated state. By doing so, this compound prevents the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling, hemolysis, and vaso-occlusion in sickle cell disease (SCD).[1][2]
Q2: What are the major known confounding factors in this compound research?
A2: Several factors can influence the outcomes of this compound research. These can be broadly categorized as:
-
Genetic Modifiers: Co-inheritance of α-thalassemia and variations in fetal hemoglobin (HbF) levels can significantly impact disease severity and response to treatment.
-
Concomitant Medications: Use of other SCD therapies, particularly hydroxyurea, can alter hematological parameters and hemolysis markers.
-
Recent Medical Interventions: Blood transfusions can transiently alter the percentage of sickle hemoglobin, blood viscosity, and other key measurements.
-
Physiological Variables: The patient's hydration status can affect blood viscosity and the propensity for vaso-occlusive crises.
-
Pre-analytical and Analytical Variability: How samples are collected, handled, and analyzed can introduce significant variability into the data, especially for specialized assays like ektacytometry and hemolysis marker measurements.
Q3: Are there any known drug interactions with this compound?
A3: While specific drug-drug interaction studies for this compound are ongoing, its predecessor, Voxelotor, which has a similar mechanism of action, is known to have interactions. Researchers should be mindful of potential interactions and consult relevant pharmacological resources.[3] Preliminary data from clinical trials suggest this compound has a favorable safety profile, but this is an area of active investigation.[1]
Troubleshooting Guides
Issue 1: Unexpected Variability in Hemoglobin and Red Blood Cell Indices
Symptom: You observe high inter-patient or intra-patient variability in hemoglobin (Hb) levels, mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC) that cannot be explained by this compound's effect alone.
Potential Causes & Troubleshooting Steps:
-
Genetic Modifiers:
-
α-Thalassemia: The co-inheritance of α-thalassemia is known to influence red blood cell indices. Patients with α-thalassemia may have a higher hemoglobin concentration and a lower MCHC.
-
Recommendation: Genotype patients for α-globin gene deletions. When analyzing your data, stratify the results based on the α-thalassemia genotype (e.g., normal four α-globin genes vs. three or two genes).
-
-
Fetal Hemoglobin (HbF) Levels: Higher levels of HbF are associated with a milder disease phenotype, including higher total hemoglobin levels.
-
Recommendation: Quantify HbF levels for all study participants. Use statistical methods like Analysis of Covariance (ANCOVA) to adjust for baseline HbF levels as a covariate in your analysis.[4]
-
-
-
Concomitant Hydroxyurea Use:
-
Hydroxyurea increases HbF and MCV. Patients on a stable dose of hydroxyurea may have different baseline hematological parameters.
-
Recommendation: Document the hydroxyurea treatment status and dosage for all participants. In your statistical analysis, you can stratify by hydroxyurea use or include it as a covariate. The this compound clinical trial protocol specifies that patients on hydroxyurea must be on a stable dose for at least 90 days prior to enrollment.
-
-
Issue 2: Inconsistent or Unreliable Hemolysis Marker Data
Symptom: You are seeing significant scatter or unexpected results in your measurements of lactate dehydrogenase (LDH), indirect bilirubin, or plasma-free hemoglobin.
Potential Causes & Troubleshooting Steps:
-
Pre-analytical Errors in Sample Handling:
-
Hemolysis during collection: Traumatic blood draws can artificially increase markers of hemolysis, particularly LDH.
-
Recommendation: Follow strict phlebotomy protocols to minimize hemolysis. Use appropriate needle sizes and avoid excessive suction. Samples should be processed promptly.
-
-
Sample Storage: The stability of hemolysis markers can be affected by storage time and temperature.
-
Recommendation: Adhere to standardized procedures for sample storage. For LDH, separated serum or plasma should not remain at room temperature for more than 8 hours. If not analyzed promptly, samples should be refrigerated or frozen.
-
-
-
Concomitant Treatments:
-
Hydroxyurea: Long-term hydroxyurea treatment can reduce LDH activity.
-
Recommendation: Account for hydroxyurea use in your data analysis, as described in Issue 1.
-
-
Blood Transfusion: Recent transfusions will dilute the patient's own blood and temporarily reduce markers of hemolysis.
-
Recommendation: Record the date and details of all recent blood transfusions. Exclude patients with recent transfusions from certain analyses or analyze them as a separate cohort.
-
-
Issue 3: Difficulty Interpreting Oxygen Affinity (P50) Data
Symptom: Your P50 measurements from a Hemox Analyzer show unexpected shifts or high variability.
Potential Causes & Troubleshooting Steps:
-
Instrument and Assay Variability:
-
Temperature and pH Control: Hemoglobin's oxygen affinity is highly sensitive to temperature and pH.
-
Recommendation: Ensure the Hemox Analyzer is properly calibrated and that the temperature is maintained at 37°C and the pH of the buffer is stable and correct.
-
-
Sample Preparation: Improper sample dilution or the presence of interfering substances can affect the results.
-
Recommendation: Follow a standardized protocol for sample preparation, including the dilution factor and the composition of the Hemox buffer.
-
-
-
Patient-Specific Factors:
-
2,3-Diphosphoglycerate (2,3-DPG) Levels: 2,3-DPG is an allosteric modifier of hemoglobin that reduces oxygen affinity. Levels can vary between individuals.
-
Recommendation: While not always feasible, measuring 2,3-DPG levels can provide additional context for interpreting P50 data.
-
-
Voxelotor/Osivelotor Presence: These drugs are designed to increase oxygen affinity, so their presence in the sample is expected to lower the P50.
-
Recommendation: The biphasic nature of the oxygen equilibrium curve in the presence of these drugs may make the P20 value a more sensitive measure of hemoglobin modification.
-
-
Issue 4: Artifacts in Red Blood Cell Deformability (Ektacytometry) Measurements
Symptom: Ektacytometry data, for example from a LORCA instrument, shows distorted diffraction patterns or inconsistent elongation indices (EI).
Potential Causes & Troubleshooting Steps:
-
Presence of Irreversibly Sickled Cells (ISCs):
-
Rigid ISCs do not deform and can distort the diffraction pattern, leading to an underestimation of the deformability of the overall red blood cell population.
-
Recommendation: Be aware that standard ektacytometry analysis may be affected. Some studies suggest that altering the image height or the light intensity level in the LORCA software can help minimize these artifacts.
-
-
-
Sample Age and Storage:
-
Red blood cell deformability can change with storage.
-
Recommendation: Standardize the time between blood collection and analysis.
-
-
-
Instrument Settings:
-
The camera gain or aperture can affect the size of the diffraction pattern and influence the calculated EI in sickle cell samples.
-
Recommendation: Standardize these settings across all measurements to ensure comparability.
-
-
Quantitative Data Summary
Table 1: Impact of Genetic Modifiers on Hematological Parameters in Sickle Cell Anemia
| Genetic Modifier | Parameter | Effect | Quantitative Impact |
| α-Thalassemia (3 genes) | Hemoglobin | Increased | ~1.9 g/dL higher than those with 4 genes |
| Hematocrit | Increased | ~6.1% higher than those with 4 genes | |
| Reticulocyte Count | Decreased | ~140,000/mm³ lower than those with 4 genes | |
| MCHC | Decreased | Accompanied by deletion of α-globin genes | |
| High Fetal Hemoglobin | Hemoglobin | Increased | Higher mean Hb compared to low HbF group |
| MCV | Increased | Positively correlated in patients without α-thalassemia | |
| MCH | Increased | Positively correlated in patients without α-thalassemia |
Table 2: Effect of Concomitant Treatments on Sickle Cell Disease Parameters
| Treatment | Parameter | Effect | Quantitative Impact |
| Hydroxyurea | Fetal Hemoglobin (HbF) | Increased | Mean HbF of 8.8% in treated vs. 5.0% in untreated patients |
| % F-cells | Increased | Mean of 34% in treated vs. 22.9% in untreated patients | |
| Hemolysis Markers (LDH) | Decreased | Significantly lower in patients on hydroxyurea | |
| Blood Transfusion | % Hemoglobin S | Decreased | Goal is often to maintain pre-transfusion %HbS < 30% |
| Blood Viscosity | Increased | Increases across all shear rates post-transfusion | |
| Hematocrit | Increased | Increases post-transfusion |
Experimental Protocols
Protocol 1: Measurement of Hemoglobin Oxygen Affinity using a Hemox Analyzer
-
Sample Preparation:
-
Collect whole blood in an appropriate anticoagulant (e.g., heparin).
-
Dilute the blood sample (typically 1:100) in a Hemox buffer solution. The buffer should be at a controlled pH (typically 7.4) and temperature (37°C).
-
-
Instrument Setup and Calibration:
-
Ensure the Hemox Analyzer is properly calibrated.
-
Equilibrate the sample temperature to 37°C within the instrument's cuvette.
-
-
Oxygenation:
-
Saturate the sample with compressed air (21% O2) to achieve 100% oxygenation.
-
-
Deoxygenation and Data Acquisition:
-
Initiate deoxygenation by introducing pure nitrogen gas.
-
The instrument will simultaneously measure the partial pressure of oxygen (pO2) with a Clark electrode and the hemoglobin saturation via dual-wavelength spectrophotometry.
-
The data is plotted as an oxygen equilibrium curve (OEC).
-
-
Data Analysis:
-
The P50 value (the pO2 at which hemoglobin is 50% saturated) is calculated from the OEC using the instrument's software.
-
Protocol 2: Red Blood Cell Deformability Measurement by Ektacytometry (LORCA)
-
Sample Preparation:
-
Collect whole blood in EDTA.
-
Prepare a dilute suspension of red blood cells in a viscous solution (e.g., polyvinylpyrrolidone - PVP).
-
-
Instrument Setup:
-
Use a laser-assisted optical rotational cell analyzer (LORCA).
-
The instrument consists of a Couette system with a fixed inner cylinder and a rotating outer cylinder.
-
-
Measurement Procedure:
-
The RBC suspension is placed in the gap between the cylinders.
-
A laser beam is passed through the suspension, and the diffraction pattern is captured by a camera.
-
As shear stress is applied by the rotating cylinder, the deformable red blood cells elongate, changing the diffraction pattern from circular to elliptical.
-
-
Data Analysis:
-
The software calculates the Elongation Index (EI) at various shear stresses based on the length (a) and width (b) of the ellipse: EI = (a-b) / (a+b).
-
A deformability curve is generated by plotting EI as a function of shear stress.
-
Protocol 3: Sickle Cell Solubility Screening Test
-
Reagent Preparation:
-
Prepare a working sickle cell buffer by mixing a lysing reagent with a phosphate buffer.
-
-
Procedure:
-
Add a small volume of whole blood to the working buffer in a test tube.
-
The lysing agent ruptures the red blood cells, and a reducing agent (e.g., sodium dithionite) deoxygenates the hemoglobin.
-
Allow the mixture to stand at room temperature for a defined period (e.g., 5-30 minutes).
-
-
Interpretation:
-
Negative: If no sickling hemoglobin is present, the solution will be clear, and lines on a background reader will be visible through the tube.
-
Positive: If sickling hemoglobin is present, it will polymerize and precipitate, causing the solution to become turbid and obscuring the lines on the reader.
-
Visualizations
Caption: Mechanism of Action of this compound in Sickle Cell Disease.
Caption: Workflow for Addressing Confounding Factors in this compound Data Analysis.
Caption: Logical Flow for Troubleshooting Unexpected Variability in this compound Research Data.
References
Refinement of animal models for more accurate Osivelotor evaluation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to evaluate Osivelotor, a next-generation sickle hemoglobin (HbS) polymerization inhibitor. The goal is to refine experimental approaches for more accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying this compound's efficacy, and what are their key characteristics?
A1: The most utilized animal models for this compound preclinical studies are the Berkeley and Townes transgenic sickle cell mice.[1][2][3] These models are preferred because they express human sickle hemoglobin (HbS) and recapitulate many of the hematological and pathological features of human sickle cell disease (SCD).[1][3]
-
Berkeley (SAD) Mouse: This model was one of the first to express exclusively human HbS. However, it is known to have a more severe phenotype which can sometimes complicate long-term studies.
-
Townes Mouse: This knock-in model also expresses human HbS and is widely used. It is considered to have a phenotype that closely mimics human SCD.
It's important to note that both models have limitations, including differences in fetal hemoglobin expression compared to humans, which can be a confounding factor in some studies.
Q2: What is the mechanism of action of this compound?
A2: this compound is an allosteric modulator of hemoglobin. It binds to HbS and increases its affinity for oxygen. This stabilization of the oxygenated state of HbS inhibits the polymerization of deoxygenated HbS, which is the primary cause of red blood cell (RBC) sickling, hemolysis, and vaso-occlusion in SCD.
Q3: How does this compound's pharmacokinetic profile in animal models compare to its predecessor, Voxelotor?
A3: Preclinical studies have demonstrated that this compound has a significantly improved pharmacokinetic profile compared to Voxelotor. In rat models, this compound showed approximately 4.8-fold greater exposure and a 3.5-fold longer half-life. This suggests the potential for achieving therapeutic efficacy at lower doses and with less frequent administration.
Troubleshooting Guides
Issue 1: High variability in hematological parameters between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper oral gavage technique to deliver the full dose consistently. Refer to the detailed Experimental Protocol for Oral Gavage Administration of this compound. For long-term studies, consider formulating this compound in the animal's diet for more consistent exposure.
-
-
Possible Cause: Animal stress.
-
Solution: Handle mice gently and minimize procedural stress. Acclimatize animals to handling and procedures before the start of the study. Ensure a consistent and low-stress environment.
-
-
Possible Cause: Underlying health issues in individual animals.
-
Solution: Closely monitor animal health throughout the study. Exclude animals that show signs of illness unrelated to the experimental conditions.
-
Issue 2: Difficulty in achieving consistent this compound plasma concentrations.
-
Possible Cause: Issues with the drug formulation.
-
Solution: this compound can be formulated as a suspension for oral gavage. Ensure the formulation is homogenous and stable. Refer to the Experimental Protocol for this compound Formulation.
-
-
Possible Cause: Influence of the gut microbiome.
-
Solution: The gut microbiota can influence the metabolism and absorption of orally administered drugs. While specific data on this compound is limited, be aware of this potential variable. Standardize the diet and housing conditions of the animals to minimize variations in gut microbiota.
-
Issue 3: Discrepancies between in vitro and in vivo efficacy of this compound.
-
Possible Cause: Differences in metabolic activation or clearance.
-
Solution: While this compound shows efficacy in murine models, metabolic differences between species can affect drug exposure and response. Conduct pharmacokinetic studies to correlate plasma drug concentrations with the observed efficacy in your specific animal model.
-
-
Possible Cause: The complexity of the in vivo environment.
-
Solution: The pathophysiology of SCD in vivo is complex, involving interactions between sickled RBCs, endothelial cells, and inflammatory mediators. In vitro assays may not fully capture these complexities. Complement in vitro studies with a range of in vivo endpoints, including hematological parameters, organ pathology, and functional assessments.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Murine Model of Sickle Cell Disease
| Parameter | Treatment Group | Outcome | Reference |
| Red Blood Cell (RBC) Health | This compound (20-150 mg/kg, oral gavage, 21 days) | Significantly improved RBC health and reduced sickling. | |
| Hemoglobin Levels | This compound (20-150 mg/kg, oral gavage, 21 days) | Restored hemoglobin levels to the normal range. | |
| Oxygen Delivery | This compound (20-150 mg/kg, oral gavage, 21 days) | Maintained oxygen delivery to peripheral tissues. | |
| RBC Deformability | This compound (20-150 mg/kg, oral gavage, 21 days) | Improved RBC deformability. | |
| RBC Half-life | This compound (20-150 mg/kg, oral gavage, 21 days) | Prolonged RBC half-life. |
Experimental Protocols
Experimental Protocol for Oral Gavage Administration of this compound
-
Animal Preparation:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Needle Insertion:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
The recommended oral gavage volume for mice is typically up to 10 ml/kg.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, for at least 15-30 minutes post-gavage.
-
Experimental Protocol for Blood Sample Collection and Hemolysis Marker Analysis
-
Anesthesia:
-
Anesthetize the mouse using an appropriate method, such as isoflurane inhalation or an injectable anesthetic like ketamine/xylazine, as approved by your institution's animal care and use committee.
-
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
To minimize hemolysis during collection, use a larger gauge needle where appropriate and avoid excessive suction.
-
-
Sample Preparation:
-
Gently mix the blood with the anticoagulant.
-
For plasma separation, centrifuge the blood sample according to standard laboratory protocols.
-
-
Hemolysis Marker Analysis:
-
Analyze plasma for markers of hemolysis, such as lactate dehydrogenase (LDH), and indirect bilirubin using commercially available assay kits.
-
Experimental Protocol for Histopathological Analysis of Organ Damage
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals and perfuse with saline to remove blood from the organs.
-
Collect target organs (e.g., spleen, liver, kidneys, lungs) and fix them in 10% neutral buffered formalin.
-
-
Tissue Processing and Staining:
-
Process the fixed tissues, embed in paraffin, and section them.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Consider special stains, such as Prussian blue for iron deposition (hemosiderosis), to assess specific aspects of SCD pathology.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a microscope to evaluate for signs of organ damage, including vaso-occlusion, infarcts, inflammation, and fibrosis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in preventing RBC sickling.
Caption: General experimental workflow for this compound evaluation in mice.
Caption: Troubleshooting logic for addressing high data variability.
References
Validation & Comparative
A Comparative Analysis of Osivelotor and Voxelotor in Sickle Cell Disease Models
For Immediate Release
This guide provides a detailed comparative analysis of Osivelotor and Voxelotor, two allosteric modulators of hemoglobin S (HbS) investigated for the treatment of Sickle Cell Disease (SCD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and mechanisms of action for both compounds.
Introduction
Sickle Cell Disease is a genetic blood disorder characterized by the polymerization of deoxygenated HbS, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic organ damage. Both this compound and Voxelotor are designed to inhibit HbS polymerization by increasing hemoglobin's affinity for oxygen.[1][2] Voxelotor (Oxbryta®) was the first-in-class HbS polymerization inhibitor to receive regulatory approval, while this compound is a next-generation inhibitor with potentially improved pharmacokinetic properties.[3][4] This guide presents a side-by-side comparison of their performance in preclinical and clinical models of SCD.
Mechanism of Action
Both this compound and Voxelotor share a common mechanism of action. They are orally bioavailable small molecules that bind reversibly and covalently to the N-terminal valine of the α-chain of hemoglobin. This binding allosterically modifies the hemoglobin molecule, stabilizing it in the high-oxygen-affinity R-state. By increasing the proportion of oxygenated hemoglobin, these drugs reduce the concentration of deoxygenated HbS, which is the prerequisite for polymerization and subsequent RBC sickling.
Preclinical Data Summary
Preclinical studies in murine models of SCD have been instrumental in differentiating the profiles of this compound and Voxelotor. This compound has demonstrated improved pharmacokinetic properties, including greater exposure and a longer half-life compared to Voxelotor. This translates to potentially higher hemoglobin occupancy at lower doses, which may lead to improved efficacy and a reduced treatment burden.
| Parameter | This compound (GBT021601) | Voxelotor (GBT440) | Reference |
| Pharmacokinetics (Rat Model) | |||
| Relative Exposure | ~4.8-fold greater | Reference | |
| Half-life | ~3.5-fold longer | Reference | |
| Efficacy (SCD Murine Model) | |||
| Hemoglobin Oxygen Affinity | Increased | Increased | |
| Red Blood Cell Sickling | Reduced | Not observed preclinically | |
| Red Blood Cell Half-life | Increased | Not observed preclinically | |
| Hemoglobin Levels | Increased | Not observed preclinically |
Clinical Data Summary
Clinical trials have evaluated the efficacy and safety of both this compound and Voxelotor in adults and adolescents with SCD. The primary endpoint in these studies has typically been the change in hemoglobin levels from baseline. Both drugs have demonstrated the ability to increase hemoglobin and reduce markers of hemolysis.
This compound (Phase 2/3 Trial - Part A)
Initial findings from the Phase 2/3 study of this compound have shown dose-dependent increases in hemoglobin and improvements in markers of hemolysis over 12 weeks.
| Parameter (at Week 12) | This compound 100 mg | This compound 150 mg | Reference |
| Efficacy | |||
| Mean Hemoglobin Increase (g/dL) | 2.63 | 3.27 | |
| Hemolysis Markers | |||
| Indirect Bilirubin | Reduced | Reduced | |
| Reticulocytes | Reduced | Reduced | |
| Red Blood Cell Health | |||
| Median Elongation Index (EImax) | Increased from 0.37 to 0.53 | Increased from 0.42 to 0.50 | |
| Median Point of Sickling (PoS, mmHg) | Decreased from 37.8 to 20.8 | Decreased from 32.5 to 15.3 |
Voxelotor (Phase 3 HOPE Trial)
The Phase 3 HOPE trial established the efficacy of Voxelotor in increasing hemoglobin levels and reducing hemolysis in patients with SCD.
| Parameter (at Week 24) | Voxelotor 900 mg | Voxelotor 1500 mg | Placebo | Reference |
| Efficacy | ||||
| Patients with >1 g/dL Hb Increase | 33% | 65% | 10% | |
| Hemolysis Markers | ||||
| Indirect Bilirubin | Improved | Improved | No significant change | |
| Reticulocyte Percentage | Improved | Improved | No significant change |
Experimental Protocols
General Clinical Trial Workflow
The clinical evaluation of both this compound and Voxelotor followed a standard phased approach, with a workflow for the pivotal efficacy studies as depicted below.
Key Experimental Methodologies
a) Hemoglobin and Hemolysis Marker Measurement: Standard hematology analyzers are used to measure hemoglobin concentration and reticulocyte counts from whole blood samples. Indirect bilirubin is measured from plasma or serum using standard clinical chemistry assays.
b) Ektacytometry (Oxygenscan): This technique was utilized in the this compound trials to assess RBC deformability as a function of oxygen partial pressure.
-
Principle: Ektacytometry measures the elongation of RBCs subjected to a defined shear stress. The Oxygenscan protocol involves deoxygenating a blood sample while continuously measuring RBC deformability.
-
Procedure:
-
A whole blood sample is introduced into the ektacytometer.
-
The sample is subjected to a constant shear stress.
-
The oxygen partial pressure is gradually decreased.
-
The elongation index (EI), a measure of RBC deformability, is continuously recorded.
-
The point of sickling (PoS) is determined as the oxygen pressure at which the EI drops to 50% of its maximum value.
-
c) Flow Adhesion Assays: These assays were used to evaluate the effect of this compound on the adhesive interactions between blood cells and the vascular endothelium.
-
Principle: This method measures the adhesion of whole blood cells to protein-coated surfaces under physiological flow conditions.
-
Procedure:
-
Microfluidic channels are coated with vascular cell adhesion molecule-1 (VCAM-1) or P-selectin.
-
Whole blood from patients is perfused through the channels at a controlled flow rate.
-
The number of adherent cells is quantified using microscopy and image analysis software.
-
Conclusion
Both this compound and Voxelotor have demonstrated efficacy in increasing hemoglobin levels and reducing hemolysis in patients with SCD by inhibiting HbS polymerization. Preclinical data suggests that this compound may have an improved pharmacokinetic profile compared to Voxelotor, potentially allowing for lower dosing. Clinical trial data for this compound is still emerging, but initial results are promising and show significant improvements in hematological parameters and RBC health. Further comparative and long-term studies are necessary to fully elucidate the relative clinical benefits and safety profiles of these two therapies in the management of Sickle Cell Disease.
References
A Head-to-Head In Vitro Comparison of Osivelotor and Other Sickle Cell Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Osivelotor, a next-generation sickle hemoglobin (HbS) polymerization inhibitor, with other approved therapies for Sickle Cell Disease (SCD), including Voxelotor, Mitapivat, Crizanlizumab, and L-glutamine. The information herein is compiled from preclinical and clinical research to aid in the evaluation of their therapeutic potential.
Executive Summary
Sickle Cell Disease is a genetic disorder characterized by the polymerization of deoxygenated HbS, leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises (VOCs). Current therapeutic strategies aim to inhibit HbS polymerization, improve RBC health, reduce inflammation and cell adhesion, or alleviate oxidative stress. This guide focuses on the in vitro data underpinning the mechanisms and efficacy of this compound in comparison to other prominent SCD therapies. While direct head-to-head in vitro studies are limited, this compilation of data from various sources provides a valuable comparative overview.
Mechanism of Action Overview
The therapies discussed employ distinct mechanisms to combat the pathophysiology of SCD. This compound and Voxelotor directly inhibit HbS polymerization by increasing hemoglobin's affinity for oxygen. Mitapivat targets RBC metabolism to improve cellular energy and reduce sickling. Crizanlizumab is a monoclonal antibody that blocks P-selectin, a key molecule in the adhesion of sickled cells to the endothelium. L-glutamine is an amino acid precursor that helps to reduce oxidative stress in sickle RBCs.
Osivelotor in Combination with Other Sickle Cell Disease Treatments: A Comparative Guide for Researchers
A detailed analysis of the emerging therapeutic landscape for Sickle Cell Disease (SCD), focusing on the next-generation sickle hemoglobin (HbS) polymerization inhibitor, Osivelotor, and its potential in combination with established treatments. This guide provides a comparative overview of available clinical data, experimental methodologies, and underlying signaling pathways.
Introduction
Sickle Cell Disease (SCD) is a monogenic hematological disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage. The therapeutic landscape of SCD is evolving, with several new agents targeting different aspects of its complex pathophysiology. This compound (formerly GBT021601), a novel, potent, once-daily oral HbS polymerization inhibitor, is currently in late-stage clinical development. It is designed to improve upon the first-in-class agent, voxelotor, by demonstrating enhanced pharmacokinetic properties, potentially leading to higher HbS occupancy at lower doses.[1][2] This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in the context of combination therapies with other SCD treatments, including hydroxyurea, crizanlizumab, and L-glutamine.
Mechanism of Action: A Multi-faceted Approach to SCD Management
The management of SCD is increasingly moving towards a multi-modal approach, targeting different pathways involved in the disease's pathophysiology. This compound's primary mechanism is the direct inhibition of HbS polymerization.[3] By binding to the alpha chain of hemoglobin, it increases oxygen affinity, stabilizing the oxygenated state of HbS and preventing the conformational changes that lead to sickling.[4]
This targeted approach can be complemented by other therapies with distinct mechanisms of action:
-
Hydroxyurea: Increases the production of fetal hemoglobin (HbF), which does not participate in HbS polymerization, thereby diluting the concentration of HbS and reducing sickling.[5]
-
Crizanlizumab: A monoclonal antibody that targets P-selectin, a cell adhesion molecule. By blocking P-selectin, crizanlizumab inhibits the interaction between endothelial cells, platelets, and sickled red blood cells, reducing the likelihood of vaso-occlusion.
-
L-glutamine: An amino acid that is thought to reduce oxidative stress in sickle red blood cells by increasing the production of the antioxidant glutathione. This may protect the red blood cells from damage and reduce their propensity to adhere to the blood vessel walls.
Comparative Efficacy of this compound and Combination Therapies
The following tables summarize the available quantitative data from clinical trials for this compound as a monotherapy and for the combination of the first-in-class HbS polymerization inhibitor, voxelotor, with other SCD treatments. While direct combination data for this compound is not yet available from the ongoing Phase 2/3 trial (NCT05431088), the inclusion of patients on stable doses of hydroxyurea and L-glutamine in this trial suggests that such data will be forthcoming. The voxelotor combination data serves as a valuable surrogate for understanding the potential of combination therapy with a next-generation agent like this compound.
Table 1: Efficacy of this compound Monotherapy (Preliminary Phase 2 Data from NCT05431088)
| Endpoint (at Week 12) | This compound 100 mg (n=13) | This compound 150 mg (n=12) |
| Mean Change in Hemoglobin (g/dL) | +2.63 | +3.27 |
| Mean Change in Hematocrit (%) | +7.83 | +9.73 |
| Reduction in Indirect Bilirubin | Observed | Observed |
| Reduction in Reticulocytes | Observed | Observed |
Note: A proportion of patients in this study were on a stable background dose of hydroxyurea.
Table 2: Efficacy of Voxelotor in Combination with Hydroxyurea (HOPE Trial)
| Endpoint (at Week 24) | Voxelotor 1500 mg + Hydroxyurea | Placebo + Hydroxyurea |
| Hemoglobin Response (>1 g/dL increase) | 51% | 7% |
| Mean Change in Hemoglobin (g/dL) | +1.1 | -0.1 |
| Reduction in Indirect Bilirubin | Significant | Not significant |
| Reduction in Reticulocytes | Significant | Not significant |
Table 3: Efficacy of Crizanlizumab and L-glutamine (as Monotherapy or with Hydroxyurea)
| Treatment | Key Efficacy Endpoint | Result | Clinical Trial |
| Crizanlizumab (5 mg/kg) | Annualized Rate of VOCs | 1.63 (vs. 2.98 with placebo) | SUSTAIN |
| L-glutamine | Median Number of Pain Crises over 48 weeks | 3.0 (vs. 4.0 with placebo) | Phase 3 (NCT01179217) |
Theoretical and Real-World Combination Data for Voxelotor:
A systematic review has suggested a synergistic effect when combining voxelotor with L-glutamine, an antagonistic effect with crizanlizumab, and an additive effect for L-glutamine with crizanlizumab. However, a small, retrospective real-world study of 11 patients on a combination of voxelotor and crizanlizumab showed a trend towards a reduction in VOC-related hospitalizations and length of stay, though the results were not statistically significant. These findings highlight the need for prospective clinical trials to definitively assess the efficacy and safety of these combination therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited in this guide.
This compound: Phase 2/3 Study (NCT05431088)
-
Study Design: A three-part, multicenter, randomized study. Part A is an open-label, dose-finding study; Part B is a randomized, placebo-controlled efficacy and safety study; Part C is a pharmacokinetic and safety study in pediatric participants.
-
Participants: Adults and pediatrics with SCD. Part A enrolled adults aged 18-65 with Hb levels between 5.5 and 10.5 g/dL.
-
Intervention: Oral this compound administered once daily. Part A evaluated 100 mg and 150 mg doses.
-
Primary Endpoints: Part A: Change from baseline in hemoglobin at Week 12. Part B: Hemoglobin response (>1 g/dL increase) at Week 48 and the annualized rate of VOCs.
-
Key Assessments: Hematological parameters (hemoglobin, hematocrit), markers of hemolysis (indirect bilirubin, reticulocytes), pharmacokinetics, and safety.
Voxelotor: HOPE Trial (NCT03036813)
-
Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multicenter trial.
-
Participants: Patients with SCD aged 12 to 65 years with 1 to 10 VOCs in the previous year and a baseline hemoglobin of 5.5 to 10.5 g/dL.
-
Intervention: Voxelotor (1500 mg or 900 mg) or placebo administered orally once daily for 72 weeks. Concomitant use of hydroxyurea was permitted if the dose was stable for at least 3 months prior to enrollment.
-
Primary Endpoint: Percentage of participants with a hemoglobin response (>1.0 g/dL increase from baseline) at week 24.
-
Key Assessments: Hemoglobin levels, markers of hemolysis, annualized incidence of VOCs, and safety.
Crizanlizumab: SUSTAIN Trial (NCT01895361)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with SCD of any genotype, aged 16 to 65 years, with a history of 2 to 10 VOCs in the previous 12 months. Concomitant hydroxyurea use was permitted.
-
Intervention: High-dose crizanlizumab (5 mg/kg), low-dose crizanlizumab (2.5 mg/kg), or placebo administered intravenously over 30 minutes.
-
Primary Endpoint: Annual rate of VOCs during the 52-week treatment period.
-
Key Assessments: Frequency of VOCs, time to first VOC, and safety.
L-glutamine: Phase 3 Trial (NCT01179217)
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind, Phase 3 trial.
-
Participants: Patients with sickle cell anemia or sickle β0-thalassemia, aged 5 to 58 years, with a history of two or more pain crises in the previous year. Concomitant hydroxyurea use was permitted if the dose was stable.
-
Intervention: Pharmaceutical-grade L-glutamine (0.3 g per kilogram of body weight per dose) or placebo administered orally twice daily for 48 weeks.
-
Primary Endpoint: Number of sickle cell crises.
-
Key Assessments: Number of pain crises, hospitalizations, hematological parameters, and safety.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding of these therapies.
Figure 1: this compound's mechanism of action in inhibiting HbS polymerization.
Figure 2: Distinct mechanisms of action of SCD therapies.
Figure 3: A simplified workflow for a combination therapy clinical trial in SCD.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic for SCD, with preliminary data demonstrating robust improvements in hemoglobin levels and markers of hemolysis. While direct clinical trial data on this compound in combination with other SCD therapies is eagerly awaited, the available evidence from studies with voxelotor suggests that a multi-targeted approach holds significant promise. The combination of an HbS polymerization inhibitor with agents that increase HbF (hydroxyurea), reduce oxidative stress (L-glutamine), or inhibit cell adhesion (crizanlizumab) has the potential to offer synergistic or additive benefits, addressing the multifaceted pathophysiology of SCD more comprehensively.
Future research should focus on well-designed, prospective clinical trials to evaluate the efficacy and safety of this compound in combination with other approved and investigational SCD therapies. Subgroup analyses from the ongoing this compound Phase 2/3 trial will provide the first crucial insights into its performance in patients already on stable doses of hydroxyurea or L-glutamine. As the therapeutic landscape for SCD continues to expand, such comparative data will be essential for guiding clinical practice and optimizing treatment strategies for this patient population.
References
- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]
- 3. Analysis Supports Further Study of this compound for SCD | Docwire News [docwirenews.com]
- 4. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Osivelotor and Crizanlizumab: Two Distinct Mechanisms Targeting Sickle Cell Disease
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic advancements for sickle cell disease (SCD), two agents, Osivelotor and Crizanlizumab, have emerged with distinct mechanisms of action, offering new hope for patients. This guide provides a comprehensive comparison of their modes of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a next-generation sickle hemoglobin (HbS) polymerization inhibitor, directly targets the underlying pathophysiology of SCD by preventing the sickling of red blood cells. In contrast, Crizanlizumab, a monoclonal antibody, addresses a key downstream consequence of sickling—vaso-occlusion—by inhibiting the adhesion of blood cells to the vascular endothelium. This comparison guide delves into the molecular pathways, presents key clinical trial data in a comparative format, and provides detailed experimental protocols for the pivotal assays used to evaluate these therapies.
Mechanisms of Action
This compound: Inhibiting the Root Cause of Sickling
This compound is an orally administered small molecule that allosterically modifies sickle hemoglobin. It forms a reversible covalent bond with the N-terminal valine of the alpha-globin chain of hemoglobin. This binding increases the affinity of hemoglobin for oxygen, stabilizing it in its oxygenated state.[1] The fundamental principle behind this mechanism is that deoxygenated HbS is prone to polymerization, forming rigid fibers that deform red blood cells into the characteristic sickle shape. By maintaining a higher proportion of oxygenated hemoglobin, even at lower oxygen tensions, this compound directly inhibits HbS polymerization, the initial and critical step in the pathophysiology of SCD.[1][2] This action is expected to reduce red blood cell sickling, improve their deformability, decrease hemolysis, and consequently alleviate the downstream complications of the disease.[3]
Crizanlizumab: Targeting Vaso-Occlusion Through P-selectin Inhibition
Crizanlizumab is a humanized IgG2 kappa monoclonal antibody administered via intravenous infusion. Its mechanism of action is centered on the inhibition of P-selectin, a cell adhesion molecule.[4] In the inflammatory state characteristic of SCD, P-selectin is upregulated on the surface of activated endothelial cells and platelets. This overexpression facilitates the adhesion of various blood cells, including sickle red blood cells, leukocytes, and platelets, to the blood vessel wall and to each other. This multicellular adhesion is a critical step in the formation of microvascular occlusions, which lead to the painful vaso-occlusive crises (VOCs) that are a hallmark of SCD. Crizanlizumab binds to P-selectin, blocking its interaction with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes and other cells. By preventing this interaction, Crizanlizumab disrupts the adhesion cascade, thereby reducing the likelihood of vaso-occlusion.
Comparative Performance Data
The clinical efficacy of this compound and Crizanlizumab has been evaluated in various studies. The following tables summarize key quantitative data from these trials.
Table 1: this compound Clinical Trial Data (NCT05431088, Part A)
| Parameter | 100 mg Dose Group | 150 mg Dose Group |
| Mean Increase in Hemoglobin (g/dL) at Week 12 | 2.63 | 3.27 |
| Mean Increase in Hematocrit (%) at Week 12 | 7.83 | 9.73 |
| Median Change in Indirect Bilirubin (mg/dL) at Week 12 | Reduction from baseline | Reduction from baseline |
| Median Change in Reticulocyte Count (%) at Week 12 | Reduction from baseline | Reduction from baseline |
| Median Elongation Index (EImax) at Week 12 (Ektacytometry) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |
| Median Point of Sickling (PoS) (mmHg) at Week 12 (Ektacytometry) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |
Table 2: Crizanlizumab Clinical Trial Data
| Parameter | Crizanlizumab 5 mg/kg | Placebo |
| SUSTAIN Trial (NCT01895361) | ||
| Median Annual Rate of VOCs | 1.63 | 2.98 (45.3% reduction, p=0.010) |
| Patients with No VOCs (%) | 36 | 17 |
| Median Time to First VOC (months) | 4.1 | 1.4 |
| STAND Trial (NCT03814746) | ||
| Adjusted Annualized Rate of VOCs | 2.49 | 2.30 (No significant difference) |
| In Vitro Leukocyte Adhesion Assay | ||
| Reduction in Leukocyte Adhesion to P-selectin (%) | Dose-dependent reduction | - |
Experimental Protocols
This compound: Ektacytometry (Oxygenscan) for Red Blood Cell Deformability
Objective: To assess the effect of this compound on red blood cell (RBC) deformability as a function of oxygen partial pressure.
Methodology: Oxygen gradient ektacytometry (Oxygenscan) is utilized to measure the change in RBC deformability during deoxygenation.
-
Principle: Ektacytometry measures the elongation of RBCs in response to a defined shear stress. The Oxygenscan couples this with a controlled deoxygenation environment to determine the point at which sickling occurs (Point of Sickling, PoS) and the overall deformability of the cells (Elongation Index, EI).
-
Procedure:
-
A whole blood sample is collected from the patient.
-
The blood is introduced into the ektacytometer.
-
The sample is subjected to a constant shear stress while the oxygen partial pressure is gradually decreased.
-
A laser diffraction pattern is continuously recorded, from which the Elongation Index (EI) is calculated.
-
The EI is plotted against the oxygen partial pressure.
-
-
Key Parameters Measured:
-
EImax: The maximum elongation index, representing the maximal deformability of the RBCs under normoxic conditions.
-
EImin: The minimum elongation index, indicating the deformability of sickled cells.
-
Point of Sickling (PoS): The oxygen partial pressure at which the EI begins to drop, indicating the onset of sickling.
-
Crizanlizumab: Microfluidic Biochip Assay for Leukocyte Adhesion
Objective: To quantify the inhibitory effect of Crizanlizumab on leukocyte adhesion to P-selectin under physiologic flow conditions.
Methodology: A standardized microfluidic biochip assay is used to simulate the in vivo microenvironment and measure cell adhesion.
-
Principle: The biochip contains microchannels coated with P-selectin. Whole blood is perfused through these channels at a controlled flow rate, and the adhesion of leukocytes to the P-selectin-coated surface is visualized and quantified.
-
Procedure:
-
Microfluidic channels are coated with recombinant human P-selectin.
-
The channels are then treated with varying concentrations of Crizanlizumab or a vehicle control.
-
Whole blood from SCD patients is perfused through the microchannels at a shear stress that mimics physiological conditions in post-capillary venules.
-
After a set perfusion time, non-adherent cells are washed away.
-
The number of adherent leukocytes in a defined area of the microchannel is quantified using microscopy and image analysis software.
-
-
Key Parameters Measured:
-
Number of adherent leukocytes: The primary endpoint to assess the degree of cell adhesion.
-
Dose-dependent inhibition: The assay is used to determine the concentration of Crizanlizumab required to achieve a certain level of inhibition of leukocyte adhesion.
-
References
Osivelotor Demonstrates Superior Preclinical Efficacy and a Promising Safety Profile in Sickle Cell Disease Models
A comprehensive review of preclinical data reveals Osivelotor as a potent, next-generation sickle hemoglobin (HbS) polymerization inhibitor with an enhanced efficacy and safety profile compared to its predecessor, voxelotor, and the established standard-of-care, hydroxyurea. In murine models of sickle cell disease (SCD), this compound has shown significant improvements in key hematological and pathological markers, suggesting its potential as a transformative therapy for individuals with SCD.
This compound, a novel small molecule, directly targets the underlying mechanism of SCD by binding to sickle hemoglobin and increasing its affinity for oxygen. This allosteric modification stabilizes the oxygenated state of HbS, thereby inhibiting the polymerization that leads to red blood cell sickling, hemolysis, and the myriad of complications associated with the disease.[1][2] Preclinical studies have consistently demonstrated this compound's superior pharmacokinetic properties, including approximately 4.8-fold greater exposure and a 3.5-fold longer half-life in rats compared to voxelotor.[3] This improved profile translates to greater efficacy at lower doses, potentially reducing the treatment burden for patients.[3]
Comparative Efficacy in Preclinical Models
In head-to-head preclinical studies using a murine model of SCD, this compound exhibited more profound and sustained therapeutic effects than voxelotor. Treatment with this compound resulted in a significant increase in hemoglobin levels, a marked reduction in red blood cell sickling, and an extended red blood cell half-life—effects not observed with voxelotor at the tested preclinical doses.[3] These findings underscore this compound's potential to more effectively address the chronic anemia and hemolysis characteristic of SCD.
When compared to hydroxyurea, the long-standing standard of care, this compound's targeted mechanism offers a distinct advantage. While hydroxyurea has demonstrated clinical benefits, its effects in preclinical models can be variable and are not solely dependent on the induction of fetal hemoglobin (HbF). Long-term treatment with hydroxyurea in sickle cell mice has been shown to decrease chronic pain and inflammation, but its impact on anemia can be limited. This compound's direct inhibition of HbS polymerization provides a more direct and potentially more robust mechanism for preventing the primary pathological event in SCD.
Table 1: Comparative Preclinical Efficacy of this compound, Voxelotor, and Hydroxyurea
| Parameter | This compound | Voxelotor | Hydroxyurea |
| Mechanism of Action | Allosteric modifier of HbS, increases oxygen affinity | Allosteric modifier of HbS, increases oxygen affinity | Increases fetal hemoglobin (HbF), reduces inflammation |
| Hemoglobin Levels | Significant increase in murine models | No significant increase in preclinical murine models | No significant improvement in anemia in some murine models |
| RBC Sickling | Significant reduction in murine models | Reduction in sickling demonstrated in preclinical studies | Reduction in sickling observed in vitro |
| RBC Half-life | Significant increase in murine models | Prolonged RBC half-life in preclinical studies | Not consistently reported in preclinical models |
| Pharmacokinetics | ~4.8x greater exposure and ~3.5x longer half-life than voxelotor in rats | Shorter half-life and lower exposure compared to this compound in rats | N/A |
Preclinical Safety and Tolerability
While comprehensive long-term preclinical toxicology data for this compound is not extensively published, available information from early-phase clinical trials suggests it is generally well-tolerated. For a comparative perspective, the preclinical safety profile of voxelotor has been well-characterized in regulatory submissions. Developmental and reproductive toxicology studies in rats and rabbits revealed some effects at high doses, but it was not found to be mutagenic or carcinogenic.
Preclinical studies on hydroxyurea have demonstrated its potential for genotoxicity at high exposures and have shown some developmental effects in animal models. However, its long-term use in clinical practice has established an acceptable safety profile for many patients with SCD.
Table 2: Comparative Preclinical Safety Findings
| Safety Parameter | This compound | Voxelotor | Hydroxyurea |
| General Toxicity | Well-tolerated in early clinical trials | Generally well-tolerated in preclinical studies | Dose-dependent effects observed in preclinical models |
| Genotoxicity | Data not publicly available | Not mutagenic in Ames assay or in vivo micronucleus test | Can induce genotoxic damage at high exposures |
| Carcinogenicity | Data not publicly available | Not carcinogenic in a 6-month transgenic mouse model | Long-term studies have not shown a significant increase in cancer risk in SCD patients |
| Reproductive/Developmental Toxicity | Data not publicly available | Effects observed at high doses in rats and rabbits | Developmental effects observed in animal models |
Experimental Protocols
The preclinical evaluation of these compounds has relied on established animal models and in vitro assays designed to mimic the pathophysiology of sickle cell disease.
Murine Model of Sickle Cell Disease
A commonly used model is the Townes mouse, which expresses human sickle hemoglobin. These mice develop the key features of SCD, including chronic anemia, hemolysis, and organ damage.
-
Drug Administration: this compound and voxelotor are typically administered orally. Hydroxyurea has been administered via intraperitoneal injection in several preclinical studies. Dosing regimens are designed to achieve clinically relevant exposures.
-
Efficacy Endpoints: Key parameters measured include complete blood counts (hemoglobin, hematocrit, red blood cell count), markers of hemolysis (bilirubin, reticulocyte count), and the percentage of sickled red blood cells in peripheral blood under deoxygenated conditions.
-
Safety Endpoints: In toxicology studies, animals are monitored for clinical signs of toxicity, and comprehensive histopathological examinations of various organs are performed.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and voxelotor involves direct interaction with the hemoglobin protein, leading to a conformational change that favors oxygen binding. This prevents the polymerization of deoxygenated HbS, which is the initial step in the pathophysiology of SCD.
Caption: Mechanism of this compound in preventing RBC sickling.
The experimental workflow for evaluating the preclinical efficacy of these drugs typically involves treating SCD mice over a defined period and then assessing various hematological and pathological parameters.
Caption: Workflow for preclinical efficacy studies in SCD mice.
References
Validating the Clinical Relevance of Preclinical Findings on Osivelotor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Osivelotor, a next-generation sickle hemoglobin (HbS) polymerization inhibitor, with its predecessor, Voxelotor, and the established standard-of-care, Hydroxyurea. By presenting preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological and experimental processes, this guide aims to facilitate a comprehensive understanding of this compound's clinical potential in the treatment of sickle cell disease (SCD).
Preclinical Performance: A Head-to-Head Look at HbS Polymerization Inhibitors
This compound was developed to improve upon the pharmacokinetic properties of Voxelotor, potentially leading to higher hemoglobin occupancy at lower doses.[1][2][3] Preclinical studies in rat models have demonstrated a significant advantage for this compound in terms of exposure and half-life.[1]
| Parameter | This compound (GBT021601) | Voxelotor (GBT440) | Fold Difference | Reference |
| Exposure (AUC) | ~4.8-fold greater | - | ~4.8x | [1] |
| Half-life (t½) | ~3.5-fold longer | - | ~3.5x |
Table 1: Comparative Preclinical Pharmacokinetics of this compound and Voxelotor in Rats. This table summarizes the key pharmacokinetic advantages of this compound observed in preclinical rat studies.
Preclinical Efficacy in a Murine Model of Sickle Cell Disease
In the Townes mouse model of SCD, this compound treatment led to notable improvements in several key hematological and physiological parameters. These preclinical findings provided a strong rationale for its clinical development.
Key Preclinical Findings for this compound in Townes SCD Mice:
-
Increased Hemoglobin Oxygen Affinity: this compound effectively increases the affinity of hemoglobin for oxygen, a key mechanism to inhibit HbS polymerization.
-
Reduced Red Blood Cell (RBC) Sickling: A direct consequence of its mechanism is the reduction in the characteristic sickling of red blood cells under hypoxic conditions.
-
Increased RBC Half-life: By preventing sickling and subsequent damage, this compound prolongs the survival of red blood cells.
-
Increased Hemoglobin Levels: The extended RBC half-life and reduced hemolysis contribute to an overall increase in hemoglobin levels.
In contrast, Voxelotor did not demonstrate a significant increase in hemoglobin levels in the same preclinical models.
Hydroxyurea in Preclinical Models: Hydroxyurea, a long-standing treatment for SCD, operates through a different mechanism, primarily by inducing the production of fetal hemoglobin (HbF), which interferes with HbS polymerization. Preclinical studies in murine models of SCD have shown that the clinical benefits of hydroxyurea are largely dependent on this HbF induction. However, in models where HbF induction does not occur, hydroxyurea at maximally tolerated doses did not improve anemia or end-organ damage, despite reducing neutrophil and platelet counts.
Clinical Validation: Translating Preclinical Promise to Patient Outcomes
The promising preclinical profile of this compound is now being evaluated in human clinical trials. Preliminary data from the ongoing Phase 2/3 study (NCT05431088) are encouraging and appear to validate the preclinical findings.
Comparative Clinical Efficacy: this compound vs. Voxelotor
The following table compares the key efficacy endpoints from the preliminary data of the this compound Phase 2/3 trial and the established data from the Voxelotor HOPE trial.
| Efficacy Parameter | This compound (Phase 2/3, Part A - 12 weeks) | Voxelotor (HOPE Trial - 24 weeks) |
| Mean Hemoglobin Increase from Baseline | 100 mg: 2.63 g/dL150 mg: 3.27 g/dL | 900 mg: -1500 mg: >1.0 g/dL in 51% of patients |
| Improvement in Hemolysis Markers | Reductions in indirect bilirubin and reticulocytes observed. | Significant reductions in indirect bilirubin and reticulocyte counts. |
| RBC Deformability (Ektacytometry) | Increased Elongation Index (EImax) and decreased Point of Sickling (PoS). | - |
Table 2: Comparative Clinical Efficacy of this compound and Voxelotor. This table highlights the early but promising efficacy data for this compound in comparison to the established efficacy of Voxelotor.
Clinical Safety and Tolerability
Both this compound and Voxelotor have demonstrated generally acceptable safety profiles in their respective clinical trials.
| Adverse Events | This compound (Phase 2/3, Part A) | Voxelotor (HOPE Trial) |
| Most Common Treatment-Emergent AEs | Headache, upper respiratory tract infection, diarrhea, arthralgia, nausea, urticaria. | Headache, diarrhea, abdominal pain, nausea. |
| Serious Adverse Events (SAEs) | Reported in 6 out of 35 patients; 2 discontinuations due to AEs. | Grade 3 or higher adverse events were similar between voxelotor and placebo groups. |
Table 3: Comparative Clinical Safety of this compound and Voxelotor. This table provides a summary of the reported adverse events for both drugs in their clinical trials.
Experimental Protocols
Townes Mouse Model of Sickle Cell Disease
The Townes mouse model is a genetically engineered mouse that expresses human sickle hemoglobin (HbS) and serves as a valuable tool for preclinical evaluation of potential SCD therapies. These mice are created by replacing the mouse α- and β-globin genes with the corresponding human genes, including the β-globin gene carrying the sickle mutation. This model recapitulates many of the key features of human SCD, including chronic hemolytic anemia, red blood cell sickling, and organ damage, making it a relevant platform for studying disease pathophysiology and testing the efficacy of new treatments.
Oxygen Gradient Ektacytometry
Oxygen gradient ektacytometry is a specialized technique used to measure the deformability of red blood cells as a function of oxygen concentration. This method provides critical insights into the pathophysiology of SCD and the effects of drugs that target HbS polymerization.
Methodology Overview:
-
A blood sample is introduced into the ektacytometer.
-
The red blood cells are subjected to a controlled, gradual decrease in oxygen tension, mimicking the physiological conditions in the microvasculature.
-
A laser diffraction pattern is used to continuously measure the elongation index (EI) of the red blood cells, which is a measure of their deformability.
-
Key parameters are derived from the resulting curve, including:
-
EImax: The maximum deformability of the red blood cells under fully oxygenated conditions.
-
Point of Sickling (PoS): The oxygen tension at which a significant decrease in red blood cell deformability occurs, indicating the onset of HbS polymerization and cell sickling.
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of HbS polymerization and the inhibitory action of this compound and Voxelotor.
Caption: Simplified workflow of an oxygen gradient ektacytometry experiment.
References
A Comparative Review of Next-Generation HbS Polymerization Inhibitors and Novel Therapies for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-organ damage. While hydroxyurea and L-glutamine have been mainstays of treatment, a new wave of targeted therapies is emerging, offering novel mechanisms to combat the pathophysiology of SCD. This guide provides a comparative review of three next-generation agents: Osivelotor (GBT021601), a direct HbS polymerization inhibitor; Etavopivat (FT-4202), a pyruvate kinase-R (PKR) activator that indirectly modulates sickling; and Inclacumab, a P-selectin inhibitor that targets the downstream consequences of sickling.
Performance and Mechanism of Action
These next-generation therapies employ distinct strategies to ameliorate the effects of SCD. This compound directly targets the root cause by preventing HbS polymerization, while Etavopivat modulates RBC metabolism to indirectly inhibit sickling. In contrast, Inclacumab focuses on mitigating the inflammatory and adhesive events that lead to vaso-occlusion.
This compound (GBT021601) is a next-generation, orally bioavailable small molecule that, like its predecessor voxelotor, binds to the alpha chain of hemoglobin. This binding forms a reversible covalent bond with the N-terminal valine, resulting in an allosteric modification that increases hemoglobin's affinity for oxygen.[1][2] By stabilizing HbS in its oxygenated state, this compound directly inhibits polymerization, the primary pathogenic event in SCD.[2][3] Preclinical studies suggest it has improved pharmacokinetic properties compared to voxelotor, potentially allowing for higher hemoglobin occupancy at lower doses.[1]
Etavopivat (FT-4202) is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR), a key enzyme in the glycolytic pathway. Activation of PKR has a dual benefit in SCD. Firstly, it leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's affinity for oxygen and reduces HbS polymerization. Secondly, it increases the production of adenosine triphosphate (ATP), which is crucial for maintaining RBC membrane integrity and function. This multimodal action aims to not only reduce sickling but also improve overall RBC health and survival.
Inclacumab is a fully human monoclonal antibody that targets P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. In SCD, sickled RBCs, leukocytes, and platelets adhere to the vascular endothelium, a process mediated by P-selectin, leading to the formation of microvascular occlusions and painful VOCs. Inclacumab competitively inhibits the interaction between P-selectin and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), thereby blocking these cell-cell adhesions and preventing the cascade of events that trigger a VOC.
Quantitative Data Summary
The following table summarizes key quantitative data for the three agents based on available preclinical and clinical studies. It is important to note that direct comparisons of p50 and IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Parameter | This compound (GBT021601) | Etavopivat (FT-4202) | Inclacumab |
| Target | Sickle Hemoglobin (HbS) | Pyruvate Kinase-R (PKR) | P-selectin |
| Mechanism of Action | Increases Hb oxygen affinity, directly inhibiting HbS polymerization | Allosterically activates PKR, decreasing 2,3-DPG and increasing ATP | Blocks P-selectin-mediated cell adhesion |
| Administration | Oral | Oral | Intravenous |
| Clinical Trial Dose | 100 mg or 150 mg once daily | 400 mg once daily | 30 mg/kg every 12 weeks |
| p50 (Oxygen tension at 50% Hb saturation) | Decreased (specific value not consistently reported) | Decreased (specific value not consistently reported) | Not Applicable |
| IC50 / Kd | Not consistently reported | Not consistently reported | Kd: 9.9 nM for P-selectin binding IC50: 1.9 µg/mL for inhibiting PSGL-1 mimetic peptide binding IC50: 430 ng/mL for blocking cell adhesion to immobilized P-selectin |
Experimental Protocols
Automated Sickling Assay
This high-throughput assay quantifies the effect of compounds on RBC sickling under hypoxic conditions.
Methodology:
-
Blood Sample Preparation: Blood samples are obtained from SCD patients (homozygous for HbSS) and diluted 1:1,000 in a modified HEMOX buffer (pH 7.4).
-
Compound Incubation: The diluted blood is aliquoted into 384-well plates containing the test compounds.
-
Induction of Sickling: The plates are incubated in a hypoxic chamber with 4% oxygen at 37°C to induce sickling.
-
Cell Fixation: After incubation, the cells are fixed with 2% glutaraldehyde in a phosphate buffer.
-
Image Acquisition: Images of the RBCs are automatically acquired using a high-content imaging system (e.g., Opera Phenix) in confocal mode with a 63x water immersion objective.
-
Image Analysis: Image analysis software (e.g., Harmony) is used to quantify the percentage of normal, sickled, and other cell morphologies, as well as the average cell area.
Oxygen Gradient Ektacytometry (Oxygenscan)
This assay measures the deformability of RBCs as a function of oxygen tension, providing a dynamic assessment of the sickling process.
Methodology:
-
Sample Preparation: A standardized count of RBCs (200 x 106) is mixed with a viscous buffer solution (Oxy-Iso).
-
Deoxygenation and Reoxygenation Cycle: The cell suspension is subjected to a controlled and automated cycle of deoxygenation and reoxygenation within the Laser Optical Rotational Red Cell Analyzer (Lorrca).
-
Deformability Measurement: The elongation index (EI), a measure of RBC deformability, is continuously measured as the partial pressure of oxygen (pO2) changes.
-
Data Analysis: The key parameters derived from the resulting curve are:
-
EImax: Maximum elongation index at full oxygenation, representing baseline RBC deformability.
-
EImin: Minimum elongation index at the lowest oxygen level, reflecting the deformability of sickled cells.
-
Point of Sickling (PoS): The pO2 at which the EI decreases by 5% from EImax, indicating the oxygen tension at which significant sickling begins.
-
Signaling Pathways and Experimental Workflows
This compound: Direct Inhibition of HbS Polymerization
This compound directly binds to sickle hemoglobin, stabilizing the oxygenated state and preventing the polymerization that leads to red blood cell sickling.
Etavopivat: Pyruvate Kinase-R Activation Pathway
Etavopivat activates pyruvate kinase-R, leading to decreased 2,3-DPG and increased ATP, which in turn increases hemoglobin's oxygen affinity and improves red blood cell health.
Inclacumab: P-selectin Mediated Vaso-occlusion Pathway
Inclacumab blocks the interaction between P-selectin on activated endothelium and platelets with PSGL-1 on leukocytes and sickled red blood cells, preventing the cell adhesion that initiates vaso-occlusion.
Conclusion
The landscape of sickle cell disease treatment is rapidly evolving, with next-generation therapies offering promising new avenues for managing this complex disorder. This compound represents a refinement of the direct HbS polymerization inhibition strategy. Etavopivat introduces a novel metabolic approach to indirectly counter sickling while improving overall red blood cell health. Inclacumab provides a targeted therapy to prevent the downstream consequences of sickling, namely vaso-occlusive crises. The choice of therapy will likely depend on the specific clinical phenotype of the patient and the desired therapeutic outcome. Further clinical trials and real-world evidence will be crucial in determining the optimal use and long-term benefits of these innovative treatments.
References
- 1. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Erythrocyte pyruvate kinase activation in red cell disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Osivelotor in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Osivelotor is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety and logistical best practices.
Core Safety and Handling Principles
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate precautions should be taken. It is essential to avoid inhalation, as well as contact with skin and eyes.[1] The use of personal protective equipment (PPE) is recommended when handling this compound.[1] In case of accidental exposure, promptly flush eyes with large amounts of water, rinse skin thoroughly, and move to fresh air if inhaled.[1]
Quantitative Data Summary
While specific quantitative environmental disposal limits for this compound are not publicly available, the following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C20H22N2O6 | MedchemExpress.com[1] |
| Molecular Weight | 386.40 g/mol | MedchemExpress.com |
| CAS Number | 2417955-18-9 | MedchemExpress.com |
Protocol for this compound Disposal
This protocol outlines the recommended steps for the routine disposal of this compound and the management of accidental spills in a laboratory setting.
Materials Required
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Absorbent material (e.g., diatomite, universal binders)
-
70% Ethanol or other suitable disinfectant
-
Sealable, clearly labeled waste container
-
Waste disposal bags
Step-by-Step Disposal Procedure
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty this compound containers (e.g., vials, tubes) three times with a suitable solvent in which this compound is soluble.
-
Collect the solvent rinsate for proper chemical waste disposal.
-
Deface or remove the original label from the empty container.
-
Dispose of the decontaminated container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic waste.
-
-
Disposal of Unused this compound:
-
Unused or expired this compound should be disposed of as chemical waste.
-
Place the original container with the unused product into a larger, sealable waste container.
-
Label the outer container clearly as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) office.
-
Arrange for pickup and disposal by a certified chemical waste contractor, following all applicable federal, state, and local regulations.
-
-
Spill Cleanup Protocol:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage and keep the product away from drains or water courses.
-
Absorption: For liquid spills, use an inert, finely-powdered absorbent material such as diatomite or universal binders to soak up the solution.
-
Collection: Carefully sweep or scoop the absorbed material and any solid this compound into a designated, sealable waste container.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol (e.g., 70% ethanol).
-
Disposal of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be disposed of as chemical waste in a sealed and properly labeled container.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
It is crucial to remember that while this compound is not classified as hazardous, all pharmaceutical and chemical waste should be managed responsibly to protect public health and the environment. Always consult your institution's specific guidelines and your environmental health and safety office for any additional requirements.
References
Personal protective equipment for handling Osivelotor
Essential Safety and Handling Guide for Osivelotor
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on current safety data.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.[1]
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Use of impervious gloves is recommended. |
| Skin and Body Protection | Impervious clothing | To prevent skin contact. |
| Respiratory Protection | Suitable respirator | To be used to avoid inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature is 4°C, under nitrogen, and away from moisture.
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen and away from moisture.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Wear full personal protective equipment.
-
Avoid breathing vapors, mist, dust, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Prevent further leakage or spillage if safe to do so.
-
Keep the product away from drains and water courses.
-
For spills, absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of contaminated material according to regulations outlined in Section 13 of the Safety Data Sheet.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Disposal Plan
Contaminated materials and this compound waste must be disposed of in accordance with institutional and regulatory guidelines. Decontaminate surfaces and equipment used in the handling of this compound by scrubbing with alcohol. All disposable materials that have come into contact with this compound should be treated as chemical waste.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
